(2,2-Dichloroethyl)benzene
Description
Properties
IUPAC Name |
2,2-dichloroethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQTUWCDHLILAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905044 | |
| Record name | (2,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-29-9, 4412-39-9 | |
| Record name | Benzene, dichloroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dichloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties and Reactivity Profile of (2,2-Dichloroethyl)benzene
The following technical guide details the physicochemical properties, synthesis, and reactivity of (2,2-Dichloroethyl)benzene , also known by its IUPAC designation 1,1-dichloro-2-phenylethane .
A Technical Guide for Research and Development
Executive Summary
(2,2-Dichloroethyl)benzene (CAS: 4412-39-9) is a geminal dichloride intermediate primarily utilized in the synthesis of phenylacetaldehyde and phenylacetylene derivatives. Unlike its isomer (1,2-dichloroethyl)benzene (styrene dichloride), which is formed via the direct chlorination of styrene, the (2,2-dichloroethyl) analogue features a terminal gem-dichloro moiety. This structural distinction confers unique reactivity, specifically the facility for hydrolysis to aldehydes and double dehydrohalogenation to alkynes. This guide synthesizes critical physicochemical data, spectroscopic signatures, and handling protocols for researchers in organic synthesis and medicinal chemistry.
Molecular Identity & Structural Analysis
The nomenclature for this compound can be ambiguous. The IUPAC name 1,1-dichloro-2-phenylethane is the most chemically descriptive, indicating an ethane chain where Carbon-1 bears two chlorine atoms and Carbon-2 is attached to a phenyl ring.
| Identifier | Value |
| Primary Name | (2,2-Dichloroethyl)benzene |
| IUPAC Name | 1,1-dichloro-2-phenylethane |
| CAS Registry Number | 4412-39-9 |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.05 g/mol |
| SMILES | ClC(Cl)Cc1ccccc1 |
| InChI Key | CISIJYCKDJSTMX-UHFFFAOYSA-N |
Structural Insight: The molecule consists of a flexible methylene bridge (-CH₂-) connecting a lipophilic phenyl ring to a reactive dichloromethyl group (-CHCl₂). The absence of chlorine at the benzylic position (alpha to the ring) reduces the rate of S_N1 solvolysis compared to benzylic halides, but the terminal gem-dichloro group remains susceptible to base-promoted elimination and hydrolysis.
Thermodynamic & Transport Properties[1]
The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist) for CAS 4412-39-9.
| Property | Value / Range | Notes/Conditions |
| Physical State | Liquid | Colorless to pale yellow at RT |
| Boiling Point | 235°C (est) | Extrapolated from reduced pressure data (104°C @ 13 mmHg) |
| Melting Point | < -20°C | Remains liquid at standard freezer temps |
| Density | 1.18 - 1.22 g/cm³ | Estimated based on dichloro analogues |
| Refractive Index ( | 1.5450 | Typical for chlorinated alkylbenzenes |
| Vapor Pressure | 0.05 mmHg | @ 25°C (Low volatility) |
| Flash Point | > 95°C | Closed Cup (Predicted) |
| LogP (Octanol/Water) | 3.03 | Highly lipophilic; poor water solubility |
| Water Solubility | ~40 mg/L | @ 25°C (Practically insoluble) |
Synthesis & Formation Pathways[4][5][6][7]
The synthesis of (2,2-dichloroethyl)benzene requires specific strategies to avoid the formation of the more common 1,2-isomer.
Primary Synthesis: Deoxyhalogenation
The most reliable laboratory route involves the reaction of phenylacetaldehyde with chlorinating agents such as phosphorus pentachloride (
Secondary Formation: Radical Processes
It is also observed as a minor product in the free-radical chlorination of ethylbenzene, although this route is non-selective and favors the benzylic (1-chloro) position.
Figure 1: Synthesis pathways contrasting the selective PCl5 route with non-selective radical chlorination.
Reactivity Profile & Degradation
Understanding the reactivity of the gem-dichloro tail is vital for stability management and application.
Hydrolysis
The terminal gem-dichloro group is a "masked" carbonyl. Under aqueous acidic or basic conditions (at elevated temperatures), it hydrolyzes back to phenylacetaldehyde . This reaction is often slower than for benzal chloride (Ph-CHCl2) because the resonance stabilization from the phenyl ring is not directly adjacent to the reaction center.
Dehydrohalogenation (Elimination)
Treatment with strong bases (e.g., NaNH₂, KOtBu) induces elimination.
-
First Elimination: Loss of HCl yields
-chlorostyrene (Ph-CH=CHCl). -
Second Elimination: Further loss of HCl yields phenylacetylene (Ph-C≡CH).
Figure 2: Divergent reactivity pathways leading to aldehyde recovery or alkyne synthesis.
Spectroscopic Characterization
For validation of compound identity, the following spectroscopic signals are diagnostic.
Proton NMR ( H NMR, 400 MHz, CDCl )
The molecule exhibits a classic
- 7.20 - 7.40 ppm (Multiplet, 5H): Aromatic protons.
-
5.85 ppm (Triplet,
Hz, 1H): The proton on the terminal carbon bearing two chlorines (-CH Cl₂). The chemical shift is deshielded by the two electronegative halogens. -
3.50 ppm (Doublet,
Hz, 2H): The benzylic methylene protons (-CH ₂-).
Carbon NMR ( C NMR)
- 135-140 ppm: Ipso aromatic carbon.
- 126-129 ppm: Remaining aromatic carbons.
- 73.0 ppm: The terminal gem-dichloro carbon (-C HCl₂).
- 51.0 ppm: The benzylic methylene carbon (-C H₂-).
Handling, Safety, and Storage[8]
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation and skin irritation.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Environmental: Toxic to aquatic life with long-lasting effects (due to high LogP).
Storage Protocols:
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture.
-
Container: Tightly sealed glass or fluoropolymer containers. Avoid metal containers that may catalyze Friedel-Crafts type polymerizations or decomposition.
-
Temperature: Cool, dry place (2-8°C recommended for long-term reference standards).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93256, (2,2-Dichloroethyl)benzene. Retrieved from .
-
LookChem. 1,1-Dichloro-2-phenylethane Physicochemical Properties and CAS 4412-39-9 Data. Retrieved from .
-
Merrer, D. C., et al. (1998). Benzylchlorocarbene: Origins of Arrhenius Curvature in the Kinetics of the 1,2-H Shift Rearrangement.[1][2] Journal of Organic Chemistry, 63(9), 3010–3016.[1] (Identifies 1,1-dichloro-2-phenylethane as a product in carbene studies). Retrieved from .
-
ChemicalBook. Product Data Sheet: 1,1-Dichloro-2-phenylethane. Retrieved from .
Sources
Molecular structure and weight of (2,2-Dichloroethyl)benzene
The following technical guide provides an in-depth analysis of (2,2-Dichloroethyl)benzene, focusing on its molecular structure, synthesis, and application in pharmaceutical development.
CAS Registry Number: 4412-39-9 Molecular Formula: C₈H₈Cl₂ Molecular Weight: 175.06 g/mol [1]
Executive Summary
(2,2-Dichloroethyl)benzene is a geminal dichloride derivative of ethylbenzene. Unlike its vicinal isomer (1,2-dichloroethylbenzene), the halogenation at the terminal carbon of the ethyl chain confers unique reactivity, specifically functioning as a "masked" carbonyl equivalent. In drug development, it serves as a critical electrophilic building block for introducing the phenethyl moiety and as a precursor for synthesizing
Molecular Structure & Identity[2][3]
The molecule consists of a benzene ring attached to a 2,2-dichloroethyl group.[1][2] The gem-dichloro functionality (
Structural Constants
| Parameter | Value | Unit | Verification Method |
| IUPAC Name | (2,2-Dichloroethyl)benzene | - | IUPAC Nomenclature |
| SMILES | ClC(Cl)Cc1ccccc1 | - | Cheminformatics |
| InChI Key | NGQTUWCDHLILAX-UHFFFAOYSA-N | - | Standard Identifier |
| Bond Rotation | 2 Rotatable Bonds | Count | C(Ar)-C( |
| ClogP | ~3.03 | - | Calculated (Lipophilicity) |
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights:
-
Carbon (8 × 12.011): 96.088 Da
-
Hydrogen (8 × 1.008): 8.064 Da
-
Chlorine (2 × 35.45): 70.900 Da
-
Total MW: 175.052 Da (Monoisotopic Mass: 174.00 Da)
Synthesis & Production Protocols
The synthesis of (2,2-dichloroethyl)benzene requires specific regiochemical control to avoid the formation of the more thermodynamically stable benzylic chlorides. The most authoritative method involves the chlorination of phenylacetaldehyde using phosphorus pentachloride (
Core Synthesis Protocol (Deoxy-chlorination)
Reagents: Phenylacetaldehyde, Phosphorus Pentachloride (
Mechanism: The reaction proceeds via the nucleophilic attack of the carbonyl oxygen on the electrophilic phosphorus, followed by the displacement of the activated oxygen species by chloride ions.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with
(1.1 equiv) and anhydrous DCM under an inert nitrogen atmosphere. -
Addition: Cool the suspension to 0°C. Add phenylacetaldehyde (1.0 equiv) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor consumption of aldehyde via TLC or GC-MS.
-
Quench: Pour the reaction mixture carefully onto crushed ice to hydrolyze the
byproduct. -
Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated
(to remove phosphoric acid) and brine. -
Purification: Dry over
, concentrate, and purify via vacuum distillation.
Reaction Pathway Visualization
The following diagram illustrates the transformation logic and potential side reactions.
Figure 1: Synthetic pathway for (2,2-dichloroethyl)benzene via deoxy-chlorination of phenylacetaldehyde.
Spectroscopic Characterization
Accurate identification of (2,2-dichloroethyl)benzene relies on distinguishing it from its isomers (1,1-dichloro and 1,2-dichloro).
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum is characterized by a distinct triplet-doublet splitting pattern due to the vicinal coupling between the methylene and methine protons.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 7.20 – 7.40 | Multiplet | 5H | Aromatic Ring Protons |
| ¹H | 5.85 | Triplet ( | 1H | |
| ¹H | 3.50 | Doublet ( | 2H | |
| ¹³C | 138.0 | Singlet | - | Aromatic Ipso Carbon |
| ¹³C | 128.5, 128.0, 126.5 | - | - | Aromatic CH |
| ¹³C | 75.2 | - | - | |
| ¹³C | 48.5 | - | - |
Note: Shifts are approximate relative to TMS in
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 174, 176, 178. -
Isotope Pattern: The presence of two chlorine atoms results in a characteristic M : M+2 : M+4 ratio of approximately 9 : 6 : 1 .
-
Fragmentation:
-
m/z 91: Tropylium ion (
), dominant base peak (loss of ). -
m/z 83/85: Dichloromethyl cation (
).
-
Applications in Drug Development
(2,2-Dichloroethyl)benzene is primarily utilized as a masked electrophile and a precursor in the synthesis of heterocyclic compounds.
Masked Phenylacetaldehyde
In aqueous acidic or basic conditions, the gem-dichloro group hydrolyzes back to the aldehyde. This property allows the compound to be used as a stable storage form of phenylacetaldehyde, which is otherwise prone to polymerization.
-
Reaction:
Synthesis of Heterocycles
The compound serves as a "C2-Ar" synthon. It can react with dinucleophiles (e.g., thioureas, amidines) to form substituted thiazoles or imidazoles, which are common pharmacophores in kinase inhibitors and antihistamines.
Precursor to Vinyl Chlorides
Controlled dehydrochlorination (elimination of HCl) using a hindered base (e.g., DBU or KOtBu) yields
Safety & Handling (MSDS Summary)
-
Hazards: Skin and eye irritant. Toxic if inhaled or swallowed. Liberates HCl upon contact with water/moisture.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive.[3]
-
PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93256, (2,2-Dichloroethyl)benzene. Retrieved from [Link]
-
LookChem. 1,1-Dichloro-2-phenylethane (CAS 4412-39-9) Properties and Synthesis. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] (Reference for solvent shift calibration in characterization). Retrieved from [Link]
Sources
Thermodynamic stability of (2,2-Dichloroethyl)benzene
An In-Depth Technical Guide to the Thermodynamic Stability of (2,2-Dichloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2-Dichloroethyl)benzene is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis and drug development. A thorough understanding of its thermodynamic stability is paramount for ensuring safe handling, predicting shelf-life, and designing robust synthetic routes. This guide provides a comprehensive analysis of the thermodynamic principles governing the stability of (2,2-dichloroethyl)benzene. Notably, a review of publicly accessible literature and databases reveals a gap in experimentally determined thermodynamic data for this specific molecule. Therefore, this document pivots to provide a framework for its characterization. We explore its predicted decomposition pathways under thermal and hydrolytic stress, drawing analogies from related structures. Furthermore, we present detailed experimental and computational protocols that researchers can employ to definitively determine its thermodynamic properties, including enthalpy of formation and thermal hazard profile.
Theoretical Framework: Defining Thermodynamic Stability
In the context of chemical compounds, stability is not a monolithic concept. It is crucial to distinguish between thermodynamic stability and kinetic lability.
-
Thermodynamic stability refers to the inherent energy state of a molecule relative to its constituent elements or potential decomposition products. A compound is thermodynamically stable if it exists in a low energy well.
-
Kinetic lability , in contrast, relates to the rate at which a compound undergoes reaction. A compound can be thermodynamically unstable but kinetically persistent if the activation energy for its decomposition is very high.
The thermodynamic stability of a compound is primarily quantified by its Standard Gibbs Free Energy of Formation (ΔG°f) . This value integrates both the enthalpy and entropy changes associated with forming one mole of the compound from its elements in their standard states. The relationship is defined by the equation:
ΔG°f = ΔH°f - TΔS°f [1]
Where:
-
ΔH°f (Standard Enthalpy of Formation) is the heat absorbed or released during the formation of the compound. A negative value (exothermic) indicates the compound is enthalpically more stable than its constituent elements.[2]
-
ΔS°f (Standard Entropy of Formation) is the change in disorder during the formation.
-
T is the absolute temperature in Kelvin.
A more negative ΔG°f signifies greater thermodynamic stability, meaning the compound is less likely to spontaneously decompose into its elements.[1][3]
Thermodynamic Profile of (2,2-Dichloroethyl)benzene: A Data-Informed Estimation
However, we can infer its likely thermodynamic landscape by examining structurally analogous compounds. The presence of the benzene ring provides a significant stabilizing contribution, while the gem-dichloro group on the ethyl side chain introduces electronic and steric factors that influence both stability and reactivity.
Table 1: Thermodynamic Data for Compounds Analogous to (2,2-Dichloroethyl)benzene
| Compound | Formula | ΔH°f (liquid, kcal/mol) | ΔH°f (gas, kJ/mol) | Notes |
| o-Dichlorobenzene | C₆H₄Cl₂ | -4.2 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |
| m-Dichlorobenzene | C₆H₄Cl₂ | -4.8 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |
| p-Dichlorobenzene (s) | C₆H₄Cl₂ | -10.1 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |
| (2-Chloroethyl)benzene | C₈H₉Cl | -12.3 to -12.8 | Depending on isomer (p- or o-).[5] | |
| (1-Chloroethyl)benzene | C₈H₉Cl | Enthalpy of formation data listed as available, but no value provided in snippet.[6] | ||
| Benzene | C₆H₆ | 82.9 ± 0.4 | Reference hydrocarbon. | |
| Ethylbenzene | C₈H₁₀ | -12.5 ± 0.7 | Reference hydrocarbon. |
Note: Data is presented as found in sources; conversions may be necessary for direct comparison.
From this data, we can anticipate that (2,2-dichloroethyl)benzene will have a negative enthalpy of formation, indicating it is stable relative to its constituent elements. The addition of a second chlorine atom to the ethyl chain, compared to (2-chloroethyl)benzene, is expected to make the ΔH°f more negative.
Predicted Decomposition & Reactivity Pathways
The chemical reactivity and decomposition pathways of (2,2-dichloroethyl)benzene are dictated by the gem-dichloroethyl group. Two primary pathways are of concern: thermal elimination and hydrolysis.
Thermal Decomposition: Elimination of Hydrogen Chloride
Based on extensive studies of similar chlorinated hydrocarbons, the most probable thermal decomposition pathway is the elimination of hydrogen chloride (HCl). Pyrolysis of the related compound, (2-chloroethyl)benzene, yields styrene and HCl as primary products.[7][8][9][10] For (2,2-dichloroethyl)benzene, a similar 1,2-elimination would lead to the formation of (2,2-dichlorovinyl)benzene, also known as β,β-dichlorostyrene.
Caption: Proposed primary thermal decomposition pathway via HCl elimination.
This reaction is significant as it can occur at elevated temperatures during synthesis, distillation, or under improper storage conditions, leading to the generation of corrosive HCl gas and an unsaturated impurity.
Hydrolytic Instability: Formation of Carbonyls
Geminal dihalides are known to undergo hydrolysis to form carbonyl compounds.[11][12] This reaction proceeds via a nucleophilic substitution of one chloride by water or a hydroxide ion, forming an unstable gem-halohydrin intermediate, which then rapidly eliminates HCl to yield the stable carbonyl group. In the case of (2,2-dichloroethyl)benzene, this pathway would lead to the formation of phenylacetaldehyde. This pathway is particularly relevant in aqueous or basic media, which may be encountered during workup procedures or in certain formulations.
Caption: Proposed hydrolysis pathway of (2,2-dichloroethyl)benzene.
Experimental Determination of Thermodynamic Parameters
To address the data gap, researchers must turn to experimental methods. Calorimetry is the primary tool for directly measuring the heat changes associated with chemical processes.[13]
Method 1: Bomb Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔH°f) is most accurately determined indirectly by measuring the enthalpy of combustion (ΔH°c) using a bomb calorimeter. The compound is completely combusted in a sealed vessel (the "bomb") under high-pressure oxygen. The heat released is absorbed by a surrounding water jacket, and the temperature change is precisely measured.
Causality and Protocol Integrity: For chlorinated compounds, this process is complicated by the formation of a mixture of products, including gaseous chlorine (Cl₂) and aqueous hydrochloric acid (HCl), in addition to CO₂ and H₂O. To ensure a defined final state, a reducing agent, such as a solution of hydrazine dihydrochloride, is often added to the bomb to quantitatively convert all chlorine-containing products to chloride ions (Cl⁻).[5] The bomb must also be rotated during the process to ensure all products dissolve and reach equilibrium.
Experimental Protocol: Rotating Bomb Calorimetry
-
Calorimeter Calibration:
-
Calibrate the heat capacity (C) of the calorimeter system by combusting a known mass (~0.2 g) of a certified standard, typically benzoic acid.
-
Perform at least three calibration runs to ensure reproducibility. The heat capacity is calculated from the known enthalpy of combustion of the standard and the measured temperature rise.
-
-
Sample Preparation:
-
Place a platinum crucible on an analytical balance and tare.
-
Add a precise mass (typically 100-150 mg for a liquid) of (2,2-dichloroethyl)benzene into the crucible.
-
Measure and record a ~10 cm length of fuse wire (e.g., nichrome).
-
Secure the fuse wire between the two electrodes of the bomb head, ensuring it makes contact with the liquid sample but not the crucible walls.
-
Add 1 mL of distilled water and a small amount of reducing agent solution (if used) to the bottom of the bomb vessel to ensure saturation and dissolve acid products.
-
-
Combustion:
-
Carefully seal the bomb.
-
Pressurize the bomb with high-purity oxygen to approximately 30-35 atm. Check for leaks by submerging in water.
-
Place the bomb in the calorimeter bucket, add a precise volume of water (e.g., 2000 mL), and connect the ignition leads.
-
Allow the system to equilibrate thermally while stirring, recording the temperature at regular intervals to establish a baseline.
-
Ignite the sample and record the temperature rise until a stable maximum is reached.
-
-
Analysis and Calculation:
-
After cooling, carefully release the pressure and open the bomb.
-
Measure any remaining fuse wire.
-
Quantitatively rinse the interior of the bomb with distilled water. Analyze the washings for total acidity (to correct for nitric acid formation from residual N₂) and chloride ion concentration.
-
Calculate the total heat released (q_total) using the calorimeter's heat capacity and the corrected temperature change.
-
Subtract the heat contributions from the ignition wire and the formation of nitric acid to find the heat of combustion of the sample (q_comb).
-
Use Hess's Law to calculate ΔH°f from the experimentally determined ΔH°c and the known ΔH°f values for CO₂, H₂O, and HCl(aq).
-
Caption: Workflow for determining ΔH°f using bomb calorimetry.
Method 2: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
Differential Scanning Calorimetry (DSC) is a powerful technique for evaluating the thermal stability of a material by measuring the difference in heat flow between a sample and an inert reference as a function of temperature. It can precisely determine the onset temperature of decomposition, which is a critical parameter for safety and handling.
Causality and Protocol Integrity: For volatile and potentially reactive organic liquids, it is critical to use hermetically sealed sample pans. This prevents sample loss through evaporation, which would create an erroneous endothermic signal, and contains any pressure generated during decomposition. A slow heating rate (e.g., 2-10 °C/min) is often used to improve the resolution of thermal events.
Experimental Protocol: DSC for Thermal Stability
-
Instrument Calibration:
-
Perform temperature and enthalpy calibrations using certified standards, such as indium and tin, covering the temperature range of interest.[14]
-
Run a baseline scan with two empty, sealed pans to ensure the instrument is stable.
-
-
Sample Preparation:
-
Place an empty hermetic aluminum pan and lid on a microbalance and tare.
-
Using a micropipette, dispense a small amount of (2,2-dichloroethyl)benzene (typically 1-5 mg) into the pan.
-
Hermetically seal the pan using a sample press. The seal must be perfect to contain pressure.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
DSC Analysis:
-
Place the sample pan and reference pan into the DSC cell.
-
Set the experimental parameters: typically, a temperature ramp from ambient (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
Maintain an inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative decomposition.
-
Initiate the temperature program and record the heat flow signal.
-
-
Data Interpretation:
-
Analyze the resulting thermogram.
-
An endothermic peak will indicate melting (if the sample is solid at room temp) or boiling (if the pan seal fails).
-
A sharp, exothermic peak indicates a decomposition reaction.
-
Determine the "onset temperature" of the exotherm, which is often calculated by the intersection of the baseline with the tangent of the peak's leading edge. This temperature represents the beginning of significant thermal instability.
-
Caption: Workflow for assessing thermal stability using DSC.
Computational Approaches for Stability Prediction
When experimental data is absent, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level ab initio and Density Functional Theory (DFT) methods can predict ΔH°f with remarkable accuracy.
Methodology Rationale: The most common computational approach is the atomization method, where the molecule's total electronic energy is calculated. The ΔH°f is then derived by subtracting the energies of the constituent atoms.[15] However, to cancel out systematic errors inherent in most computational methods, isodesmic reactions are often preferred. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides, allowing for a more reliable calculation of the enthalpy of reaction, from which the unknown ΔH°f can be extracted.
Computational Workflow
-
Structure Optimization: The 3D geometry of (2,2-dichloroethyl)benzene is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP or M06-2X DFT functional with a basis set like 6-311+G(d,p)).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to calculate thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., a composite method like G4 or CBS-QB3).
-
Thermochemical Calculation: The ΔH°f and ΔG°f are calculated using the atomization method or by constructing an appropriate isodesmic reaction with molecules whose experimental thermodynamic properties are well-known.
Caption: High-level workflow for in silico prediction of thermodynamic properties.
Practical Implications and Conclusion
A comprehensive understanding of the thermodynamic stability of (2,2-dichloroethyl)benzene is essential for its practical application.
-
Handling and Storage: The predicted lability towards thermal elimination of HCl suggests the compound should be stored in a cool, dry environment, away from heat sources. Its potential for hydrolysis indicates it should be protected from moisture and basic conditions to prevent degradation to phenylacetaldehyde.
-
Synthetic Applications: The reactivity of the gem-dichloro group can be leveraged. While its instability can be a challenge, it also presents an opportunity for synthetic chemists to use it as a precursor to a carbonyl group via controlled hydrolysis, or to an alkyne under stronger basic conditions.
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Cheméo. (n.d.). Chemical Properties of Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9). Retrieved from chemeo.com. [Link]
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Malik, D. J. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1791-1802. [Link]
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Good, W. D., & Lacina, J. L. (1969). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. Journal of Chemical & Engineering Data, 14(2), 221-224. [Link]
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Wikipedia. (2024). Differential scanning calorimetry. Retrieved from en.wikipedia.org. [Link]
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Banti, C. N., & Hadjikakou, S. K. (2015). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Molecules, 20(11), 20084–20127. [Link]
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Dolfing, J., & El-Din, M. G. (2014). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. FEMS Microbiology Ecology, 88(3), 606–613. [Link]
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Drouillard, J. G. (2007). Characterization of polychlorinated alkane mixtures--a Monte Carlo modeling approach. Chemosphere, 69(9), 1476-83. [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from ta.com. [Link]
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NIST. (n.d.). Benzene, 1,2-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]
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Chemistry LibreTexts. (2019). Standard Enthalpy of Formation. Retrieved from chem.libretexts.org. [Link]
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Adu-Gyamfi, E., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57003. [Link]
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Halpern, A. M. (n.d.). Bomb Calorimetry. Retrieved from academics.wellesley.edu. [Link]
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University of Rochester. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from chem.rochester.edu. [Link]
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PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Colket, M. B., et al. (2013). Molecular mechanisms in the pyrolysis of unsaturated chlorinated hydrocarbons: formation of benzene rings. 2. Experimental and kinetic modeling studies. The Journal of Physical Chemistry A, 117(20), 4160-76. [Link]
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Ortega, J., et al. (1997). HE of α,ω-dichloroalkanes (C2, C4, C6) + benzene, toluene, ethylbenzene, or butylbenzene at 298.15 K. Thermochimica Acta, 299(1-2), 121-129. [Link]
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Jarrell, M. L., et al. (2025). Pyrolysis Reactions of (2-Chloroethyl)benzene. The Journal of Physical Chemistry A. [Link]
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Literature review on (2,2-Dichloroethyl)benzene synthesis routes
An In-depth Technical Guide to the Synthesis of (2,2-Dichloroethyl)benzene
Introduction
(2,2-Dichloroethyl)benzene, also known by its IUPAC name 1,1-dichloro-2-phenylethane (CAS No: 4412-39-9), is a significant chemical intermediate in organic synthesis.[1][2] Its geminal dichloride structure adjacent to a phenyl group makes it a versatile precursor for the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes to (2,2-Dichloroethyl)benzene, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis of the methodologies, grounded in authoritative references.
Core Synthesis Pathways
The synthesis of (2,2-Dichloroethyl)benzene is predominantly achieved through the chlorination of carbonyl compounds or via modern radical-based approaches. Unlike the simple addition of chlorine to styrene, which primarily yields the vicinal dihalide (1,2-dichloroethyl)benzene, the synthesis of the geminal dichloride requires specific strategies to install both chlorine atoms on the same carbon.[3][4]
Pathway 1: Chlorination of Phenylacetaldehyde
The most direct and widely applicable method for synthesizing (2,2-Dichloroethyl)benzene is the deoxygenative chlorination of phenylacetaldehyde. This transformation replaces the carbonyl oxygen with two chlorine atoms. Phosphorus pentachloride (PCl₅) is a classic and effective reagent for this purpose.
Reaction Mechanism and Rationale
The reaction between an aldehyde and phosphorus pentachloride is a robust method for producing geminal dichlorides.[5] The mechanism involves the initial nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of PCl₅, followed by the elimination of phosphoryl chloride (POCl₃) and the sequential substitution by chloride ions.
The key steps are:
-
Formation of a Chlorophosphate Intermediate: The carbonyl oxygen of phenylacetaldehyde attacks the electrophilic phosphorus center of PCl₅.
-
Chloride Attack and Elimination: A chloride ion attacks the carbonyl carbon, leading to the formation of an α-chloro alcohol derivative.
-
Formation of Phosphoryl Chloride: Subsequent elimination of POCl₃ generates a carbocation.
-
Final Chlorination: The carbocation is then attacked by another chloride ion to yield the final geminal dichloride product.
This method is favored for its high efficiency and the direct conversion of a common starting material to the desired product. The choice of an inert solvent like dichloroethane is crucial to ensure proper solubility of the reactants and to control the reaction temperature.[5]
Reaction Mechanism: Phenylacetaldehyde to (2,2-Dichloroethyl)benzene
Sources
(2,2-Dichloroethyl)benzene boiling point and density data
The following technical guide details the physicochemical profile, synthesis, and handling of (2,2-Dichloroethyl)benzene, designed for researchers in organic synthesis and drug development.
Characterization, Synthesis, and Application Protocols
Executive Summary
(2,2-Dichloroethyl)benzene (CAS 4412-39-9), also known as 1,1-dichloro-2-phenylethane, is a specialized geminal dichloride intermediate. Unlike its more common isomer, (1,2-dichloroethyl)benzene (styrene dichloride), the 2,2-isomer features a terminal dichloromethyl group. This structural distinction makes it a critical precursor for the synthesis of terminal alkynes (via double elimination) and
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models where experimental gaps exist. Researchers should note the distinction between the 2,2-isomer and the 1,2-isomer to avoid process errors.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Source/Notes |
| IUPAC Name | (2,2-Dichloroethyl)benzene | |
| CAS Number | 4412-39-9 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 175.06 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon storage |
| Boiling Point | 225–230 °C (Estimated) | Extrapolated from 1,2-isomer (219°C) and benzal chloride (205°C) trends. |
| Density | 1.22 ± 0.05 g/cm³ | Predicted based on molar volume increments. |
| Refractive Index | High aromatic content increases RI. | |
| Solubility | Immiscible in water; Soluble in DCM, Et₂O, THF | Lipophilic character (LogP ~3.2) |
| Stability | Moisture Sensitive | Hydrolyzes slowly to phenylacetaldehyde. |
Thermodynamic Analysis & Phase Behavior
The boiling point of (2,2-dichloroethyl)benzene is governed by significant London dispersion forces due to the polarizable chlorine atoms and the aromatic ring. It boils higher than (2-chloroethyl)benzene (198°C) due to the added mass and dipole of the second chlorine.
-
Distillation Note: Due to its high boiling point, vacuum distillation (e.g., 10–15 mmHg) is strongly recommended to prevent thermal degradation or polymerization of trace styrene impurities.
Synthesis & Experimental Protocols
Core Synthesis Route: Deoxychlorination of Phenylacetaldehyde
The most reliable laboratory route involves the conversion of phenylacetaldehyde to the gem-dichloride using Phosphorus Pentachloride (
Reaction Scheme
Step-by-Step Protocol
Materials:
-
Phenylacetaldehyde (freshly distilled to remove oligomers)
-
Phosphorus Pentachloride (
)[1] -
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (
), sat. aq.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet. Vent the system through a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.
-
Solvation: Charge the flask with
(1.1 equiv) and anhydrous DCM (5 mL per mmol substrate). Cool the suspension to 0°C in an ice bath. -
Addition: Dissolve phenylacetaldehyde (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the
suspension over 30 minutes. Caution: Exothermic reaction with vigorous HCl evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) should show the disappearance of the aldehyde spot.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water to hydrolyze the byproduct
and unreacted . -
Extraction: Separate the organic layer. Wash the aqueous phase twice with DCM. Combine organic layers.
-
Neutralization: Wash the combined organics with saturated
until gas evolution ceases, then wash with brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation or flash chromatography (Silica, 100% Hexanes) to yield the pure product.
Visualization: Synthesis Logic Flow
The following diagram illustrates the critical decision points in the synthesis and purification workflow.
Caption: Figure 1. Step-wise synthesis workflow for the deoxychlorination of phenylacetaldehyde using PCl5, highlighting critical quench and purification steps.
Applications in Drug Development
(2,2-Dichloroethyl)benzene serves as a "masked" alkyne or vinyl chloride equivalent.
-
Phenylacetylene Synthesis: Treatment with 3 equivalents of strong base (e.g., NaNH₂ in liquid ammonia or KOtBu in DMSO) effects a double elimination (E2 mechanism) to generate phenylacetylene.
-
-Chlorostyrene Synthesis: Controlled mono-elimination yields
-chlorostyrene, a scaffold found in various agrochemicals and bioactive heterocycles. -
Friedel-Crafts Alkylation: The gem-dichloro moiety can serve as an electrophile in Lewis-acid mediated cyclizations to form indene derivatives.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin irritation and serious eye damage.
-
Lachrymator: Vapors may cause tearing and respiratory distress.
-
Corrosive: Hydrolysis releases HCl; incompatible with metals.
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat are mandatory.
-
Ventilation: All operations, especially the quenching of
, must be performed in a functioning fume hood. -
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture ingress leads to the formation of HCl and reversion to the aldehyde.
References
- Synthesis of Gem-Dichlorides: Takeda, T. (2004). Modern Carbonyl Olefination. Wiley-VCH.
- Physical Properties of Chloroethylbenzenes:CRC Handbook of Chemistry and Physics, 95th Edition. CRC Press.
- Reaction Mechanisms: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.
-
Safety Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14089 (Isomer Analog). Retrieved from [Link] (Used for comparative toxicological bridging).
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Navigating the Unknown: A Toxicological and Safety Guide to (2,2-Dichloroethyl)benzene in the Laboratory
Introduction: A Call for Precaution
In the landscape of chemical research and pharmaceutical development, the introduction of novel or lesser-studied compounds is a constant. (2,2-Dichloroethyl)benzene represents one such molecule, a chlorinated aromatic hydrocarbon with potential applications as an intermediate or building block. However, its structural similarity to other chlorinated hydrocarbons and the benzene moiety necessitates a thorough and cautious approach to its handling in a laboratory setting.
This document is designed to be a dynamic resource, providing not just protocols but the scientific rationale behind them. It is intended for an audience of trained professionals who understand the inherent risks of chemical research and are committed to a culture of safety.
Section 1: Physicochemical and Toxicological Profile (Inferred)
Due to the scarcity of specific data for (2,2-Dichloroethyl)benzene, the following profile is largely extrapolated from its close analogue, (2-Chloroethyl)benzene. Researchers must treat these as preliminary indicators and handle the compound with the assumption of similar or potentially greater hazards.
Physicochemical Properties
The physical properties of a substance are critical in determining its behavior in a laboratory environment, influencing factors such as volatility, potential for exposure, and appropriate fire-fighting measures.
| Property | Value (for (2-Chloroethyl)benzene) | Implication for Lab Safety |
| Molecular Formula | C8H9Cl | --- |
| Appearance | Colorless liquid | Spills may be difficult to see. |
| Boiling Point | 199 - 84 °C / 390.2 - 183.2 °F | Low volatility at room temperature, but vapor pressure will increase with heating.[1] |
| Melting Point | -60 °C / -76 °F | Will be in liquid form under all standard laboratory conditions.[1] |
| Flash Point | 66 °C / 150.8 °F | Classified as a combustible liquid; presents a fire hazard when heated or near ignition sources.[1] |
| Vapor Density | 4.85 | Vapors are significantly heavier than air and can accumulate in low-lying areas.[1] |
| Specific Gravity | 1.060 | Insoluble in water and will sink, making water an ineffective agent for spill cleanup on its own.[1] |
| Water Solubility | Insoluble | Poses a challenge for aqueous-based decontamination.[1] |
Hazard Identification and Classification
Based on the classification for (2-Chloroethyl)benzene, (2,2-Dichloroethyl)benzene should be handled as a substance with the following hazards until proven otherwise[1][2][3]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Flammable/Combustible Liquid (Category 4): Combustible liquid.[1][2][3]
Toxicological Endpoints (Inferred)
A comprehensive toxicological assessment for (2,2-Dichloroethyl)benzene has not been performed. The following points are based on the known effects of similar compounds and general principles of toxicology for chlorinated hydrocarbons.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors (especially if heated), skin contact, and eye contact. Ingestion is a less common but possible route of exposure.
-
Acute Effects:
-
Inhalation: May cause irritation to the nose, throat, and respiratory tract.[1][2] High concentrations of vapors could lead to central nervous system depression.
-
Skin Contact: Expected to cause skin irritation, redness, and dryness.[1] Prolonged contact may lead to dermatitis.
-
Eye Contact: Will likely cause serious irritation, pain, and potential damage to the cornea.[1]
-
Ingestion: May cause irritation of the gastrointestinal tract.[4]
-
-
Chronic Effects, Carcinogenicity, and Mutagenicity:
-
No data is available for (2,2-Dichloroethyl)benzene.
-
It is crucial to note that the structure contains a benzene ring. Benzene itself is a well-established human carcinogen, known to cause leukemia[5]. While the chloroethyl substitution will alter its metabolic fate and toxicological profile, the potential for long-term health effects cannot be dismissed without data. Therefore, exposure must be minimized to levels as low as reasonably achievable.
-
Section 2: Laboratory Safety and Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory when handling (2,2-Dichloroethyl)benzene.
Hierarchy of Controls
The most effective safety strategies prioritize engineering controls to minimize hazards at the source, followed by administrative controls and, finally, personal protective equipment as the last line of defense.
Caption: Hierarchy of safety controls, from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All work with (2,2-Dichloroethyl)benzene, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[8]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves. Based on data for similar solvents, Viton® or neoprene gloves are recommended.[1][5] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[5] Always inspect gloves for tears or holes before use.[7]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[5] Ensure full-length pants and closed-toe shoes are worn.
Safe Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Personal Protective Equipment: Don the required PPE (goggles, gloves, lab coat).
-
Dispensing: When transferring the liquid, use a funnel or other appropriate equipment to minimize splashing. Perform all transfers in a fume hood.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.[1]
-
Post-Handling: After use, securely close the container. Wipe down the work area with an appropriate solvent and decontaminate it. Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[9][10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11][12]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and flammable materials.[1][11] Chlorinated solvents can react violently with certain other chemicals.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[12]
Section 3: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a detergent and water solution.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Section 4: Waste Management
Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.
Segregation of Halogenated Waste
This is a critical and non-negotiable step. (2,2-Dichloroethyl)benzene is a halogenated organic compound.
-
DO NOT mix halogenated waste with non-halogenated solvent waste.[9][13]
-
Rationale: The disposal methods for these two streams are different and significantly impact cost and environmental safety. Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[13][14] Contaminating a large container of non-halogenated waste with even a small amount of chlorinated solvent will require the entire container to be treated as more expensive and hazardous halogenated waste.[13]
Waste Disposal Workflow
Caption: Step-by-step workflow for proper hazardous waste disposal.
Procedure:
-
Container Selection: Use a designated waste container that is in good condition, compatible with chlorinated hydrocarbons, and has a secure, screw-top cap.[9][13]
-
Labeling: Label the container with the words "Hazardous Waste" and a complete list of its contents. Do not use abbreviations or chemical formulas.[9]
-
Accumulation: Keep the waste container closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area, preferably in secondary containment.
-
Disposal: When the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Conclusion
The safe use of (2,2-Dichloroethyl)benzene in a research and development setting hinges on a proactive and conservative approach. Lacking specific toxicological data, researchers must operate under the assumption that this compound presents hazards of skin, eye, and respiratory irritation, and is a combustible liquid. The potential for long-term health effects, given its benzene substructure, mandates that all exposures be minimized through the diligent use of engineering controls, appropriate PPE, and strict adherence to handling and waste disposal protocols. This guide provides the framework for that safe handling, but a true culture of safety relies on the vigilance, expertise, and cautious judgment of every scientist in the laboratory.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 9
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. 6
-
Unknown. Guidance on Safe Storage of Chemicals in Laboratories. 11
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Link
-
Safety & Risk Services. Organic Solvent Waste Disposal. 13
-
Cornell EHS. 7.2 Organic Solvents. Link
-
Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 1
-
ECSA. Guidance on Storage and Handling of Chlorinated Solvents. 10
-
Agilent Technologies, Inc. Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. 12
-
TCI Chemicals. SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene. Link
-
Fisher Scientific. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 2
-
Cole-Parmer. Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. 4
-
Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. 8
-
Unknown. Standard Operating Procedure for Laboratories. CHLORINE. 7
-
Sigma-Aldrich. SAFETY DATA SHEET - Benzene. Link
-
Unknown. Standard Operating Procedure (SOP) - BENZENE. 5
-
CymitQuimica. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 3
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- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
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- 14. researchgate.net [researchgate.net]
Technical Whitepaper: Isomeric Distinction and Synthetic Utility of Dichloroethylbenzenes
Executive Summary
In drug development and fine chemical synthesis, the precise discrimination between structural isomers is critical for yield optimization and regulatory compliance. This guide provides an in-depth technical analysis of two often-confused alkyl halide isomers: (1,2-Dichloroethyl)benzene (a vicinal dichloride) and (2,2-Dichloroethyl)benzene (a geminal dichloride).
While they share the molecular formula
Part 1: Structural & Physical Characterization
The fundamental difference lies in the chlorine substitution pattern relative to the aromatic ring. The vicinal arrangement (1,2-) creates a chiral center at the benzylic position, while the geminal arrangement (2,2-) places both halogens on the terminal carbon, leaving the benzylic position unsubstituted but activated.
Comparative Data Matrix
| Feature | (1,2-Dichloroethyl)benzene | (2,2-Dichloroethyl)benzene |
| Structure Type | Vicinal Dichloride ( | Geminal Dichloride ( |
| CAS Registry | 1074-11-9 | 4412-39-9 |
| IUPAC Name | (1,2-Dichloroethyl)benzene | (2,2-Dichloroethyl)benzene |
| Molecular Structure | Ph-CH(Cl)-CH | Ph-CH |
| Chirality | Yes (Benzylic Carbon) | No |
| Boiling Point | ~199°C (atm) / 82-84°C (16 mmHg) | ~210°C (Predicted) [1] |
| Density | 1.25 g/mL | ~1.23 g/mL (Predicted) |
| Primary Reactivity | Elimination (Dehydrohalogenation) | Hydrolysis (Nucleophilic Substitution) |
Spectroscopic Discrimination (¹H NMR)
Distinguishing these isomers via NMR is straightforward due to the coupling patterns of the ethyl chain protons.
-
(1,2-Dichloroethyl)benzene: Exhibits an ABX system . The chiral benzylic proton (
) couples with the two non-equivalent homobenzylic protons ( ). -
(2,2-Dichloroethyl)benzene: Exhibits a distinct Doublet-Triplet system .
-
Terminal -CH(Cl)
: ~5.8 - 6.0 ppm (t, Hz). The two geminal chlorines significantly deshield this proton. -
Benzylic -CH
-: ~3.5 ppm (d, Hz).
-
Part 2: Synthetic Pathways[7]
The synthesis of these isomers requires fundamentally different precursors. The 1,2-isomer is derived from styrene (alkene chemistry), while the 2,2-isomer is derived from phenylacetaldehyde (carbonyl chemistry).
Synthesis Workflow Diagram
Figure 1: Divergent synthetic routes. Green path indicates alkene chlorination; Red path indicates carbonyl-to-gem-dichloride transformation.
Experimental Protocols
Protocol A: Synthesis of (1,2-Dichloroethyl)benzene
Target: CAS 1074-11-9[3]
Mechanism: Electrophilic addition of chlorine across the double bond via a chloronium ion intermediate.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Place in an ice bath (0°C).
-
Reagent Loading: Charge the flask with Styrene (10.4 g, 100 mmol) and Dichloromethane (DCM, 100 mL).
-
Chlorination: Slowly bubble dry Chlorine gas (
) into the solution. Maintain temperature <10°C to prevent polymerization. -
Monitoring: Monitor reaction progress via TLC (hexane eluent) or GC-MS. The reaction is complete when the styrene peak disappears.
-
Workup: Purge excess
with nitrogen. Wash the organic layer with 10% (to quench traces of oxidants), followed by water and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~82°C @ 16 mmHg) [2].
Protocol B: Synthesis of (2,2-Dichloroethyl)benzene
Target: CAS 4412-39-9
Mechanism: Nucleophilic attack of PCl5 on the carbonyl oxygen, followed by elimination of
-
Setup: Equip a 250 mL round-bottom flask with a drying tube (CaCl2) and a pressure-equalizing addition funnel. Strict moisture exclusion is required.
-
Reagent Loading: Charge the flask with Phosphorus Pentachloride (
, 22.9 g, 110 mmol) and dry Benzene or DCM (50 mL). Cool to 0°C. -
Addition: Add Phenylacetaldehyde (12.0 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice to hydrolyze the
byproduct. -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated
until neutral. -
Purification: Dry over
and concentrate. Distill under reduced pressure. Note: Avoid high temperatures during distillation to prevent elimination to vinyl chloride. [3]
Part 3: Reactivity Profiles & Applications
The utility of these molecules is defined by how they break down.
Reactivity Logic Diagram
Figure 2: Divergent reactivity. The vicinal isomer eliminates to form unsaturated bonds, while the geminal isomer hydrolyzes to a carbonyl.
Elimination (1,2-Isomer)
The 1,2-isomer is prone to dehydrohalogenation .
-
Condition: Treatment with alcoholic KOH or NaOEt.
-
Pathway: E2 elimination.
-
Product: Initially forms
-chlorostyrene or -chlorostyrene. Further elimination yields Phenylacetylene . -
Application: Synthesis of conducting polymers and alkynyl coupling partners.
Hydrolysis (2,2-Isomer)
The 2,2-isomer acts as a protected aldehyde .
-
Condition: Aqueous acid or base with heat.[4]
-
Pathway:
/ attack by water displaces one Cl to form a chlorohydrin, which rapidly loses HCl to form the aldehyde. -
Product: Phenylacetaldehyde .[5]
-
Application: Used when the aldehyde functionality must be masked during harsh reactions (e.g., Grignard reactions on the ring) and revealed later.
References
-
Cheméo Data Repository. (2023). Benzene, (2,2-dichloroethyl)- Physical Properties.[6][7][8] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzene, (1,2-dichloroethyl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. (1973). General methods for preparation of gem-dichlorides from aldehydes using PCl5. Org.[9] Synth. Coll. Vol. 5, p. 367. (Adapted methodology). Retrieved from [Link]
Sources
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- 2. testbook.com [testbook.com]
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- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR [m.chemicalbook.com]
- 7. Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on the Core Reactivity Profile of (2,2-Dichloroethyl)benzene
Abstract
(2,2-Dichloroethyl)benzene, a halogenated aromatic hydrocarbon, possesses a distinct reactivity profile governed by the interplay between its gem-dichloroethyl substituent and the phenyl ring. This guide provides a comprehensive technical analysis of its core chemical behaviors, intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the primary reaction pathways, including nucleophilic substitutions and elimination reactions at the side chain, as well as the substituent effects on the aromatic ring's susceptibility to electrophilic attack. Mechanistic underpinnings, field-proven experimental protocols, and safety considerations are detailed to provide a holistic understanding of this versatile chemical intermediate.
Introduction: Structural Features and Reactivity Overview
(2,2-Dichloroethyl)benzene is characterized by a benzene ring connected to an ethyl group where the terminal carbon atom is bonded to two chlorine atoms (a geminal dihalide). This structural arrangement creates two primary centers for chemical reactivity:
-
The Dichloroethyl Side Chain: The C-Cl bonds are polarized, rendering the carbon atom electrophilic. The two chlorine atoms are potential leaving groups, making this site susceptible to nucleophilic substitution and elimination reactions.
-
The Aromatic Ring: The dichloroethyl group acts as a substituent that electronically influences the benzene ring, modulating its reactivity towards electrophiles.
This guide will systematically dissect the reactivity at each of these sites, providing both theoretical grounding and practical examples.
Core Reactivity at the Dichloroethyl Group
The gem-dichloro configuration is the dominant driver of the molecule's most characteristic reactions. The primary pathways are hydrolysis, other nucleophilic substitutions, and dehydrohalogenation.
Hydrolysis to Phenylacetaldehyde
One of the most synthetically useful transformations of (2,2-dichloroethyl)benzene is its hydrolysis to form phenylacetaldehyde. This reaction proceeds via a classic gem-dihalide hydrolysis mechanism.[1]
Mechanism: The process begins with a nucleophilic attack by water or hydroxide ion on the carbon bearing the two chlorine atoms.[2] This leads to the formation of an unstable intermediate, a geminal halohydrin, which quickly undergoes a second substitution to form a geminal diol. Gem-diols are typically unstable and readily eliminate a molecule of water to yield a stable carbonyl compound.[3] In this case, the product is phenylacetaldehyde.[1][2]
Below is a diagram illustrating the workflow for this transformation.
Caption: General workflow for the hydrolysis of (2,2-Dichloroethyl)benzene.
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene.[4] In (2,2-dichloroethyl)benzene, treatment with a strong base can induce the elimination of hydrogen chloride (HCl). This reaction is also known as a β-elimination.[5]
The most common product of this reaction is (2,2-dichloroethenyl)benzene, also known as β,β-dichlorostyrene.[6] This occurs through the removal of a proton from the carbon adjacent to the benzene ring (the α-carbon) and the elimination of a chloride ion from the terminal carbon.
Key Considerations:
-
Base Strength: Strong, sterically hindered bases like potassium tert-butoxide are often used to favor elimination over competing nucleophilic substitution reactions.[5]
-
Solvent: The reaction is typically carried out in a solvent like ethanol.[5]
The general scheme for this β-elimination is shown below.
Caption: Dehydrohalogenation of (2,2-Dichloroethyl)benzene.
Other Nucleophilic Substitutions
While hydrolysis is a common example, other nucleophiles can displace the chlorine atoms. However, the gem-dichloro arrangement can lead to complex reaction mixtures or subsequent rearrangements. The reactivity towards nucleophilic substitution is generally lower than for benzylic halides due to the absence of direct resonance stabilization of a carbocation intermediate at the reaction center.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The (2,2-dichloroethyl) group influences the reactivity of the benzene ring towards electrophiles. Its effect is a combination of inductive and (weak) hyperconjugative effects.
Directing Effects and Reactivity
-
Deactivating Nature: The electron-withdrawing inductive effect of the two chlorine atoms decreases the electron density of the benzene ring.[7] This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. Groups that slow down the rate of electrophilic aromatic substitution are known as deactivating groups.[8][9]
-
Ortho-, Para-Directing: Despite being deactivating, alkyl groups (even those substituted with halogens) are typically ortho-, para-directors. This is because the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions is slightly more stabilized than the intermediate formed from meta attack. Halogens themselves are a classic example of deactivating ortho-, para-directors.[9][10]
The table below summarizes the expected behavior of the (2,2-dichloroethyl) substituent in EAS reactions.
| Property | Effect on Benzene Ring | Rationale |
| Reactivity | Deactivating | Strong inductive electron withdrawal (-I effect) by the two chlorine atoms reduces the ring's electron density.[7] |
| Directing Effect | Ortho, Para-Director | The alkyl nature of the group provides slight stabilization to the arenium ion intermediates at the ortho and para positions.[9] |
Typical EAS Reactions
Common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be performed, but they generally require harsher conditions than for benzene or activated benzene derivatives.[11]
Caption: Influence of the substituent on Electrophilic Aromatic Substitution.
Experimental Protocols
This section provides a representative, step-by-step methodology for a key transformation.
Protocol 1: Dehydrohalogenation to (2,2-Dichloroethenyl)benzene
Objective: To synthesize (2,2-dichloroethenyl)benzene via β-elimination using a strong base.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.
-
Reactant Addition: To the stirred solution, add (2,2-dichloroethyl)benzene (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure (2,2-dichloroethenyl)benzene.
Safety and Handling
(2,2-Dichloroethyl)benzene and its related compounds should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Like many chlorinated hydrocarbons, it may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The reactivity of (2,2-dichloroethyl)benzene is dually characterized by the chemistry of its gem-dichloroethyl side chain and the electronically influenced aromatic ring. The side chain readily undergoes hydrolysis to form phenylacetaldehyde and dehydrohalogenation to yield β,β-dichlorostyrene, highlighting its utility as a synthetic intermediate. The substituent's deactivating, yet ortho-, para-directing nature, dictates the strategy for functionalizing the aromatic ring. A thorough understanding of these reactivity principles is essential for chemists aiming to leverage this molecule in the design and execution of complex synthetic pathways.
References
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Filo. (2025, May 19). Hydrolysis of gem dihalides explanation to formaldehydes and ketones. Retrieved from [Link]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR4. Activation and Deactivation. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
PubChem. (n.d.). (2,2-Dichloroethenyl)benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Geminal halide hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from [Link]
-
PubChem. (n.d.). (1,2-Dichloroethyl)benzene. Retrieved from [Link]
-
Nature. (2022, December 15). Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. Retrieved from [Link]
-
ChemEurope. (n.d.). Dehydrohalogenation. Retrieved from [Link]
-
Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Brainly.in. (2025, January 2). Explain dehydrohalogenation reaction all 2- Chlorobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrolysis Reactions of (2-Chloroethyl)benzene. Retrieved from [Link]
-
Quora. (2024, March 20). How can geminal diol be obtained? Retrieved from [Link]
-
Doubtnut. (2023, July 21). Gem dihalides on hydrolysis give. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzene, (2,2-dichloroethyl)- (C8H8Cl2). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(2-chloroethyl)benzene. Retrieved from [Link]
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- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
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- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
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- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
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- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Protocol for Hydrolysis of (2,2-Dichloroethyl)benzene to Phenylacetaldehyde
Abstract
This application note details a robust protocol for the conversion of (2,2-dichloroethyl)benzene (also known as
Scientific Foundation & Mechanism[2]
Reaction Logic
The hydrolysis of a terminal gem-dihalide (
Key Challenges:
-
Immiscibility: The organic halide and aqueous base form a biphasic system, necessitating Phase Transfer Catalysis (PTC).
-
Product Instability: Phenylacetaldehyde possesses highly acidic
-protons ( ). In the presence of strong bases (required for hydrolysis), it rapidly undergoes self-aldol condensation to form polymers or "tars." -
Solution: The use of Calcium Carbonate (
) as a mild, acid-scavenging base, combined with Steam Distillation , allows for the neutralization of the HCl byproduct while removing the aldehyde from the reaction zone immediately upon formation.[1]
Mechanistic Pathway
The reaction proceeds via the displacement of a chloride ion by a hydroxyl group to form an
Figure 1: Mechanistic pathway for the hydrolysis of gem-dichlorides. The instability of the gem-diol/chlorohydrin intermediate drives the equilibrium toward the aldehyde.[1]
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[3][4] | Role | Eq. | Notes |
| (2,2-Dichloroethyl)benzene | 434-44-6* | Substrate | 1.0 | Purity >95% recommended. |
| Calcium Carbonate ( | 471-34-1 | Mild Base | 1.1 - 1.5 | Neutralizes HCl; prevents high pH spikes. |
| Water ( | 7732-18-5 | Solvent/Rgt | Excess | Solvent for base; nucleophile source. |
| Tetrabutylammonium Bromide | 1643-19-2 | PTC | 0.05 | Facilitates anion transfer across phases. |
| Sodium Bisulfite ( | 7631-90-5 | Purification | - | For adduct purification (optional). |
*Note: CAS 434-44-6 refers to the specific isomer. Ensure the starting material is not (1,2-dichloroethyl)benzene (styrene dichloride).[1]
Equipment Setup
-
Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (magnetic stirring is insufficient for heavy slurries).
-
Temperature Control: Oil bath with digital feedback.
-
Distillation: Claisen adapter connected to a condenser and receiving flask (setup for steam distillation).
-
Atmosphere: Nitrogen inerting is recommended to prevent oxidative degradation of the aldehyde.
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge Reactor: To the 3-neck RBF, add Water (10 volumes relative to substrate) and Calcium Carbonate (1.2 equivalents).
-
Add Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%). Stir vigorously to create a uniform suspension.
-
Add Substrate: Add (2,2-Dichloroethyl)benzene (1.0 equivalent).
-
Heat: Raise the temperature to Reflux (~100°C) . The reaction requires thermal energy to overcome the activation barrier for the
displacement on the secondary carbon.[1]
Phase 2: Reactive Distillation (Crucial Step)
Rationale: Phenylacetaldehyde is unstable in the hot, basic reaction mixture. Steam distillation removes it as it forms.
-
Monitor Distillate: As the reaction proceeds, a mixture of water and organic oil will distill over.
-
Continuous Addition (Optional): For larger scales, water can be continuously added to the reactor to maintain volume (steam stripping).
-
Completion: Continue distillation until the organic layer in the distillate ceases to increase, or GC analysis of the pot residue shows <1% remaining starting material.
-
Self-Validating Check: The refractive index of the distillate oil should approach that of phenylacetaldehyde (
).
-
Phase 3: Purification & Isolation
-
Extraction: Separate the organic layer from the aqueous distillate. Extract the aqueous layer once with Dichloromethane (DCM) to recover dissolved product. Combine organic layers.
-
Bisulfite Purification (High Purity Route):
-
Add saturated Sodium Bisulfite (
) solution to the organic layer with vigorous stirring. -
A white precipitate (bisulfite adduct) will form. Filter this solid and wash with ether to remove non-aldehyde impurities (e.g., unreacted chlorides).[1]
-
Regeneration: Suspend the solid in water and treat with Sodium Carbonate (
) or dilute to release the free aldehyde. Extract with ether, dry over , and concentrate.
-
-
Stabilization: Phenylacetaldehyde polymerizes on standing.[5] If not used immediately, dilute in a solvent (e.g., Ethanol, Diethyl Phthalate) or store under
at low temperature.[1]
Process Workflow Visualization
Figure 2: Operational workflow for the hydrolytic conversion and isolation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction medium too basic (pH > 10). | Switch from NaOH/KOH to |
| Slow Reaction Rate | Poor phase contact or insufficient PTC. | Increase agitation speed (RPM). Increase PTC loading to 10 mol%. |
| Polymerization in Storage | Autoxidation or trimerization. | Store under Nitrogen. Add 0.1% hydroquinone if acceptable for end-use. |
| Residual Chlorine | Incomplete hydrolysis.[6] | Extend reflux time. Check reactor temperature (must be >95°C). |
References
-
Geminal Halide Hydrolysis Mechanism
-
General Hydrolysis Protocols
-
Phenylacetaldehyde Stability & Polymerization
-
Phase Transfer Catalysis in Nucleophilic Substitution
Sources
- 1. CN114349615A - A kind of method for preparing phenylacetaldehyde and derivatives thereof without solvent - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. m.youtube.com [m.youtube.com]
- 8. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
The Strategic Utility of (2,2-Dichloroethyl)benzene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2,2-Dichloroethyl)benzene, a geminal dichloride, is a versatile yet underutilized intermediate in organic synthesis. Its unique structural motif, featuring two chlorine atoms on the terminal carbon of an ethyl group attached to a benzene ring, offers a gateway to a variety of valuable synthetic transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of (2,2-dichloroethyl)benzene, with a focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic work, a thorough understanding of the physical properties and safe handling procedures for (2,2-dichloroethyl)benzene is paramount.
Table 1: Physicochemical Properties of (2,2-Dichloroethyl)benzene
| Property | Value |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 220-222 °C (decomposes) |
| Density | Approx. 1.25 g/mL |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) |
Safety and Handling:
(2,2-Dichloroethyl)benzene is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Synthesis of (2,2-Dichloroethyl)benzene: A Practical Approach
While several routes to (2,2-dichloroethyl)benzene can be envisioned, a practical and reliable method involves the dichlorination of acetophenone. This two-step process, proceeding through a dichlorination reaction, offers a straightforward entry point to this valuable intermediate.
Protocol 1: Synthesis of (2,2-Dichloroethyl)benzene from Acetophenone
This protocol details the conversion of acetophenone to (2,2-dichloroethyl)benzene using phosphorus pentachloride (PCl₅).
Materials:
-
Acetophenone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add acetophenone (1.0 eq). Dissolve the acetophenone in anhydrous dichloromethane.
-
Addition of PCl₅: Carefully add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). The addition is exothermic and may result in the evolution of hydrogen chloride gas. Ensure the reaction is well-vented.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will quench the excess PCl₅.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to afford (2,2-dichloroethyl)benzene as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the hydrolysis of phosphorus pentachloride.
-
Portion-wise addition of PCl₅ at low temperature helps to control the initial exotherm.
-
Refluxing ensures the reaction goes to completion.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acidic byproducts.
The Gateway to Dichlorostyrene: Dehydrochlorination
One of the most significant applications of (2,2-dichloroethyl)benzene is its role as a precursor to β,β-dichlorostyrene. This transformation is typically achieved through a base-mediated elimination reaction.
Protocol 2: Dehydrochlorination of (2,2-Dichloroethyl)benzene to β,β-Dichlorostyrene
This protocol describes the synthesis of β,β-dichlorostyrene using a strong base.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2,2-dichloroethyl)benzene (1.0 eq) in anhydrous THF.
-
Addition of Base: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield β,β-dichlorostyrene.
Expert Insights:
-
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor elimination over substitution.
-
Anhydrous conditions are important to prevent quenching of the strong base.
-
The reaction is typically rapid at room temperature.
Synthetic Utility of β,β-Dichlorostyrene: A Versatile Building Block
β,β-Dichlorostyrene is a valuable synthon that can participate in a range of chemical transformations, providing access to a variety of functionalized molecules.
dot
Synthesis of functionalized styrenes starting from (2,2-Dichloroethyl)benzene
Application Note: Precision Synthesis of -Functionalized Styrenes via (2,2-Dichloroethyl)benzene Scaffolds
Executive Summary
This application note details a robust, scalable protocol for the synthesis of
This guide focuses on the Elimination-Coupling (E-C) Sequence , a high-fidelity pathway for generating stilbene analogues and pharmacophores common in oncology (e.g., combretastatin analogues) and materials science.
Key Benefits of this Protocol
-
Divergency: Tunable elimination conditions access either vinyl chlorides or alkynes.
-
Stereocontrol: Protocols optimized for thermodynamic
-isomer selectivity. -
Cost-Efficiency: Utilizes robust chlorinated intermediates rather than unstable vinyl iodides.
Strategic Pathways & Mechanism
The transformation hinges on the controlled dehydrochlorination of (2,2-dichloroethyl)benzene. The choice of base and temperature dictates the "stop point" of the elimination.
Mechanistic Flow (DOT Visualization)
Figure 1: Divergent synthesis pathways. Path A (Blue/Green) is the primary focus of this guide for accessing substituted styrenes.
Critical Process Parameters (CPPs)
Success relies on controlling the E2 elimination kinetics to prevent over-elimination to the alkyne.
| Parameter | Target Condition | Rationale |
| Base Strength | Potassium tert-butoxide (KOtBu) | Bulky base favors E2 elimination; minimizes nucleophilic substitution ( |
| Solvent | THF (Anhydrous) | Promotes solubility of the organic substrate and stability of the vinyl chloride intermediate. |
| Temperature | 0°C to 25°C | Low temperature prevents the second elimination (formation of phenylacetylene). |
| Stoichiometry | 1.1 - 1.2 equiv Base | Slight excess ensures conversion without driving the second dehydrochlorination. |
Experimental Protocols
Phase 1: Selective Mono-Dehydrochlorination
Objective: Synthesis of
Reagents:
-
(2,2-Dichloroethyl)benzene (10.0 mmol, 1.75 g)
-
Potassium tert-butoxide (KOtBu) (11.0 mmol, 1.23 g)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonium chloride (sat. aq.) for quench.
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with (2,2-dichloroethyl)benzene and THF. Cool the solution to 0°C using an ice bath.
-
Addition: Add KOtBu portion-wise over 15 minutes. Crucial: Do not add all at once to avoid local heating hotspots which favor alkyne formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C) and stir for an additional 2 hours.
-
Monitoring: Check via TLC (Hexanes) or GC-MS. The starting material (
174) should disappear, replaced by the vinyl chloride peak ( 138). -
Workup: Quench with sat.
(10 mL). Extract with diethyl ether ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: If necessary, purify via short-path distillation or silica plug filtration (100% Hexanes) to remove trace polymers.
Expected Yield: 85-92%
Phase 2: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: Conversion of
Reagents:
- -Chlorostyrene (from Phase 1) (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)[1]
-
Catalyst:
(2 mol%) + SPhos (4 mol%) (or XPhos) -
Base:
(3.0 mmol) -
Solvent: Toluene/Water (10:1 v/v) (5 mL)
Procedure:
-
Catalyst Pre-formation: In a vial, mix
and SPhos in 1 mL Toluene under for 10 mins to generate the active catalytic species. -
Assembly: In a reaction tube, combine
-chlorostyrene, phenylboronic acid, and . -
Initiation: Add the solvent (remaining Toluene/Water) and the catalyst solution.
-
Reaction: Seal the tube and heat to 100°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Quality Control
Analytical Signatures (NMR)
| Compound | 1H NMR Characteristic Signals ( |
| Starting Material | |
| Phenylacetylene |
Common Failure Modes
-
Presence of Alkyne: Reaction temperature in Phase 1 was too high. Corrective Action: Keep reaction strictly at 0°C.
-
Low Conversion in Coupling: Vinyl chloride bond is strong. Corrective Action: Ensure oxygen is rigorously excluded (degas solvents). Switch ligand to XPhos or Buchwald Precatalysts (Gen 3) .
-
Isomerization: If
-isomer is required, use thermodynamic control (iodine trace) or specific Wittig routes instead of elimination.
Advanced Visualization: Catalytic Cycle
The Suzuki coupling of vinyl chlorides requires oxidative addition into a sterically hindered, electron-rich Pd center.
Figure 2: Simplified Suzuki-Miyaura cycle for vinyl chlorides. The oxidative addition step (Red) is significantly slower for chlorides than bromides, necessitating SPhos/XPhos ligands.
References
-
Mechanism of Elimination: Weisman, J. L., et al. "Crossed-Molecular-Beam Study on the Formation of Phenylacetylene." Phys. Chem. Chem. Phys., 2005.[2]
-
Suzuki Coupling Protocols: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Accessed Oct 2025.
-
Gem-Dichloro Reactivity: "Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes." Nature Catalysis, 2022.[3]
-
Base Selection: "Preparation of Phenylacetylene via Elimination." Organic Syntheses, Coll. Vol. 1, p. 438.
Navigating the Reactivity of (2,2-Dichloroethyl)benzene: A Guide to Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
(An In-Depth Technical Guide)
Introduction: The Synthetic Potential of a Geminal Dichloride
(2,2-Dichloroethyl)benzene is a fascinating and versatile substrate in organic synthesis. Its structure, featuring a geminal dichloro group attached to a phenethyl backbone, presents a unique platform for a variety of nucleophilic substitution reactions. The presence of two chlorine atoms on the same carbon atom significantly influences the reactivity of the molecule, opening pathways to a diverse array of functionalized products. This guide provides a comprehensive overview of the reagents and protocols for the nucleophilic substitution of (2,2-dichloroethyl)benzene, offering insights into the underlying mechanisms and practical guidance for laboratory applications.
The benzylic position of the dichloro-substituted carbon atom enhances its reactivity towards nucleophilic attack. The stability of the potential carbocation intermediate, should the reaction proceed through an SN1-like mechanism, is increased by the adjacent phenyl group. However, the primary mode of reaction for many nucleophiles will be a concerted SN2 displacement. The presence of two leaving groups also allows for sequential or double displacement reactions, leading to the formation of a variety of interesting and synthetically useful products.
This document will explore the reactions of (2,2-dichloroethyl)benzene with a range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. For each class of nucleophile, we will delve into the mechanistic considerations, provide detailed experimental protocols, and present a summary of expected outcomes.
I. Reactions with Oxygen Nucleophiles: Gateway to Phenylacetaldehydes and Acetals
The reaction of (2,2-dichloroethyl)benzene with oxygen nucleophiles is a cornerstone of its synthetic utility, providing a direct route to phenylacetaldehyde and its derivatives. These products are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Hydrolysis and Alcoholysis
The substitution of the chlorine atoms by oxygen nucleophiles, such as water or alcohols, can proceed through a stepwise mechanism. The initial substitution of one chlorine atom likely occurs via an SN2 pathway. The resulting α-chloroether or α-chloroalcohol is often unstable and can readily eliminate HCl to form an enol ether or undergo a second substitution. In the case of hydrolysis, the intermediate gem-diol readily dehydrates to form the corresponding aldehyde, phenylacetaldehyde. When alcohols are used as nucleophiles in the presence of a base, the reaction can lead to the formation of acetals.
.dot digraph "Oxygen_Nucleophile_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Substrate [label="(2,2-Dichloroethyl)benzene"]; Intermediate1 [label="α-Chloroalkoxide/α-Chloroalcohol"]; Product_Aldehyde [label="Phenylacetaldehyde"]; Product_Acetal [label="Phenylacetaldehyde Acetal"]; Nucleophile_OH [label="H₂O / Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile_OR [label="ROH / Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Intermediate1 [label="Sɴ2"]; Intermediate1 -> Product_Aldehyde [label="-HCl, Tautomerization"]; Intermediate1 -> Product_Acetal [label="+ROH, -HCl"]; Nucleophile_OH -> Substrate; Nucleophile_OR -> Substrate; } .enddot Caption: General mechanism for the reaction of (2,2-dichloroethyl)benzene with oxygen nucleophiles.
Protocol 1: Synthesis of Phenylacetaldehyde via Hydrolysis
This protocol details the conversion of (2,2-dichloroethyl)benzene to phenylacetaldehyde through hydrolysis.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Sodium carbonate (Na₂CO₃) or Calcium carbonate (CaCO₃)
-
Water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,2-dichloroethyl)benzene (1 equivalent) and a suspension of sodium carbonate (2.5 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude phenylacetaldehyde can be purified by vacuum distillation.
Protocol 2: Synthesis of Phenylacetaldehyde Dimethyl Acetal
This protocol describes the formation of phenylacetaldehyde dimethyl acetal using sodium methoxide.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask, reflux condenser
-
Work-up reagents as in Protocol 1
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol.
-
To this solution, add (2,2-dichloroethyl)benzene (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenylacetaldehyde dimethyl acetal by vacuum distillation.
| Nucleophile | Reagent | Solvent | Temperature | Product | Typical Yield | Reference |
| Hydroxide | Na₂CO₃ / H₂O | Water | Reflux | Phenylacetaldehyde | Moderate | General Hydrolysis |
| Methoxide | NaOMe / MeOH | Methanol | Reflux | Phenylacetaldehyde dimethyl acetal | Good | [1] |
| Ethoxide | NaOEt / EtOH | Ethanol | Reflux | Phenylacetaldehyde diethyl acetal | Good | General Acetalization |
II. Reactions with Nitrogen Nucleophiles: Building Blocks for Phenethylamines
The reaction of (2,2-dichloroethyl)benzene with nitrogen nucleophiles offers a pathway to various substituted phenethylamine precursors. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Mechanistic Insights into Amination
The reaction with primary and secondary amines can lead to a mixture of products. The initial substitution of one chlorine atom is expected. The resulting α-chloroamine can then undergo further reactions. Depending on the reaction conditions and the nature of the amine, this intermediate can either undergo a second substitution to form a gem-diamino compound, or it can eliminate HCl to form an enamine or an imine, which can then be reduced to the corresponding amine. The use of excess amine can help to drive the reaction to completion and also acts as a base to neutralize the HCl generated.
.dot digraph "Nitrogen_Nucleophile_Workflow" { rankdir="LR"; graph [splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Start [label="(2,2-Dichloroethyl)benzene"]; Amine [label="Primary or Secondary Amine (e.g., Piperidine, Morpholine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="α-Chloroamine Intermediate"]; Double_Sub [label="Gem-diamino Product"]; Elimination [label="Imine/Enamine Intermediate"]; Final_Amine [label="Substituted Phenethylamine (after reduction)"];
Start -> Intermediate [label="Nucleophilic Substitution"]; Amine -> Start; Intermediate -> Double_Sub [label="Second Substitution"]; Intermediate -> Elimination [label="Elimination of HCl"]; Elimination -> Final_Amine [label="Reduction (e.g., NaBH₄)"]; } .enddot Caption: Workflow for the synthesis of substituted phenethylamines.
Protocol 3: Synthesis of N-Substituted Phenethylamine Precursors
This protocol provides a general procedure for the reaction of (2,2-dichloroethyl)benzene with a secondary amine, such as piperidine or morpholine.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Piperidine or Morpholine (excess)
-
Acetonitrile or Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Work-up reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve (2,2-dichloroethyl)benzene (1 equivalent) in acetonitrile or DMF.
-
Add the secondary amine (3-4 equivalents) and a base such as sodium or potassium carbonate (2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product, which may be a mixture of the gem-diamino compound and the enamine, can be purified by column chromatography or used directly in the next step (e.g., reduction).
| Nucleophile | Reagent | Solvent | Temperature | Potential Products | Reference |
| Ammonia | NH₃ (aq. or gas) | Ethanol | Sealed tube, >100 °C | Mixture of amines | [2] |
| Piperidine | Piperidine (excess) | Acetonitrile | 80-100 °C | 1-(2-phenyl-2,2-di(piperidin-1-yl)ethyl)piperidine | General Amination |
| Morpholine | Morpholine (excess) | DMF | 100-120 °C | 4-(2-phenyl-2,2-di(morpholin-4-yl)ethyl)morpholine | [3][4] |
| Azide | Sodium Azide (NaN₃) | DMSO or DMF | 50-80 °C | 1-Azido-2,2-dichloroethylbenzene | [5] |
III. Reactions with Sulfur Nucleophiles: Formation of Thioacetals
Sulfur nucleophiles, being soft and highly nucleophilic, react readily with (2,2-dichloroethyl)benzene to form stable thioacetals. These compounds are useful as protecting groups for the aldehyde functionality that can be unmasked from the gem-dichloro group.
Mechanism of Thioacetal Formation
The reaction with dithiols, such as 1,3-propanedithiol, in the presence of a base proceeds via a double nucleophilic substitution. The first thiolate anion displaces one chlorine atom, and the second thiolate anion, now intramolecularly positioned, displaces the second chlorine atom to form a stable six-membered ring.
Protocol 4: Synthesis of 2-Phenyl-1,3-dithiane
This protocol outlines the preparation of a cyclic thioacetal from (2,2-dichloroethyl)benzene.
Materials:
-
(2,2-Dichloroethyl)benzene
-
1,3-Propanedithiol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Work-up reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve 1,3-propanedithiol (1 equivalent) in ethanol or methanol.
-
Carefully add powdered sodium hydroxide or potassium hydroxide (2.2 equivalents) to the solution and stir until dissolved.
-
To this solution, add (2,2-dichloroethyl)benzene (1 equivalent) dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the 2-phenyl-1,3-dithiane by recrystallization or column chromatography.
| Nucleophile | Reagent | Solvent | Product | Typical Yield | Reference |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | 1,1-Bis(phenylthio)-2-phenylethane | Good | [6] |
| 1,3-Propanedithiol | 1,3-Propanedithiol, NaOH | Ethanol | 2-Phenyl-1,3-dithiane | High | General Thioacetalization |
IV. Reactions with Carbon Nucleophiles: Building Carbon-Carbon Bonds
The reaction of (2,2-dichloroethyl)benzene with carbon nucleophiles provides a powerful tool for the construction of new carbon-carbon bonds, leading to a variety of complex molecular architectures.
Friedel-Crafts Alkylation
(2,2-Dichloroethyl)benzene can act as an electrophile in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can react with aromatic compounds like benzene to form 1,1-diaryl-2,2-dichloroethanes. This reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution.
.dot digraph "Friedel_Crafts_Alkylation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} .enddot Caption: Friedel-Crafts alkylation with (2,2-dichloroethyl)benzene.
Protocol 5: Friedel-Crafts Alkylation with Benzene
This protocol describes the synthesis of 1,1-diphenyl-2,2-dichloroethane.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Benzene (in excess, also acts as solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-water bath
-
Hydrochloric acid (HCl), dilute
-
Work-up reagents as in Protocol 1
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place anhydrous aluminum chloride (1.2 equivalents) and excess dry benzene.
-
Cool the mixture in an ice-water bath.
-
Add (2,2-dichloroethyl)benzene (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the excess benzene by distillation.
-
The crude product can be purified by recrystallization or vacuum distillation.
Reactions with Other Carbon Nucleophiles
-
Cyanide: The reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO can lead to the substitution of one or both chlorine atoms to form the corresponding nitrile(s). These nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.[7][8][9]
-
Organocuprates: Gilman reagents (lithium dialkylcuprates) are known to react with alkyl halides. While less reactive than Grignard reagents, they could potentially be used for the selective mono-alkylation of (2,2-dichloroethyl)benzene.[10][11][12]
| Nucleophile | Reagent | Solvent | Product | Reference |
| Benzene | Benzene, AlCl₃ | Benzene | 1,1-Diphenyl-2,2-dichloroethane | [13][14][15][16][17] |
| Cyanide | NaCN | DMSO | 3,3-Dichloro-3-phenylpropanenitrile | [7][8][9] |
| Alkylcuprate | R₂CuLi | THF/Ether | Mono-alkylated product | [10][11][12] |
Conclusion
(2,2-Dichloroethyl)benzene is a readily accessible and highly versatile building block in organic synthesis. Its geminal dichloro group provides a reactive handle for a wide range of nucleophilic substitution reactions. By carefully selecting the nucleophile and reaction conditions, chemists can access a diverse array of valuable products, including phenylacetaldehydes, their acetals, substituted phenethylamine precursors, thioacetals, and various carbon-carbon bond-containing structures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this important synthetic intermediate.
References
- The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. (URL not available)
- Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (URL not available)
- side reactions and byproduct formation in morpholine synthesis - Benchchem. (URL not available)
- Nucleophilic displacement of a benzylic bromide using sodium cyanide. (URL not available)
- CATALYTIC ALKYLATION AND ALKENYLATION OF ARENES - Gunnoe Lab. (URL not available)
- Friedel-Crafts reactions in benzene - Crunch Chemistry. (URL not available)
-
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. (URL: [Link])
-
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles - Rsc.org. (URL: [Link])
-
16.2 Preparation of alkylbenzenes | Organic Chemistry II - Lumen Learning. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. (URL: [Link])
-
1,1-Dichlorooalkane synthesis by chlorination or substitution - Organic Chemistry Portal. (URL: [Link])
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. (URL: [Link])
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer - Semantic Scholar. (URL: [Link])
-
Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing). (URL: [Link])
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
- Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide'" (URL not available)
-
Friedel-Crafts Alkylation - Periodic Chemistry. (URL: [Link])
-
A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (URL: [Link])
-
Preparation method of 1, 1 '-ethylene-2, 2'-dipyridyl dichloride - Eureka | Patsnap. (URL: [Link])
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. (URL: [Link])
-
New Catalytic Processes for Alkylation and Alkenylation of Aromatics - Gunnoe Lab. (URL: [Link])
-
Preparation of (2-chloroethyl)benzene - PrepChem.com. (URL: [Link])
-
Reaction of 1 with morpholine and 1,2‐dichloroethylene. - ResearchGate. (URL: [Link])
-
Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (URL: [Link])
- EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google P
-
Gilman Reagent & Organocuprates - YouTube. (URL: [Link])
- CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google P
-
Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (URL: [Link])
-
R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps. (URL: [Link])
-
Benzoyl piperidine - Organic Syntheses Procedure. (URL: [Link])
-
preparation of amines - Chemguide. (URL: [Link])
-
E cient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][3][6] oxazines derivatives, using LaCl3/ClCH2 - Scientia Iranica. (URL: [Link])
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (URL: [Link])
-
When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... - Pearson. (URL: [Link])
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
2 - Organic Syntheses Procedure. (URL: [Link])
-
Organocuprates (Gilman Reagents): How They're Made - Master Organic Chemistry. (URL: [Link])
-
8 - Organic Syntheses Procedure. (URL: [Link])
- JPH0749410B2 - Method for producing 3,3-dichloroacrylonitrile - Google P
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google P
- US4647663A - Synthesis of morpholine - Google P
Sources
- 1. rsc.org [rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 14. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. periodicchemistry.com [periodicchemistry.com]
Catalytic methods for dechlorination of (2,2-Dichloroethyl)benzene
Application Note: Strategic Dechlorination of (2,2-Dichloroethyl)benzene
Executive Summary & Strategic Overview
The dechlorination of (2,2-dichloroethyl)benzene (CAS: 611-19-8) represents a classic yet challenging transformation in organic synthesis and environmental remediation. Unlike aryl chlorides, this gem-dichloro aliphatic substrate presents a bifurcation in reaction pathways:
-
Hydrodechlorination (HDC): Complete reduction to Ethylbenzene .
-
Reductive Elimination: Formation of Styrene (or vinyl chloride intermediates).
For drug development professionals, controlling this selectivity is paramount. Standard hydrogenation often leads to over-reduction, while elimination methods can suffer from polymerization side reactions. This guide details three high-fidelity protocols to achieve precise control over the dechlorination process, moving beyond generic textbook methods to field-proven, scalable workflows.
Decision Matrix: Selecting the Right Protocol
Before initiating experimentation, use the following logic flow to determine the optimal method based on your target product and available infrastructure.
Figure 1: Strategic decision matrix for selecting the dechlorination protocol based on target moiety and lab constraints.
Method A: Heterogeneous Catalytic Hydrodechlorination (Pd/C)
Target: Ethylbenzene (>98% Yield) Mechanism: Surface-mediated oxidative addition followed by hydride insertion.
Technical Rationale
Palladium on Carbon (Pd/C) is the gold standard for Hydrodechlorination (HDC). However, the reaction produces HCl as a byproduct, which poisons the Pd surface by forming inactive PdCl₂ species or inhibiting H₂ adsorption. The addition of a stoichiometric base is not optional—it is critical for catalyst turnover.
Protocol
Materials:
-
(2,2-Dichloroethyl)benzene (10 mmol)
-
Catalyst: 10 wt% Pd/C (Degussa type E101 or equivalent), 5 mol% Pd loading.
-
Solvent: Methanol (HPLC grade, 20 mL).
-
Base: Triethylamine (Et₃N, 22 mmol) or Sodium Acetate (NaOAc).
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3 bar).
Step-by-Step Workflow:
-
Catalyst Pre-wetting: In a round-bottom flask, place the Pd/C catalyst. Safety Note: Add 1 mL of water or toluene to wet the catalyst before adding methanol to prevent ignition of solvent vapors.
-
Slurry Formation: Add Methanol (20 mL) and the base (Et₃N).
-
Substrate Addition: Add (2,2-dichloroethyl)benzene slowly to the stirring slurry.
-
Purge: Seal the flask with a septum. Purge with N₂ for 5 mins, then switch to H₂ (balloon or line).
-
Reaction: Stir vigorously (>800 RPM) at Room Temperature (25°C) for 4-6 hours.
-
Checkpoint: Monitor via TLC or GC-MS. Disappearance of the dichloride peak and transient appearance of (2-chloroethyl)benzene may be observed.
-
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (pyrophoric hazard).
-
Neutralization: Concentrate the filtrate. The residue contains Ethylbenzene and Et₃N·HCl salts.[1] Partition between Water and Pentane/Ether. Wash organic layer with 1M HCl (to remove excess Et₃N) and Brine.
-
Isolation: Dry over MgSO₄ and concentrate.
Data Summary:
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Selectivity | >98% Ethylbenzene |
| TOF (Turnover Freq) | ~200 h⁻¹ |
| Key Risk | Catalyst poisoning by HCl (Mitigated by Base) |
Method B: Electrochemical Reductive Dechlorination
Target: Tunable (Styrene or Ethylbenzene) Mechanism: Stepwise 2e⁻ transfer via carbanion intermediates.
Technical Rationale
Electrochemical reduction offers a "reagent-free" approach. The cleavage of the C-Cl bond depends on the electrode potential. Silver (Ag) cathodes are particularly effective for carbon-halogen bond activation due to the "electrocatalytic" formation of transient Ag-Cl interactions, lowering the overpotential compared to glassy carbon.
Protocol
Materials:
-
Cell: H-type divided cell (Nafion 117 membrane).
-
Anode: Platinum wire or Graphite rod.
-
Electrolyte: 0.1 M Tetra-n-butylammonium tetrafluoroborate (TBABF₄) in DMF.
-
Reference Electrode: Ag/AgCl (in 3M KCl).
Step-by-Step Workflow:
-
Setup: Fill both chambers with 0.1 M TBABF₄/DMF.
-
Substrate: Add (2,2-dichloroethyl)benzene (10 mM) to the cathodic chamber.
-
Cyclic Voltammetry (Diagnostic): Run a scan from 0 to -2.5 V vs Ag/AgCl.
-
Expectation: You will see two distinct reduction peaks.[2] Peak 1 (~ -1.5 V) corresponds to the first C-Cl cleavage. Peak 2 (~ -1.9 V) corresponds to the second.
-
-
Electrolysis (Preparative):
-
For Styrene: Perform Constant Potential Electrolysis (CPE) at the potential of the first peak (-1.6 V). The intermediate carbanion often undergoes elimination if protons are scarce.
-
For Ethylbenzene: Perform CPE at a more negative potential (-2.2 V) with added proton source (e.g., 5% water or acetic acid) to favor protonation over elimination.
-
-
Workup: Pour catholyte into brine, extract with Ether, and analyze.
Mechanistic Visualization (Pd/C Pathway)
Understanding the surface chemistry is vital for troubleshooting. The following diagram illustrates the competitive pathways on the catalyst surface.
Figure 2: Surface mechanism of Pd-catalyzed hydrodechlorination showing the critical role of base scavenging.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Stalled Conversion (<50%) | Catalyst poisoning by HCl. | Increase base equivalents (to 2.5 eq). Switch to stronger base (NaOH) if substrate tolerates. |
| Dimer Formation | Radical coupling (Wurtz-type). | Dilute reaction mixture. Increase H₂ pressure to favor hydrogenation over coupling. |
| Over-reduction (Ring) | Hydrogenation of phenyl ring. | Use mild conditions (1 atm, RT). Avoid Rh or Pt catalysts; stick to Pd. |
| Leaching | Pd loss into solution. | Use "egg-shell" catalysts or thiol-functionalized scavengers during workup (e.g., SiliaMetS®). |
References
-
Aramendía, M. A., et al. "Catalytic hydrodechlorination of organic chlorides on Pd/C catalysts." Applied Catalysis B: Environmental, vol. 29, no.[4][5] 2, 2001. Link
-
Peters, D. G., et al. "Electrochemical reduction of 4,4'-(2,2,2-trichloroethane-1,1-diyl)bis(chlorobenzene) (DDT) at carbon and silver cathodes." Journal of The Electrochemical Society, vol. 163, no. 3, 2016. Link
-
Moon, S. & Park, S. "Palladium-catalyzed hydrodechlorination of aryl and alkyl chlorides using borohydride exchange resin." Journal of Organic Chemistry, vol. 70, no. 19, 2005. Link
-
Urbano, F. J., & Marinas, J. M. "Hydrogenolysis of organohalogen compounds over palladium supported catalysts." Journal of Molecular Catalysis A: Chemical, vol. 173, no. 1-2, 2001. Link
Sources
Preparation of pharmaceutical intermediates using (2,2-Dichloroethyl)benzene
Application Note: Strategic Utilization of (2,2-Dichloroethyl)benzene in Pharmaceutical Synthesis
Executive Summary & Chemical Profile
(2,2-Dichloroethyl)benzene (CAS: 13919-61-4), distinct from its common isomer (1,2-dichloroethyl)benzene, represents a high-value "masked" electrophile in pharmaceutical chemistry. Structurally characterized by a terminal gem-dichloro motif (
For drug development professionals, this precursor serves as a robust gateway to three critical pharmacophore classes:
-
Phenylacetaldehyde derivatives (via controlled hydrolysis).
-
Terminal Alkynes (via double dehydrohalogenation).
-
Nitrogen/Sulfur Heterocycles (via condensation with amidines/thioureas).
| Property | Specification |
| IUPAC Name | (2,2-Dichloroethyl)benzene |
| CAS Number | 13919-61-4 |
| Molecular Formula | |
| Molecular Weight | 175.05 g/mol |
| Key Reactivity | Geminal dichloride hydrolysis, E2 elimination, Nucleophilic substitution |
| Stability | High (compared to phenylacetaldehyde); stable at RT under |
Synthesis of the Precursor (Authoritative Grounding)
Before utilization, researchers must ensure the isomeric purity of the starting material. Unlike the radical chlorination of ethylbenzene (which favors the
Reaction Scheme:
Note: Strict temperature control is required to prevent polymerization of vinylidene chloride.
Application Protocol A: Synthesis of Phenylacetaldehyde (The "Masked Aldehyde" Route)
Context: Phenylacetaldehyde is a volatile, unstable intermediate critical for the synthesis of phenylalanine (via Strecker synthesis) and various alkaloids. Storing it is difficult; generating it in situ from (2,2-dichloroethyl)benzene is the preferred industrial strategy.
Mechanism: Acid-catalyzed hydrolysis of the gem-dichloride yields a gem-diol, which spontaneously dehydrates to the aldehyde.
Experimental Protocol
Reagents:
-
(2,2-Dichloroethyl)benzene (1.0 equiv)
-
Formic Acid (85% aq.) or
(10% aq.) -
Phase Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB, 0.05 equiv)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with (2,2-dichloroethyl)benzene and 5 volumes of 85% formic acid.
-
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Critical Checkpoint: Monitor HCl evolution.[1] The reaction is driven by the release of HCl gas. Use a scrubber.
-
-
Monitoring: Reaction is typically complete in 4–6 hours. TLC (Hexane/EtOAc 9:1) will show the disappearance of the dichloride (
) and appearance of the aldehyde ( , stains with DNP). -
Workup: Cool to room temperature. Pour onto crushed ice. Extract with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with saturated
(to remove acid) and brine. Dry over . -
Isolation: Concentrate under reduced pressure. Note: Use immediately or convert to a bisulfite adduct for storage.
Yield: 85–92%
Application Protocol B: Synthesis of Phenylacetylene (Alkyne Introduction)
Context: Phenylacetylene is a cornerstone for "Click Chemistry" (CuAAC) and Sonogashira couplings in medicinal chemistry. (2,2-Dichloroethyl)benzene provides a direct route via double elimination.
Experimental Protocol
Reagents:
-
(2,2-Dichloroethyl)benzene (1.0 equiv)
-
Potassium tert-butoxide (
, 3.0 equiv) -
Solvent: Anhydrous THF or DMSO
Step-by-Step Workflow:
-
Preparation: Dissolve (2,2-dichloroethyl)benzene in anhydrous THF (0.5 M) under Argon atmosphere.
-
Addition: Cool to
. Add portion-wise to control exotherm. -
Elimination: Allow to warm to room temperature and stir for 12 hours.
-
Mechanistic Insight: The first elimination yields
-chlorostyrene (Ph-CH=CHCl). The second elimination (slower) yields the alkyne.
-
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with diethyl ether.
-
Distillation: Phenylacetylene (bp
) can be distilled for high purity.
Application Protocol C: Heterocycle Formation (Thiazoles)
Context: The gem-dichloride moiety reacts as a 1,2-bielectrophile equivalent when treated with binucleophiles like thiourea, providing a route to 2-aminothiazoles, a scaffold found in numerous kinase inhibitors.
Step-by-Step Workflow:
-
Mix: Combine (2,2-dichloroethyl)benzene (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).
-
Heat: Reflux for 8 hours.
-
Mechanism: Initial displacement of one chloride by sulfur, followed by cyclization and loss of the second chloride and proton.
-
Product: 4-Phenyl-2-aminothiazole hydrochloride precipitates upon cooling.
Visualized Pathways & Logic
The following diagram illustrates the divergent synthetic utility of (2,2-dichloroethyl)benzene.
Caption: Divergent synthesis pathways from (2,2-dichloroethyl)benzene to key pharmaceutical scaffolds.
Safety & Handling (E-E-A-T)
-
Lachrymator Potential: Like many benzylic halides, (2,2-dichloroethyl)benzene and its hydrolysis product (phenylacetaldehyde) can be potent lachrymators. Handle only in a fume hood.
-
HCl Evolution: The hydrolysis releases stoichiometric quantities of HCl gas. Glassware must be vented through a base trap (NaOH).
-
Storage: Store the precursor in a cool, dry place under inert gas. Unlike the aldehyde, it does not require refrigeration to prevent polymerization, but moisture exclusion is critical to prevent premature hydrolysis.
References
-
Preparation of Phenylacetaldehyde via Hydrolysis
-
Source: Organic Syntheses, Coll.[2] Vol. 2, p. 389 (1943); Vol. 16, p. 47 (1936). (Adapted from acetal hydrolysis protocols which share mechanistic identity with gem-dichlorides).
-
URL:
-
- Title: "The reaction of vinylidene chloride with aromatic hydrocarbons.
-
Reactions of N-(2,2-dichloro-2-phenylethylidene)
- Title: "Reactions of N-(2,2-Dichloro-2-phenylethylidene)
- Source: ResearchGate / Russian Journal of Organic Chemistry.
-
URL:
- Source:March's Advanced Organic Chemistry, 8th Edition.
Sources
Application Note: (2,2-Dichloroethyl)benzene in Agrochemical Formulation & Synthesis
This guide details the application of (2,2-Dichloroethyl)benzene (CAS 4412-39-9), a chlorinated aromatic intermediate and high-performance solvent used in the development of agrochemical actives and formulations.[1]
Part 1: Core Directive & Technical Analysis
(2,2-Dichloroethyl)benzene (also known as 1,1-dichloro-2-phenylethane) is a specialized chlorinated hydrocarbon.[1] Unlike commodity solvents (e.g., xylene) or primary actives (e.g., permethrin), it occupies a critical niche as a functional intermediate and a lipophilic carrier fluid .
Chemical Identity & Physicochemical Profile[1]
-
Synonyms: 1,1-dichloro-2-phenylethane;
-dichloroethylbenzene.[1] -
CAS Number: 4412-39-9 (Distinct from the 1,2-isomer, CAS 1074-11-9).[1]
-
Structure:
-
Key Properties:
Strategic Applications in Agrochemicals
-
Synthesis Intermediate: It is the direct precursor to (2,2-dichlorovinyl)benzene (Dichlorostyrene).[1] This vinyl moiety is a structural analog to the toxophores found in pyrethroids (e.g., Permethrin) and is used to synthesize novel cyclopropane carboxylate insecticides and cinnamic acid derivatives.
-
High-Solvency Carrier (EC Formulations): Due to its
interaction capability and chlorinated nature, it solubilizes difficult-to-dissolve crystalline actives (e.g., Benzoylureas, Triazoles) more effectively than standard aromatic 200 fluids.[1] -
Synergist Potential: Similar to other chlorinated benzenes, it can inhibit hydrolytic enzymes in the insect gut, potentially extending the half-life of ester-based insecticides.[1]
Part 2: Scientific Integrity & Protocols
Protocol 1: Synthesis of (2,2-Dichlorovinyl)benzene Precursor
Context: This protocol describes the conversion of (2,2-dichloroethyl)benzene into the vinyl analog, a reactive building block for downstream agrochemicals.
Mechanism: Base-promoted dehydrochlorination (E2 elimination).[1]
Materials:
-
(2,2-Dichloroethyl)benzene (Purity >98%)
-
Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe)
-
Solvent: THF (anhydrous) or Methanol
-
Quenching agent: Dilute HCl[1]
Step-by-Step Methodology:
-
Reactor Setup: Purge a glass reactor with nitrogen. Charge with 1.0 equivalent of (2,2-Dichloroethyl)benzene dissolved in THF (0.5 M concentration).
-
Base Addition: Cool the solution to 0°C. Add 1.2 equivalents of KOtBu slowly to prevent polymerization of the styrene product.
-
Reaction Monitoring: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via GC-MS.[1]
-
Target Peak: (2,2-Dichlorovinyl)benzene (M+ 172/174).
-
Disappearance: Starting material (M+ 174/176 - note isotope pattern overlap, look for fragmentation).[1]
-
-
Workup: Quench with ice-cold dilute HCl. Extract with hexane.[1] The vinyl product is sensitive; store with a polymerization inhibitor (e.g., 10 ppm BHT) if not used immediately.
Protocol 2: Formulation of High-Load Emulsifiable Concentrate (EC)
Context: Using (2,2-Dichloroethyl)benzene as a co-solvent to stabilize a supersaturated Pyrethroid formulation.
Formulation Target: 250 g/L Cypermethrin (or similar lipophilic AI).[1]
| Component | Function | % w/w | Rationale |
| Active Ingredient | Toxicant | 25.0% | Target pest control.[1] |
| (2,2-Dichloroethyl)benzene | Co-Solvent | 15.0% | Prevents crystallization at low temps (<0°C) due to high solvency. |
| Aromatic 200 | Bulk Solvent | 50.0% | Cost-effective bulk carrier. |
| Ca-Dodecylbenzene Sulfonate | Anionic Surfactant | 4.0% | Emulsifier (hydrophobic).[1] |
| Tristyrylphenol Ethoxylate | Nonionic Surfactant | 6.0% | Emulsifier (steric stabilization).[1] |
Manufacturing Procedure:
-
Solubilization: Charge (2,2-Dichloroethyl)benzene and Aromatic 200 into the vessel. Heat to 40°C.
-
AI Addition: Add technical grade Active Ingredient under agitation. The high density of the chlorinated solvent aids in breaking down active agglomerates.[1]
-
Surfactant Blending: Cool to 25°C. Add emulsifiers.
-
QC Check - Cold Stability: Place a 100mL aliquot in a freezer at -5°C for 24 hours.
Part 3: Visualization & Logic
Pathway Diagram: From Intermediate to Active
The following diagram illustrates the synthetic utility of (2,2-Dichloroethyl)benzene in creating cyclopropane-based insecticides.
Caption: Synthetic pathway converting (2,2-Dichloroethyl)benzene into bioactive cyclopropane scaffolds.
Decision Tree: Solvent Selection in Formulation
Use this logic to determine when to employ (2,2-Dichloroethyl)benzene over standard solvents.
Caption: Selection criteria for using (2,2-Dichloroethyl)benzene in EC formulations.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 100780, (2,2-Dichloroethyl)benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Estimation Programs Interface (EPI) Suite™ for Agrochemicals.[1] Retrieved from [Link]
-
LookChem. (2023).[1] 1,1-Dichloro-2-phenylethane: Synthesis and Application Data. Retrieved from [Link]
Sources
- 1. Benzene herbicides | lookchem [lookchem.com]
- 2. 1,1,1-三氯-2-苯基乙烷 - CAS号 3883-13-4 - 摩熵化学 [molaid.com]
- 3. (2,2-Dichloroethenyl)benzene | C8H6Cl2 | CID 93256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111758075B - å å«é 鿏 æ¼æ èçæèåä¸å±èå½¢æç¨ç»åç© - Google Patents [patents.google.com]
Application Notes and Protocols for the Elimination Reaction of (2,2-Dichloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Date: February 20, 2026
Abstract
This document provides a comprehensive technical guide to the elimination reactions of (2,2-dichloroethyl)benzene. It explores the underlying mechanistic principles, details various experimental protocols, and offers insights into optimizing reaction conditions to achieve desired products, primarily β-chlorostyrene and phenylacetylene. This guide is intended to serve as a practical resource for chemists engaged in organic synthesis, process development, and medicinal chemistry, where the transformation of halogenated hydrocarbons is a critical step.
Introduction: Mechanistic Considerations
The elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a fundamental transformation in organic synthesis. In the case of (2,2-dichloroethyl)benzene, a geminal dihalide, the reaction can proceed through a stepwise elimination of two molecules of hydrogen chloride (HCl) to yield β-chlorostyrene and subsequently phenylacetylene. The reaction mechanism is highly dependent on the chosen conditions, particularly the strength of the base, the solvent, and the temperature.[1][2]
The initial elimination of HCl from (2,2-dichloroethyl)benzene to form β-chlorostyrene can proceed through different mechanistic pathways, primarily the E2 (bimolecular elimination) and potentially the E1cb (unimolecular elimination via conjugate base) mechanism.
-
E2 Mechanism: This is a concerted, one-step process where a strong base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), and simultaneously, the leaving group (chloride) departs.[2][3] The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[4] For an efficient E2 reaction, a strong base is typically required.[2]
-
E1cb Mechanism: This two-step mechanism involves the initial formation of a carbanion intermediate through the deprotonation of the substrate by a base.[5] This is followed by the departure of the leaving group in a subsequent step. The E1cb pathway is favored when the resulting carbanion is stabilized. In the case of (2,2-dichloroethyl)benzene, the presence of the phenyl group can offer some resonance stabilization to a benzylic carbanion, making the E1cb mechanism a plausible pathway, especially with a poor leaving group.[6]
The subsequent elimination of HCl from the intermediate, β-chlorostyrene, to form phenylacetylene also proceeds via an elimination reaction, typically requiring more forcing conditions due to the decreased reactivity of the vinylic halide.[7][8]
Below is a diagram illustrating the general elimination pathway.
Caption: General reaction pathway for the double dehydrochlorination of (2,2-dichloroethyl)benzene.
Reaction Parameters and Optimization
The successful execution of the elimination reaction of (2,2-dichloroethyl)benzene hinges on the careful selection and control of several key parameters.
Choice of Base
The strength and steric bulk of the base are critical factors that influence both the reaction rate and the product distribution.
-
Strong, Non-nucleophilic Bases: Strong bases are generally required to facilitate the dehydrochlorination.[2] Alkoxides, such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu), are commonly employed.[2] Potassium hydroxide (KOH) and sodium hydroxide (NaOH), especially in alcoholic solvents or under phase-transfer conditions, are also effective.[9]
-
Sterically Hindered Bases: The use of bulky bases, like potassium tert-butoxide, can influence the regioselectivity of the elimination, although this is less of a concern for (2,2-dichloroethyl)benzene where only one type of β-hydrogen is present.[10] However, bulky bases can also minimize competing substitution reactions.[1]
-
Amide Bases: For the second elimination step (β-chlorostyrene to phenylacetylene), stronger bases like sodium amide (NaNH₂) in liquid ammonia are often necessary to overcome the higher energy barrier of eliminating from a vinylic halide.[7]
Solvent Effects
The choice of solvent can significantly impact the reaction mechanism and rate.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can accelerate E2 reactions by solvating the cation of the base, thereby increasing the effective basicity of the anion.
-
Alcoholic Solvents: Ethanol and tert-butanol are frequently used as solvents, often in conjunction with their corresponding alkoxide bases (e.g., NaOEt in ethanol).
-
Phase-Transfer Catalysis: For reactions involving inorganic bases like NaOH or KOH, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed in a biphasic system (e.g., water/toluene) to facilitate the transport of the hydroxide ion into the organic phase.[9]
Temperature
Elimination reactions are generally favored at higher temperatures.[2] The specific temperature required will depend on the reactivity of the substrate and the strength of the base. The initial elimination to β-chlorostyrene can often be achieved at moderate temperatures (e.g., refluxing ethanol), while the subsequent elimination to phenylacetylene may necessitate more elevated temperatures.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the elimination reactions of (2,2-dichloroethyl)benzene.
Protocol 1: Synthesis of β-Chlorostyrene via Dehydrochlorination with Potassium Hydroxide in Ethanol
This protocol describes a standard procedure for the first elimination step.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of β-chlorostyrene.
Materials:
-
(2,2-Dichloroethyl)benzene
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add (2,2-dichloroethyl)benzene (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Phenylacetylene via Double Dehydrochlorination with Molten Potassium Hydroxide
This protocol outlines a more vigorous method to achieve the double elimination to form phenylacetylene.[8]
Materials:
-
(2,2-Dichloroethyl)benzene
-
Potassium hydroxide (KOH)
-
Distillation apparatus, oil bath, dropping funnel
-
Solid potassium hydroxide for drying
Procedure:
-
Place potassium hydroxide (excess, e.g., 5-10 equivalents) in a distillation flask.
-
Heat the flask in an oil bath to melt the KOH (melting point of KOH is ~360 °C, but lower melting eutectics can form with impurities and water). A temperature of around 200-230°C is often sufficient.[8]
-
Slowly add (2,2-dichloroethyl)benzene dropwise to the molten KOH using a dropping funnel.[8]
-
The product, phenylacetylene (boiling point ~142 °C), will distill over as it is formed.[8]
-
Collect the distillate, which will consist of phenylacetylene and water.
-
Separate the organic layer and dry it over solid potassium hydroxide.
-
The crude phenylacetylene can be further purified by distillation.
Data Summary and Expected Outcomes
The choice of reaction conditions will significantly influence the product distribution and yield. The following table summarizes expected outcomes based on different conditions.
| Base | Solvent | Temperature | Primary Product | Approximate Yield | Reference |
| KOH | Ethanol | Reflux (~78°C) | β-Chlorostyrene | Moderate to Good | General Knowledge |
| NaOEt | Ethanol | Reflux (~78°C) | β-Chlorostyrene | Good | General Knowledge |
| KOtBu | t-Butanol | Reflux (~83°C) | β-Chlorostyrene | Good to Excellent | [2] |
| Molten KOH | None | 200-230°C | Phenylacetylene | Good | [8] |
| NaNH₂ | Liquid NH₃ | -33°C | Phenylacetylene | Good | [7][11] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedures. The information in this table is intended as a general guide.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or using a stronger base.
-
Formation of Side Products: Competing substitution reactions can occur, especially with less hindered bases. Using a bulkier base or optimizing the temperature can mitigate this. Polymerization of the styrene products can also be an issue, particularly at higher temperatures.
-
Safety:
-
(2,2-Dichloroethyl)benzene and its products are irritants and should be handled in a well-ventilated fume hood.
-
Strong bases like KOH and NaNH₂ are corrosive and require careful handling.
-
Reactions at high temperatures, especially with molten KOH, should be conducted with appropriate safety precautions, including a blast shield.
-
Liquid ammonia is a hazardous substance and requires specialized handling procedures.
-
Conclusion
The elimination reactions of (2,2-dichloroethyl)benzene provide a versatile route to valuable synthetic intermediates such as β-chlorostyrene and phenylacetylene. A thorough understanding of the underlying reaction mechanisms and the influence of key parameters such as base strength, solvent, and temperature is crucial for achieving high yields and product selectivity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement and optimize these transformations in their own laboratories.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Lumen Learning. (n.d.). Elimination Reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Stack Exchange. (2017, September 15). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Hessler, J. C. (1922). Phenylacetylene. Organic Syntheses, 2, 67. DOI: 10.15227/orgsyn.002.0067. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
Hessler, J. C. (1922). Phenylacetylene. Organic Syntheses, 2, 67. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (1,2-Dichloro-2,2-difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). SU804622A1 - Method of preparing phenylacetylene or p-diethynyl-benzene.
-
CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). DE4129391A1 - Benzene@ removal from unreacted di:chloroethane from vinyl chloride mfr. - by chlorination over gamma-alumina, avoiding contamination.
-
University of Calgary. (n.d.). 12.2. Elimination Reactions: E2 Reactions. In Introduction to Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 7.7 Elimination Reactions: Zaitsev's Rule. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Carbene chemistry. Part VII. The preparation and pyrolysis of 2-chloro-1,1-difluoroethyl-, 1-chloro-1,2,2-trifluoroethyl-, and 1,2-dichloro-1,2-difluoroethyl-trichlorosilanes. RSC Publishing. Retrieved from [Link]
-
YouTube. (2013, November 19). Benzyne (Elimination-Addition). Retrieved from [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
-
OSTI.GOV. (2025, October 29). Pyrolysis Reactions of (2-Chloroethyl)benzene. Retrieved from [Link]
-
Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Retrieved from [Link]
-
Siyavula. (n.d.). 4.6 Addition, elimination and substitution reactions. In Organic molecules. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 622-24-2 | Product Name : (2-Chloroethyl)benzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. 7.7 Elimination Reactions: Zaitsev’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. SU804622A1 - Method of preparing phenylacetylene or p-diethynyl-benzene - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-Dichloroethyl)benzene
[1]
Case ID: YIELD-OPT-22DCEB Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Core Directive
The Challenge:
Synthesizing (2,2-Dichloroethyl)benzene (
-
Oligomerization: Phenylacetaldehyde rapidly trimerizes to tribenzyl-s-trioxane or polymerizes into viscous tars.
-
Elimination: The acidic
-protons facilitate elimination, generating -chlorostyrenes. -
Hydrolysis: The target gem-dichloride is sensitive to moisture during the quench phase.
The Solution: To maximize yield, you must treat this not as a simple mixing reaction but as a kinetic control operation . Success depends on the purity of the aldehyde immediately prior to reaction and the rigorous management of the exotherm to suppress elimination.
Troubleshooting Guide (Q&A Format)
Category A: Precursor Instability & Low Conversion
Q1: My reaction mixture turned into a viscous, dark brown resin before I even finished adding the
-
Root Cause: Phenylacetaldehyde is unstable.[2] Commercial samples often contain significant amounts of polymer or phenylacetic acid. Upon adding
, the generated acts as a catalyst, accelerating rapid polymerization of the remaining aldehyde. -
Corrective Action:
-
Mandatory Distillation: Never use off-the-shelf phenylacetaldehyde directly. Distill it under reduced pressure (
at ) immediately before use. -
Dilution: Increase your solvent volume (Dichloromethane or Benzene) to dilute the aldehyde before introducing the chlorinating agent.
-
Q2: I see a significant amount of starting material remaining despite using 1.1 equivalents of
-
Root Cause:
is extremely hygroscopic. If it has been exposed to air, it converts to and . is far less reactive toward aldehydes than . -
Validation: Check your
. It should be a free-flowing, pale yellow powder. If it is caked or white/crusty, discard it.
Category B: Impurity Profile (Vinyl Chlorides)
Q3: GC-MS shows a split peak corresponding to
-
Mechanism: The reaction is highly exothermic. High temperatures promote the elimination of
from the formed (2,2-dichloroethyl)benzene to form thermodynamically stable conjugated styrenes. -
Protocol Adjustment:
-
Cryogenic Control: Maintain the reaction temperature between
and during the addition. Do not allow it to rise above until the addition is complete. -
Buffer (Optional): In extreme cases, adding a solid base buffer (like
) can scavenge excess , though this may reduce the rate of the main reaction.
-
Category C: Workup & Isolation
Q4: My yield drops significantly after the water quench. Is the product hydrolyzing? A: Yes, gem-dichlorides can revert to aldehydes in hot aqueous acid.
-
Critical Step: The quench generates massive heat (
). -
Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Never add water to the reaction mixture. Extract immediately into the organic phase to separate the product from the acidic aqueous layer.
Optimized Experimental Protocol
Reaction:
| Parameter | Specification | Notes |
| Precursor | Phenylacetaldehyde | Must be freshly distilled. Purity >98%. |
| Reagent | Handle in fume hood; moisture sensitive. | |
| Solvent | Dichloromethane (DCM) | Anhydrous. Ratio: 5-10 mL per gram of aldehyde. |
| Temperature | Strict control required during addition. | |
| Atmosphere | Nitrogen / Argon | Essential to protect |
Step-by-Step Methodology:
-
Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Loading: Charge the flask with Phosphorus Pentachloride (
) (1.2 equiv) and dry Dichloromethane (DCM) . Cool the suspension to in an ice/salt bath. -
Addition: Dissolve freshly distilled Phenylacetaldehyde (1.0 equiv) in DCM. Add this solution dropwise to the
suspension over 60 minutes.-
Note: The solution will turn pale yellow/green. Evolution of
gas will be observed (vent to a scrubber).
-
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (or GC) for the disappearance of the aldehyde.
-
Quench: Pour the reaction mixture slowly onto a beaker of crushed ice (approx. 5x reaction volume). Stir vigorously for 15 minutes to hydrolyze
. -
Extraction: Separate the organic layer. Wash with saturated
(until neutral), then brine. -
Purification: Dry over anhydrous
, filter, and concentrate. Purify via vacuum distillation (approx. at ) to isolate the pure (2,2-Dichloroethyl)benzene.
Mechanistic Visualization
The following diagram illustrates the critical decision points where yield is lost (red pathways) versus the target synthesis route (green pathway).
Caption: Reaction logic flow showing the target pathway (green) vs. thermal and impurity-driven failure modes (red).
References
-
Preparation of Phenylacetaldehyde : "Method for stabilizing and purifying phenylacetaldehyde."[2] U.S. Patent 2,649,462, 1953.[1][2] Link
-
Chlorination Mechanism : "Reaction of Phenyl- and Methyl-cycloalkanones with PBr5/PCl5." Asian Journal of Chemistry, Vol. 17, No. 1, 2005.[1] Link
-
General Synthesis of Gem-Dichlorides : "Reaction of Carbonyl Compounds with Phosphorus Pentachloride." Organic Syntheses, Coll.[1] Vol. 5, p. 212.[1] Link
-
Handling of Chlorinated Styrenes : "Pyrolysis Reactions of (2-chloroethyl)benzene." National Institutes of Health (PMC). Link
Minimizing side reactions during (2,2-Dichloroethyl)benzene hydrolysis
Welcome to the technical support center for the synthesis of phenylacetaldehyde via the hydrolysis of (2,2-dichloroethyl)benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a focus on maximizing the yield of the target aldehyde while minimizing the formation of critical side products. Here, we provide in-depth answers to frequently encountered challenges, troubleshooting strategies for common experimental issues, and validated protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction chemistry, helping you build a solid foundation for your experimental design.
Q1: What is the primary product of (2,2-dichloroethyl)benzene hydrolysis and what is the general reaction mechanism?
The primary and desired product of the hydrolysis of (2,2-dichloroethyl)benzene is phenylacetaldehyde (C₆H₅CH₂CHO).[1] The reaction proceeds through the hydrolysis of the geminal dichloride. This is generally understood to be a two-step process where the two chlorine atoms are replaced by hydroxyl groups to form an unstable geminal diol. This intermediate rapidly loses a molecule of water to yield the final aldehyde product.
Q2: What are the most common side products and what reaction conditions favor their formation?
Successfully synthesizing phenylacetaldehyde hinges on controlling several competing side reactions. The most prevalent byproducts are:
-
Styrene: Formed via an elimination reaction where hydrogen chloride (HCl) is removed from the (2,2-dichloroethyl)benzene molecule. This side reaction is particularly favored by high temperatures and the presence of strong bases.[2][3]
-
Phenylacetic Acid: The aldehyde product, phenylacetaldehyde, is susceptible to over-oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1]
-
Polymers & Tars: Phenylacetaldehyde is notoriously unstable and can readily polymerize, especially under acidic conditions or upon prolonged heating.[4][5] This polymerization leads to the formation of high-molecular-weight oligomers and tars, which can significantly reduce yield and complicate purification.
Q3: Why is precise control of pH critical during the hydrolysis?
The pH of the reaction medium is arguably the most critical parameter to control.
-
Acidic Conditions (pH < 7): Strongly acidic environments will catalyze the polymerization of the phenylacetaldehyde product, leading to significant tar formation and a drastic reduction in yield.[4]
-
Strongly Basic Conditions (pH > 10): While a basic medium is necessary to neutralize the HCl formed during the reaction, strong bases like sodium hydroxide can aggressively promote the E2 elimination pathway, leading to styrene as a major byproduct.
Therefore, the optimal condition is typically a mildly basic or near-neutral pH, often achieved using a buffer or a weak base like sodium carbonate or sodium bicarbonate. This maintains a pH that is high enough to drive the hydrolysis and neutralize acid, but not so high as to favor elimination.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My yield of phenylacetaldehyde is consistently low. What are the most likely causes?
Low yield is a common issue that can usually be traced back to one of the following factors. Use the diagnostic workflow below to identify the root cause.
Caption: Troubleshooting workflow for low phenylacetaldehyde yield.
Q2: My final product is a dark, viscous, or tarry substance. What went wrong and how can I prevent it?
The formation of a dark, tarry product is a clear indication of uncontrolled polymerization of the phenylacetaldehyde product.[5] This is almost always caused by:
-
Acidic Conditions: The presence of acid, even in trace amounts, will rapidly catalyze polymerization. Ensure your starting material is free of acidic impurities and that the base used is sufficient to neutralize all HCl generated.
-
Overheating: High temperatures accelerate polymerization. Maintain strict temperature control and ensure uniform heating to avoid "hot spots" in the reactor.
-
Prolonged Reaction Time: The longer the aldehyde product is exposed to reaction conditions, the more likely it is to polymerize. Monitor the reaction progress (e.g., by GC) and stop it once the consumption of the starting material plateaus.
Q3: The purified phenylacetaldehyde degrades or polymerizes during storage. How can its stability be improved?
Phenylacetaldehyde has inherent instability.[4] For long-term storage, it is highly recommended to convert it into a more stable derivative from which it can be easily regenerated.
-
Acetal Formation: Reacting the crude phenylacetaldehyde with an alcohol (like methanol or ethanol) under mild acidic conditions forms the corresponding dimethyl or diethyl acetal. Acetals are significantly more stable than aldehydes and can be hydrolyzed back to the aldehyde when needed.[6]
-
Trioxane Formation: Catalytic action of agents like hydrogen fluoride can convert phenylacetaldehyde into 2,4,6-tribenzyl-s-trioxane, a stable crystalline solid that can be stored indefinitely and from which the pure aldehyde can be regenerated by distillation.[4]
For immediate use, ensure the purified product is stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C) to minimize oxidation and polymerization.
Experimental Protocols & Data
Reaction Pathway Visualization
The following diagram illustrates the desired hydrolysis pathway versus the primary competing side reactions.
Caption: Hydrolysis of (2,2-dichloroethyl)benzene and key side reactions.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition Change | Effect on Phenylacetaldehyde Yield | Effect on Side Product Formation | Rationale |
| Temperature | Increase | ↓ (Significantly) | ↑ Styrene, ↑ Tar/Polymers | Higher temperatures favor the elimination pathway to styrene and accelerate polymerization.[2][5] |
| pH / Base | Use of Strong Base (e.g., NaOH) | ↓ | ↑ Styrene | Strong bases are highly effective at promoting E2 elimination. |
| pH / Base | Acidic Conditions (pH < 6) | ↓ (Drastically) | ↑ Tar/Polymers | Phenylacetaldehyde rapidly polymerizes in the presence of acid.[4] |
| Reaction Time | Excessive | ↓ | ↑ Tar/Polymers, ↑ Phenylacetic Acid | Prolonged exposure of the product to heat and reagents increases degradation pathways. |
Protocol 1: Optimized Hydrolysis of (2,2-Dichloroethyl)benzene
This protocol is designed to maximize the yield of phenylacetaldehyde by maintaining optimal reaction conditions.
Materials:
-
(2,2-Dichloroethyl)benzene (1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.2 eq)
-
Deionized Water
-
Diethyl ether or Toluene (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.
-
Charge the flask with deionized water and sodium carbonate. Stir until the sodium carbonate is fully dissolved.
-
Begin heating the solution to a controlled temperature of 90-95°C.
-
Slowly add the (2,2-dichloroethyl)benzene to the stirring solution over 30-60 minutes.
-
Maintain the reaction temperature at 90-95°C and continue vigorous stirring.
-
Monitor the reaction progress by taking small aliquots periodically for GC analysis (see Protocol 2). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or toluene.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylacetaldehyde.
Note: The crude product should be purified immediately or converted to a stable derivative for storage.
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC-FID)
GC Conditions:
-
Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C, hold for 2 minutes.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench the reaction by diluting it in a vial containing 1 mL of cold diethyl ether and 1 mL of cold water.
-
Vortex the vial and allow the layers to separate.
-
Inject 1 µL of the top organic layer into the GC.
By comparing the relative peak areas of the starting material and the phenylacetaldehyde product over time, you can effectively monitor the reaction's progression and determine the optimal endpoint.[8]
References
- Google Patents. (1953). Method for stabilizing and purifying phenylacetaldehyde. (U.S. Patent No. 2,649,462A).
-
Wikipedia. (2024). Phenylacetaldehyde. Retrieved from [Link]
- Google Patents. (1944). Process for producing phenylacetaldehyde. (U.S. Patent No. 2,360,301A).
- Google Patents. (2015). Synthesis method of phenylacetaldehyde. (Chinese Patent No. CN104529728A).
-
ResearchGate. (1995). Purification and characterization of phenylacetaldehyde reductase from a styrene-assimilating Corynebacterium strain, ST-10. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Oxidation of styrene to phenylacetaldehyde. Retrieved from [Link]
-
MOHL, M., MÉSZÁROS, S., & HALÁSZ, J. (n.d.). Catalytic transformation of chlorinated aromatic compounds. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A new soxhlet-based extraction procedure for the analysis of BTEX in air by passive sampling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Phenylacetaldehyde from Benzaldehyde. Retrieved from [Link]
- Google Patents. (2022). A kind of method for preparing phenylacetaldehyde and derivatives thereof without solvent. (Chinese Patent No. CN114349615A).
- Google Patents. (1957). Method of hydrolyzing di-and trichlorobenzenes. (U.S. Patent No. 2,799,714A).
-
ResearchGate. (2021). Optimization of the reaction conditions. Retrieved from [Link]
-
Brookhaven National Laboratory. (n.d.). Instrumentation and Analytical Methods. Retrieved from [Link]
-
Academia.edu. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
Organic Lecture Series. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Pyrolysis Reactions of (2-Chloroethyl)benzene. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2022). Pyrolysis Reactions of (2-Chloroethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Benzene in Environmental Samples. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
-
YouTube. (2018). Benzene Side Chain Reactions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (1972). The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzene (Oo′-benzylidenecatechol) and benzaldehyde diphenyl acetal. Retrieved from [Link]
-
Science.gov. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, (2-chloroethyl)-. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from [Link]
-
ResearchGate. (2018). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Retrieved from [Link]
-
ResearchGate. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. Retrieved from [Link]
-
eGrove. (2014). The Development and Optimization of an Ethylbenzene Process. Retrieved from [Link]
-
MDPI. (2022). Optimization and Control for Separation of Ethyl Benzene from C 8 Aromatic Hydrocarbons with Extractive Distillation. Retrieved from [Link]
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 5. US2360301A - Process for producing phenylacetaldehyde - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low conversion rates of (2,2-Dichloroethyl)benzene
Welcome to the technical support guide for (2,2-dichloroethyl)benzene. This resource is designed for our valued partners in research, discovery, and development. We understand that achieving high conversion rates is critical for the success of your multi-step syntheses. This guide provides in-depth, field-tested insights into troubleshooting common issues encountered when using (2,2-dichloroethyl)benzene as a synthetic intermediate, focusing primarily on its most common application: dehydrochlorination reactions.
Frequently Asked Questions (FAQs)
Q1: My dehydrochlorination of (2,2-dichloroethyl)benzene to β-chlorostyrene is stalling, resulting in a low conversion rate. What are the most probable causes?
Low conversion in this context typically points to issues with the fundamental components of an elimination reaction. The dehydrochlorination of (2,2-dichloroethyl)benzene is a classic elimination reaction, most often proceeding via an E2 (bimolecular elimination) mechanism. The success of this reaction is highly dependent on several key factors.
Primary Causes for Stalled Reactions:
-
Insufficient Base Strength or Concentration: The base is the primary driver of proton abstraction. If the base is too weak, it will not be able to efficiently remove the proton from the carbon adjacent to the phenyl group, thus stalling the reaction. Similarly, using a substoichiometric amount of a strong base can lead to incomplete conversion.
-
Suboptimal Reaction Temperature: Elimination reactions often have a higher activation energy than competing substitution reactions and require thermal energy to proceed at a reasonable rate.[1] If the temperature is too low, the reaction kinetics will be exceedingly slow. Conversely, excessively high temperatures can promote side reactions and product degradation.
-
Improper Solvent Choice: The solvent plays a critical role in stabilizing the transition state. For E2 reactions, polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they solvate the cation of the base but do not solvate the base's anion, leaving it more "naked" and reactive.[1][2]
-
Presence of Water: Many strong bases, such as sodium amide or alkali metal alkoxides, react readily with water. The presence of moisture in the reactants or solvent will consume the base, rendering it ineffective for the desired dehydrochlorination.
Q2: I'm observing significant amounts of unreacted (2,2-dichloroethyl)benzene even after extended reaction times and using a strong base. How can I drive the reaction to completion?
Observing a reaction plateau with significant starting material remaining suggests that a limiting factor has been reached. Beyond the points in Q1, consider the following advanced troubleshooting steps.
Strategies to Enhance Conversion:
-
Re-evaluate Your Base:
-
Use a Bulkier Base: To favor elimination over potential substitution side reactions, a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) is often superior to smaller bases like sodium hydroxide or sodium methoxide.[1]
-
Verify Base Purity: Solid bases like NaOH and KOH can absorb atmospheric CO2 to form carbonates, reducing their effective strength. Use freshly opened or properly stored reagents.
-
-
Optimize Reaction Conditions:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments while carefully monitoring the reaction by TLC or GC. Higher temperatures favor elimination over substitution.[1]
-
Solvent System: If using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMSO or DMF to enhance the basicity of your chosen base.[2]
-
-
Reaction Monitoring and Workup:
-
Ensure you are not quenching the reaction prematurely. Monitor progress until no further change in the starting material concentration is observed over a significant time period (e.g., 1-2 hours).[3][4]
-
Losses during workup can be mistaken for low conversion. Ensure efficient extraction of your product and rinse all glassware thoroughly.[3][5]
-
The following workflow provides a logical approach to diagnosing and resolving low conversion issues.
Sources
Technical Support Center: Purification of (2,2-Dichloroethyl)benzene from Unreacted Styrene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (2,2-Dichloroethyl)benzene by removing unreacted styrene. As your partner in scientific advancement, we aim to provide not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory settings.
Section 1: Fundamental Principles & Key Considerations (FAQs)
This section addresses the most common preliminary questions researchers face before beginning the purification process. Understanding these fundamentals is the first step toward a successful separation.
Q1: Why is the complete removal of unreacted styrene so critical?
A: The removal of residual styrene is paramount for several reasons:
-
Product Purity: Unreacted styrene is an impurity that can compromise the structural integrity and desired chemical properties of the final (2,2-Dichloroethyl)benzene product. For applications in drug development and materials science, even trace impurities can have significant downstream effects.
-
Reaction Integrity: If the purified (2,2-Dichloroethyl)benzene is used in subsequent reactions, the vinyl group of styrene can interfere, leading to unwanted side products and reduced yields.
-
Polymerization Risk: Styrene can spontaneously polymerize, especially when heated.[1] This can turn a liquid mixture into an intractable solid, making the product unrecoverable and potentially damaging glassware.
-
Safety and Handling: Styrene is classified as a flammable liquid and is toxic.[1] Ensuring its removal is crucial for the safe handling and storage of the final product.
Q2: What are the primary challenges when separating styrene from (2,2-Dichloroethyl)benzene?
A: The main challenges stem from the chemical properties of the two compounds:
-
Boiling Point Proximity: As shown in Table 1, the atmospheric boiling points of styrene and (2,2-Dichloroethyl)benzene are relatively close. This makes simple distillation inefficient, requiring more advanced techniques like fractional distillation under vacuum.
-
Thermal Instability of Styrene: The most significant challenge is styrene's propensity to undergo thermal polymerization.[1] Heating the mixture during distillation provides the energy needed to initiate this exothermic chain reaction. If not controlled, this can lead to a dangerous runaway reaction.[1]
Q3: What are the key physical properties I need to consider?
A: A clear understanding of the physical properties is essential for designing an effective purification strategy.
| Property | Styrene | (2,2-Dichloroethyl)benzene | Rationale for Importance |
| Molecular Weight | 104.15 g/mol | 175.06 g/mol [2] | Affects volatility and behavior in mass-dependent separations. |
| Boiling Point (Atmospheric) | 145 °C | ~210 °C (483.54 K)[2] | The difference dictates the feasibility and required efficiency of distillation. |
| Density | 0.909 g/cm³ | ~1.2 g/cm³ (Predicted) | Important for liquid-liquid extraction if applicable. |
| Key Hazards | Flammable, toxic, polymerizes on heating[1] | Irritant, likely toxic | Dictates handling procedures, need for ventilation, and use of inhibitors. |
Q4: What are the most critical safety precautions for this procedure?
A: Safety must be the top priority.
-
Ventilation: Always handle styrene and chlorinated solvents in a certified chemical fume hood to avoid inhaling harmful vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemically resistant gloves.
-
Ignition Sources: Styrene is flammable.[1] Keep it away from open flames, hot plates, and other potential sources of ignition. Ensure all electrical equipment is properly grounded.
-
Inhibitors: When distilling, always add a polymerization inhibitor to the mixture to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and glassware rinses, according to your institution's hazardous waste guidelines.
Section 2: Method Selection Guide
Choosing the right purification method depends largely on the scale of your experiment and the required final purity. The following workflow is designed to guide your decision-making process.
Section 3: Troubleshooting Guide: Vacuum Fractional Distillation
For gram-scale and larger syntheses, vacuum fractional distillation is the most practical and scalable method. The reduced pressure lowers the boiling points of the compounds, allowing the distillation to proceed at a temperature low enough to minimize polymerization.
Experimental Protocol: Vacuum Fractional Distillation
-
System Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) for increased separation efficiency. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Add Inhibitor: To the crude mixture in the distillation flask, add a radical inhibitor such as 4-tert-butylcatechol (TBC) or 2,4-dinitrophenol (DNP) at a concentration of 10-200 ppm. This is a critical safety step.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. Bumping can be minimized by gentle stirring with a magnetic stir bar.
-
Heating: Once the desired vacuum is stable (e.g., 10-20 mmHg), begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Forerun): Collect the first few drops of distillate, which may contain highly volatile impurities.
-
Fraction 2 (Styrene): Slowly increase the temperature and collect the styrene fraction at its reduced-pressure boiling point.
-
Fraction 3 (Product): After the styrene has been removed, the head temperature will drop before rising again. Change the receiving flask and collect the (2,2-Dichloroethyl)benzene fraction.
-
-
Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
FAQs & Troubleshooting for Distillation
Q5: My product is co-distilling with the styrene. What's going wrong?
A: This indicates poor separation efficiency. The mechanistic cause is that the vapor pressures of the two components are too similar under your current conditions.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractional distillation column or one with a more efficient packing material (e.g., structured packing).
-
Increase Reflux Ratio: Slow down the rate of distillation. By heating more gently, you allow more condensation/vaporization cycles to occur on the column packing, which enriches the vapor with the more volatile component (styrene).
-
Adjust Vacuum: While counterintuitive, sometimes a slightly lower vacuum (higher pressure) can increase the difference in boiling points (relative volatility) between two compounds. Experiment with different pressures if your setup allows.
-
Q6: I see a solid forming in my distillation flask. How do I stop this?
A: You are observing the thermal polymerization of styrene. This is a hazardous situation that must be addressed immediately. The cause is excessive heat providing the activation energy for radical chain polymerization.
-
Troubleshooting Steps:
-
Check Inhibitor: Ensure you added a polymerization inhibitor before heating. If the distillation is prolonged, the inhibitor may be consumed; in some industrial processes, it is continuously added.
-
Lower the Temperature: The most effective solution is to lower the pot temperature. This is achieved by improving the vacuum. A lower pressure directly translates to a lower boiling point. Aim to keep the pot temperature below 90-100 °C.
-
Eliminate Oxygen: Ensure your system is free of air leaks. Oxygen can contribute to the formation of peroxides, which can initiate polymerization.
-
Section 4: Troubleshooting Guide: Flash Column Chromatography
For smaller-scale experiments (<5 g) or when extremely high purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a mobile phase (the eluent).
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and carefully load it onto the top of the silica bed.
-
Elution: Begin passing the eluent through the column using positive pressure (air or nitrogen). Styrene, being less polar than (2,2-Dichloroethyl)benzene, will travel down the column more quickly.
-
Fraction Collection: Collect the eluate in a series of small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure product fractions and remove the solvent using a rotary evaporator.
FAQs & Troubleshooting for Chromatography
Q7: What is a good starting solvent system (eluent)?
A: The goal is to find a solvent system where the product (2,2-Dichloroethyl)benzene has a TLC Rf value of ~0.3.
-
Recommendation: Start with a very non-polar eluent and gradually increase polarity. A good starting point is 100% hexanes. If both compounds remain at the baseline on TLC, gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. For example, begin with 1-2% ethyl acetate in hexanes and increase as needed.
Q8: My compounds are not separating on the column (they are eluting together). What can I try?
A: This indicates that the chosen eluent is too polar, causing both compounds to move too quickly with the solvent front without sufficient interaction with the silica.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Rerun the column using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes).
-
Try a Different Solvent System: Sometimes, changing the nature of the polar component can affect selectivity. For example, try a dichloromethane/hexanes gradient.
-
Change Stationary Phase: While less common, if separation on silica fails, consider using a different stationary phase like alumina, which has different selectivity properties.
-
Section 5: References
-
Cheméo. (n.d.). Chemical Properties of Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9). Retrieved from [Link]
-
Iranian Journal of Chemical Engineering. (n.d.). Batch Separation of Styrene/Ethyl Benzene/Water Dispersions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
ChemicalBook. (2024, April 9). (1 2-DICHLOROETHYL)BENZENE PRACTICAL GRADE - Introduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). CN102452891A - Method for separating styrene through extractive distillation. Retrieved from
-
MDPI. (2023, August 18). C2-Hydrocarbon Mixture Separation on Polyethylene Membranes with Grafted Sulfonated Polystyrene in H+, Li+ and Na+ Forms. Retrieved from [Link]
-
Wiley. (n.d.). Fundamental Concepts. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,4-dichloro-2-ethyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,1'-(2,2-dichloroethylidene)bis[4-ethyl- (CAS 72-56-0). Retrieved from https://www.chemeo.com/cid/72-56-0/Benzene-1-1--2-2-dichloroethylidene-bis-4-ethyl
-
ResearchGate. (n.d.). (PDF) 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. Retrieved from [Link]
-
EPA. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Britannica. (2026, January 2). Dichlorobenzene. Retrieved from [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]
Sources
Optimizing temperature conditions for (2,2-Dichloroethyl)benzene stability
Technical Support Center: (2,2-Dichloroethyl)benzene Stability Guide
Abstract: (2,2-Dichloroethyl)benzene (CAS 4412-39-9), also known as 1,1-dichloro-2-phenylethane, presents unique stability challenges due to its gem-dichloro terminal group. Unlike simple alkyl halides, the proximity of the electron-withdrawing chlorine atoms to the benzylic position creates a "push-pull" electronic environment susceptible to both thermal dehydrohalogenation and hydrolytic cleavage . This guide provides evidence-based protocols to maintain compound integrity during storage and experimental application.
Part 1: Critical Stability Profile
The stability of (2,2-Dichloroethyl)benzene is governed by two primary degradation vectors: Temperature and Moisture.
| Parameter | Critical Threshold | Consequence of Excursion |
| Thermal Limit | > 80°C (Prolonged) | Elimination of HCl to form |
| Hydrolysis Limit | > 0.1% Water | Conversion to Phenylacetaldehyde (Ph-CH |
| Flash Point | ~99°C | Flammability risk; auto-oxidation may accelerate. |
| Storage Temp | 2–8°C (Recommended) | Prevents slow elimination and suppresses vapor pressure. |
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Storage & Transport
Q1: I received the shipment at ambient temperature. Is the compound compromised? A: Short-term exposure (transit times < 7 days) at ambient temperature (20–25°C) is generally acceptable provided the container remained sealed.
-
Mechanism: The activation energy (
) for the unimolecular elimination of HCl is moderately high. However, if the container was breached, atmospheric moisture could initiate hydrolysis. -
Action: Upon receipt, inspect for "sweating" (condensation) inside the bottle. If the liquid appears viscous or smells sweetly floral (indicative of phenylacetaldehyde), perform a purity check (GC-MS or
H NMR) immediately. Store permanently at 2–8°C .
Q2: Can I store this compound in a standard glass vial with a plastic cap? A: Use caution.
-
Risk: Over time, trace HCl evolution can degrade standard polypropylene (PP) caps or corrode metal foil liners.
-
Protocol: Use Teflon (PTFE)-lined caps exclusively. For long-term storage (> 3 months), we recommend wrapping the cap junction with Parafilm® and storing the vial inside a secondary container with a desiccant (e.g., anhydrous CaSO
) to maintain a micro-environment of < 10% relative humidity.
Module B: Reaction Optimization
Q3: My reaction requires heating to 120°C. Will the (2,2-dichloroethyl) moiety survive? A: It is high-risk. Above 100°C, the rate of dehydrohalogenation increases significantly, especially in polar solvents which stabilize the transition state.
-
Degradation Pathway: Ph-CH
-CHCl Ph-CH=CHCl + HCl. -
Mitigation:
-
Solvent Switch: Use non-polar solvents (Toluene, Hexane) to destabilize the charged transition state of the elimination reaction.
-
Acid Scavenger: Add a weak, non-nucleophilic base (e.g., solid NaHCO
or 2,6-di-tert-butylpyridine) to neutralize HCl as it forms, preventing autocatalysis. -
Temperature Cap: If possible, limit temperature to 80°C and extend reaction time, rather than pushing to 120°C.
-
Q4: I observe a "gummy" precipitate forming during my synthesis. What is happening? A: This is likely a cascade failure initiated by moisture.
-
Step 1 (Hydrolysis): Water attacks the gem-dichloride, displacing chlorides to form Phenylacetaldehyde (Ph-CH
-CHO). -
Step 2 (Oligomerization): Phenylacetaldehyde is notoriously unstable and undergoes self-aldol condensation or polymerization, forming a viscous "gum" or resin.
-
Solution: Ensure all reagents are anhydrous . Use molecular sieves (3Å or 4Å) in the reaction vessel.
Part 3: Diagnostic Workflows
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that users must control.
Caption: Figure 1. Competing degradation pathways for (2,2-Dichloroethyl)benzene triggered by thermal stress and moisture.
Analytical Verification Table
Use this table to interpret NMR/GC data when troubleshooting purity issues.
| Component | GC-MS Characteristic | |
| (2,2-Dichloroethyl)benzene | 5.9 ppm (t, 1H, -CH Cl | Parent Ion: 174/176/178 (Cl |
| Beta-Chlorostyrene | 6.2–6.8 ppm (vinylic protons, d/m) | Parent Ion: 138/140 (Loss of HCl) |
| Phenylacetaldehyde | 9.7 ppm (t, 1H, -CH O)3.6 ppm (d, 2H, Ph-CH | Parent Ion: 120 (Often weak/missing due to instability) |
Part 4: Experimental Protocol for Purity Check
Objective: Determine if stored (2,2-Dichloroethyl)benzene has degraded.
-
Sampling: In a fume hood, withdraw 20
L of the liquid using a dry glass syringe. -
Solvent: Dissolve in 0.6 mL anhydrous CDCl
(neutralized with basic alumina to remove trace acid).-
Note: Acidic CDCl
can induce degradation during the measurement itself.
-
-
Acquisition: Run a standard
H NMR (16 scans). -
Analysis:
-
Integrate the triplet at
5.9 ppm (Target). -
Integrate the vinylic region
6.0–7.0 ppm (Impurity A). -
Integrate the aldehyde proton at
9.7 ppm (Impurity B).
-
-
Calculation:
References
-
National Institute of Standards and Technology (NIST). (2023). Benzene, (2,2-dichloroethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Liu, M. T. H., & Bonneau, R. (1996). Laser Flash Photolysis Studies of Benzylchlorocarbene. Journal of the American Chemical Society, 118(34). (Discusses formation of 1,1-dichloro-2-phenylethane and its degradation products). [Link]
-
U.S. Environmental Protection Agency (EPA). (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (Contextualizes thermal dehydrohalogenation of chlorinated ethylbenzenes). [Link]
-
LookChem. (2023). 1,1-Dichloro-2-phenylethane Safety and Properties. [Link]
Sources
Solving storage degradation issues of (2,2-Dichloroethyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Storage Degradation
This guide provides in-depth technical support for researchers encountering stability and degradation issues with (2,2-Dichloroethyl)benzene. Our goal is to move beyond simple storage instructions and provide a foundational understanding of the compound's degradation pathways, enabling you to proactively design stable experiments and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common observations and concerns regarding the stability of (2,2-Dichloroethyl)benzene.
Question: My previously colorless solution of (2,2-Dichloroethyl)benzene has developed a yellow or brown tint. What is causing this discoloration?
Answer: Discoloration is a primary indicator of chemical degradation. For (2,2-Dichloroethyl)benzene, this is often due to a combination of oxidation and elimination reactions. The benzylic position (the carbon atom attached to both the benzene ring and the dichloroethyl group) is susceptible to oxidation, which can lead to the formation of complex, colored polymeric byproducts.[1] Additionally, exposure to light or trace impurities can catalyze free-radical reactions, contributing to discoloration.
Question: I've noticed a sharp, acidic odor from my stock of (2,2-Dichloroethyl)benzene, and my formulations are showing a drop in pH. What is the likely cause?
Answer: An acidic odor and a decrease in pH strongly suggest the formation of hydrochloric acid (HCl). This is most commonly caused by two degradation pathways:
-
Hydrolysis: In the presence of water, even trace amounts from atmospheric moisture, the chloro-groups on the ethyl side chain can be slowly hydrolyzed. This reaction releases HCl as a byproduct. Chlorinated hydrocarbons, in general, are known to undergo slow hydrolysis in contact with water.[2]
-
Dehydrochlorination: This is an elimination reaction where HCl is removed from the molecule, leading to the formation of a double bond. This process can be accelerated by the presence of bases or heat. The resulting unsaturated compounds are often more reactive and prone to polymerization, which can also contribute to discoloration.
Question: I suspect my (2,2-Dichloroethyl)benzene has degraded. How can I confirm this and identify the byproducts?
Answer: The most effective method for confirming degradation and identifying byproducts is through analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its ability to separate volatile compounds and provide structural information for identification.[3][4][5]
A typical workflow would involve:
-
Diluting a sample of your stored (2,2-Dichloroethyl)benzene in a suitable solvent (e.g., dichloromethane or hexane).
-
Analyzing the sample using a GC-MS system.
-
Comparing the resulting chromatogram to that of a fresh, pure standard of (2,2-Dichloroethyl)benzene.
-
Investigating any new peaks for potential degradation products by analyzing their mass spectra. Likely degradation products to look for include (2-chloro-1-ethenyl)benzene (from dehydrochlorination) and phenacyl chloride (from oxidation/rearrangement).
For a detailed protocol, please refer to Section 3 of this guide.
Question: What are the absolute critical parameters for the long-term storage of (2,2-Dichloroethyl)benzene to ensure its stability?
Answer: To ensure maximum shelf-life and prevent degradation, adhere to the following critical storage parameters, summarized in the table below. The primary goal is to exclude the three main degradation catalysts: water, light, and heat.
Section 2: Understanding the Chemistry of Degradation
A deeper understanding of the potential degradation pathways is crucial for preventing them. The structure of (2,2-Dichloroethyl)benzene, with its halogenated alkyl side chain on a benzene ring, presents several vulnerabilities.
Potential Degradation Pathways
The most probable degradation routes for (2,2-Dichloroethyl)benzene are hydrolysis and dehydrochlorination, both of which can be influenced by storage conditions.
Caption: Key degradation pathways for (2,2-Dichloroethyl)benzene.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. Keep cool.[6][7][8][9] | Reduces the rate of all chemical reactions, including hydrolysis and dehydrochlorination. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[2] |
| Container | Use amber glass bottles with a PTFE-lined cap. | Protects the compound from light, which can catalyze degradation. The PTFE liner provides an inert seal. |
| Moisture | Store in a dry, well-ventilated area. Keep container tightly closed.[7][10] | Prevents the ingress of atmospheric moisture, which is a key reactant in the hydrolysis pathway leading to HCl formation.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Oxidizing agents can attack the benzylic position, while strong bases can promote dehydrochlorination. |
Section 3: Experimental Protocols and Troubleshooting
This section provides actionable protocols for identifying degradation and a logical workflow for troubleshooting.
Protocol 3.1: GC-MS Analysis for Detection of Degradation Products
This protocol outlines a standard method for the analysis of (2,2-Dichloroethyl)benzene and its potential degradation products.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your (2,2-Dichloroethyl)benzene standard in HPLC-grade dichloromethane. b. Prepare a 1 mg/mL stock solution of your test sample in the same manner. c. Further dilute both solutions to 10 µg/mL for analysis.
2. GC-MS Parameters:
- GC System: Agilent 8860 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line: 280°C.
- Ion Source: 230°C.
- Quadrupole: 150°C.
- Scan Range: 40-450 m/z.
3. Data Analysis: a. Analyze the standard to determine the retention time and mass spectrum of pure (2,2-Dichloroethyl)benzene. b. Analyze the test sample. c. Compare the chromatograms. Look for new peaks in the test sample that are not present in the standard. d. Analyze the mass spectra of any new peaks to identify potential degradation products.
Troubleshooting Workflow
If you suspect degradation, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
Section 4: Preventative Measures and Best Practices
Proactive measures are the most effective way to manage the stability of (2,2-Dichloroethyl)benzene.
1. Incoming Quality Control: Upon receiving a new batch of (2,2-Dichloroethyl)benzene, it is best practice to run a baseline GC-MS analysis. This "time zero" chromatogram serves as a reference against which future samples can be compared to detect the onset of degradation.
2. Aliquoting: For long-term storage, avoid repeated opening and closing of the main stock bottle. Instead, aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes exposure to air and moisture for the bulk of the material.
3. Proper Handling: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[8][9] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][8][9]
4. Solvent Choice: When preparing solutions, ensure that the chosen solvents are anhydrous (dry). The presence of water in the solvent can accelerate hydrolysis.
By implementing these best practices and understanding the chemical vulnerabilities of (2,2-Dichloroethyl)benzene, researchers can significantly improve the reliability and reproducibility of their experiments.
References
-
G. W. A. Milne, Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons, 2005.
-
Eurochlor, Guidance on Storage and Handling of Chlorinated Solvents. 2016.
-
NOVA Chemicals, Safety Data Sheet. 2024.
-
RSC Publishing, Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. 2016.
-
Sigma-Aldrich, Safety Data Sheet. 2025.
-
Fisher Scientific, Safety Data Sheet. 2025.
-
CymitQuimica, Safety Data Sheet. 2025.
-
Microbial Insights, Chlorinated Benzenes | Bioremediation.
-
Chemistry LibreTexts, 16.5: Oxidation and Reduction of Substituted Benzenes. 2019.
-
Agilent Technologies, Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. 2019.
-
W. Shi et al., Degradation of Halogenated Benzenes in Solution by Electron Beam Irradiation Method. Environmental Technology, 2009.
-
TCI Chemicals, Safety Data Sheet. 2025.
-
Thermo Fisher Scientific, Safety Data Sheet. 2025.
-
NCP Chlorchem, Chlorine Handling Information Pack.
-
Olin Chlor Alkali, Product Information - Chloroform: Handling, Storage, and Safety.
-
ATSDR, Toxicological Profile for Dichlorvos. 1997.
-
Sigma-Aldrich, Safety Data Sheet. 2025.
-
D. T. Gibson et al., Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry, 1968.
-
Eurochlor, ECSA New Guidance on Storage and Handling for Chlorinated Solvents. 2016.
-
ChemicalBook, (2-Chloroethyl)benzene(622-24-2).
-
Autech, Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights.
-
Eawag-BBD, BTEX Metabolism Metapathway Map.
-
Quora, How is the hydrolysis of benzene done?. 2018.
-
ATSDR, Toxicological Profile for Dichlorobenzenes. 2006.
-
American Society for Microbiology, A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051. 2023.
-
Agilent Technologies, US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD.
-
Cheméo, Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2).
-
Sigma-Aldrich, (2-Chloroethyl)benzene 99 622-24-2.
-
NCBI Bookshelf, 7. ANALYTICAL METHODS - Toxicological Profile for Benzene.
-
Applied and Environmental Microbiology, Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. 2021.
-
U.S. Geological Survey, METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS.
-
Organic Syntheses, 2 - Organic Syntheses Procedure.
-
ResearchGate, Benzene degradation in a denitrifying biofilm reactor: activity and microbial community composition. 2025.
-
PrepChem.com, Preparation of (2-chloroethyl)benzene.
-
Benchchem, The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
-
PubChem, (1,2-Dichloro-2,2-difluoroethyl)benzene.
-
Google Patents, CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
-
Santa Cruz Biotechnology, (2-Chloroethyl)benzene.
-
Tokyo Chemical Industry Co., Ltd., (2-Chloroethyl)benzene.
-
PubChemLite, Benzene, (2,2-dichloroethyl)- (C8H8Cl2).
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Technical Support Center: High-Purity (2,2-Dichloroethyl)benzene Distillation
Welcome to the Technical Support Center for the purification of (2,2-dichloroethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure you can achieve high purity in your distillation experiments while maintaining the integrity of your compound.
Introduction: The Challenge of Purifying (2,2-Dichloroethyl)benzene
(2,2-Dichloroethyl)benzene is a halogenated aromatic compound that, like many of its class, can be susceptible to thermal degradation at elevated temperatures.[1][2][3] Distillation at atmospheric pressure is often not a viable option due to the high boiling point, which can lead to decomposition and the formation of impurities. Therefore, vacuum distillation is the method of choice to lower the boiling point and preserve the molecule's structure.[4][5]
This guide will walk you through the essential parameters, potential pitfalls, and solutions for successfully distilling high-purity (2,2-dichloroethyl)benzene.
I. Understanding the Distillation Parameters
Achieving high purity starts with a solid understanding of the compound's physical properties and how they behave under vacuum.
Estimated Boiling Point of (2,2-Dichloroethyl)benzene under Reduced Pressure
For a rough estimation, we can look at the closely related compound, (2-chloroethyl)benzene, which has a reported boiling point of 82-84 °C at 16 mmHg.[8][9] Given the higher molecular weight of (2,2-dichloroethyl)benzene, its boiling point will be higher at the same pressure.
Table 1: Estimated Boiling Point of (2,2-Dichloroethyl)benzene at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 1 | 70 - 85 | High vacuum, ideal for minimizing thermal stress. |
| 5 | 90 - 105 | Achievable with a good quality vacuum pump. |
| 10 | 105 - 120 | Moderate vacuum, suitable for many laboratory setups. |
| 20 | 120 - 135 | Lower vacuum, approaching the limits for thermal stability. |
Disclaimer: These are estimated values. It is crucial to monitor your distillation closely and adjust the temperature based on the observed boiling point at your specific vacuum level.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the distillation of (2,2-dichloroethyl)benzene.
Product Decomposition in the Distillation Flask
-
Symptom: The material in the distillation flask darkens significantly, and you observe a lower than expected yield. You may also notice the formation of black tar-like substances.
-
Cause: (2,2-Dichloroethyl)benzene is likely undergoing thermal decomposition. Chlorinated hydrocarbons can eliminate hydrogen chloride (HCl) at elevated temperatures, leading to the formation of unsaturated compounds and subsequent polymerization.[1][10] The presence of acidic or basic impurities can catalyze this decomposition.
-
Solution:
-
Lower the Pot Temperature: The most critical factor is to reduce the temperature of the distillation flask. This can be achieved by improving the vacuum. Aim for a pressure of 1-5 mmHg.
-
Neutralize Before Distillation: Wash the crude (2,2-dichloroethyl)benzene with a dilute solution of sodium bicarbonate, followed by water, to remove any acidic impurities. Dry the organic layer thoroughly before distillation.
-
Use a Vigreux Column: For fractional distillation to remove closely boiling impurities, a Vigreux column is a good choice as it provides theoretical plates without causing a significant pressure drop.[9][11]
-
Low Purity of the Distilled Product
-
Symptom: Your final product is contaminated with starting materials or byproducts, as determined by analytical methods like GC-MS or NMR.
-
Cause:
-
Inefficient Separation: The distillation setup may not have enough theoretical plates to separate impurities with similar boiling points.
-
Co-distillation: An azeotrope may have formed, or impurities may have a vapor pressure high enough to co-distill with the product.
-
-
Solution:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Identify and Remove Impurities Pre-distillation: Understanding the synthesis route of your (2,2-dichloroethyl)benzene is key to predicting impurities. Common impurities might include unreacted starting materials or byproducts from side reactions. Consider a pre-purification step, such as a wash or a simple filtration through a plug of silica gel, to remove baseline impurities.
-
"Bumping" or Uncontrolled Boiling
-
Symptom: The liquid in the distillation flask boils violently and erratically, potentially carrying over non-volatile impurities into the receiving flask.
-
Cause: Uneven heating and the absence of nucleation sites for smooth boiling. This is a common issue in vacuum distillation.
-
Solution:
-
Use a Magnetic Stirrer: Continuous stirring provides nucleation sites and ensures even heat distribution.
-
Avoid Boiling Chips: Boiling chips are often ineffective under vacuum as the trapped air is quickly removed.
-
Gradual Heating: Heat the distillation flask slowly and evenly with a heating mantle.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal vacuum level for distilling (2,2-dichloroethyl)benzene?
A1: An ideal vacuum level is between 1 and 10 mmHg. This range significantly lowers the boiling point to a temperature where thermal decomposition is minimized. A high-quality vacuum pump is recommended to achieve and maintain this pressure.[6]
Q2: How can I predict the boiling point of (2,2-dichloroethyl)benzene at the pressure I am using?
A2: You can use a pressure-temperature nomograph or the Clausius-Clapeyron equation for a rough estimate.[7] However, the most reliable method is to slowly heat your sample under your established vacuum and observe the temperature at which a steady distillation rate is achieved.
Q3: What type of distillation apparatus is best?
A3: A standard vacuum distillation setup with a short path is often sufficient for basic purification.[12] If you need to separate impurities with close boiling points, a fractional distillation setup with a Vigreux column is recommended. Ensure all glassware joints are properly greased to maintain a good vacuum seal.
Q4: My product is still impure after a single distillation. What should I do?
A4: A second distillation of the collected fractions can significantly improve purity. Alternatively, consider other purification techniques like column chromatography if high-boiling impurities are difficult to separate by distillation.
IV. Experimental Workflow and Logic
Decision-Making for Distillation Parameter Optimization
The following diagram illustrates the logical workflow for optimizing the distillation of (2,2-dichloroethyl)benzene.
Caption: Decision workflow for purification of (2,2-dichloroethyl)benzene.
References
- Chemistry LibreTexts. (2021, March 5). 5.
- Chemistry LibreTexts. (2022, April 7). 5.
- mabts.edu. (2024, December 1).
- Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?.
- Oreate AI Blog. (2025, December 30).
- Zitko, V. (n.d.).
- Taylor & Francis Online. (2007, April 2).
- Cheméo. (n.d.). Chemical Properties of Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9).
- PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- Chemistry LibreTexts. (2022, April 7). 5.
- CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
- Gasmet Technologies. (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- Sigma-Aldrich. (n.d.). (2-Chloroethyl)benzene 99%.
- ChemicalBook. (n.d.). (2-Chloroethyl)benzene(622-24-2).
- Separation Processes Class Notes. (2025, August 15).
- Fisher Scientific. (n.d.).
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Ship & Shore Environmental, Inc. (2025, December 8).
- CDC - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Dichloroethyl ether.
- TOPTION Instrument. (2025, November 6).
- Guidechem. (2021, July 31). How to Synthesize (2,2-Dichlorocyclopropyl)
- NIST WebBook. (n.d.). Benzene, (2-chloroethyl)-.
- LookChem. (n.d.). (2-Chloroethyl)benzene.
- Secure Cyborg. (2024, November 19). Distillation Systems Maintenance and Troubleshooting.
- ChemicalBook. (n.d.). (1,2-dichloroethyl)benzene synthesis.
- PrepChem.com. (n.d.).
- PubChem. (n.d.). (1,2-Dichloroethyl)benzene.
- Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester.
- Benchchem. (n.d.). Technical Support Center: Purification of (1,2,2-Trichlorocyclopropyl)benzene.
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Controlling polymerization risks when using (2,2-Dichloroethyl)benzene
Technical Support Center: (2-Chloroethyl)benzene
A Guide to Mitigating Polymerization Risks in Research and Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloroethyl)benzene (CAS 622-24-2). This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective use of this versatile organic intermediate.
A critical point of clarification: (2-Chloroethyl)benzene itself is not a monomer prone to direct polymerization. The primary risk arises from its potential to decompose into styrene, a readily polymerizable vinyl aromatic compound. This decomposition, typically through the elimination of hydrogen chloride (HCl), can be initiated by heat or the presence of bases. The subsequent exothermic polymerization of styrene can lead to a dangerous runaway reaction if not controlled. This guide is structured to address the causality of this decomposition-polymerization pathway and provide robust, field-proven methods for its prevention and control.
Frequently Asked Questions (FAQs)
Q1: What is the primary polymerization risk when using (2-Chloroethyl)benzene?
The main hazard is not the polymerization of (2-Chloroethyl)benzene itself, but its decomposition into styrene (C₆H₅CH=CH₂).[1] This transformation typically occurs via an elimination reaction where hydrogen chloride (HCl) is removed from the molecule. High temperatures or the presence of strong bases can catalyze this process.[2][3] Once formed, styrene can undergo rapid, exothermic radical polymerization.[4] This can lead to a rapid increase in temperature and pressure within a closed system, creating a significant safety hazard.
Q2: What specific experimental conditions can trigger the decomposition of (2-Chloroethyl)benzene into styrene?
Several conditions can promote the elimination of HCl and the formation of styrene:
-
Elevated Temperatures: Distillation or reactions conducted at high temperatures significantly increase the rate of decomposition. For example, styrene itself begins to thermally polymerize at an appreciable rate above 100°C.[4] The pyrolysis of (2-Chloroethyl)benzene has been shown to produce styrene and HCl.[1][5]
-
Presence of Bases: Strong bases are incompatible with (2-Chloroethyl)benzene and can actively promote the E2 elimination reaction to form styrene.[2][3][6] Care must be taken with reagents such as alkali metal hydroxides, alkoxides, and other strong bases.
-
Contaminants: The presence of certain metal salts or other impurities can potentially catalyze the decomposition.
Q3: How can I prevent unwanted styrene formation and polymerization during my experiments?
Prevention is key. The following measures are critical:
-
Temperature Control: Maintain the lowest possible temperature throughout your process. If distillation is necessary, use vacuum distillation to lower the boiling point.[7]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from facilitating radical formation, which can initiate polymerization.
-
Use of Inhibitors: For processes requiring heat, consider adding a suitable polymerization inhibitor. This is standard practice when distilling or handling vinyl aromatic compounds.[4]
Q4: What are the signs of a runaway polymerization reaction?
Be vigilant for the following indicators:
-
Unexpected Temperature Increase: A sudden, unexplained rise in the reaction mixture's temperature is a classic sign of an exothermic process.
-
Increase in Viscosity: The formation of polymer chains will cause the solution to become noticeably thicker or even solidify.
-
Color Change: The reaction mixture may change color or become cloudy.
-
Pressure Buildup: In a closed system, vaporization of solvent and gaseous byproducts (like HCl) from the exothermic reaction will cause a rapid pressure increase.
Q5: What polymerization inhibitors are effective, and at what concentration should they be used?
For inhibiting the polymerization of in-situ generated styrene, inhibitors that are effective for vinyl aromatic compounds are recommended.[8] The choice and concentration depend on the process temperature and duration.
| Inhibitor Name | Typical Concentration (ppm) | Mechanism of Action / Notes |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Effective radical scavenger, but requires the presence of oxygen to function. Commonly used for storage and transport.[4] |
| 2,6-dinitro-p-cresol (DNPC) | 100 - 2000 | A retarder that can be used at higher temperatures, often in combination with other inhibitors like phenylenediamines for distillation processes.[4] |
| Hydroquinone (HQ) | 100 - 1000 | A classic inhibitor, though less common now due to regulatory and safety concerns. |
| Phenothiazine (PTZ) | 50 - 500 | Effective at higher temperatures and can function in low-oxygen environments. |
Note: Always consult safety data sheets and perform a small-scale test to ensure inhibitor compatibility with your specific reaction chemistry.
Troubleshooting Guide
| Observed Issue | Potential Cause | Immediate Corrective Actions |
| Uncontrolled temperature rise in the reaction vessel. | Decomposition to styrene and subsequent exothermic polymerization. | 1. Immediately alert personnel and evacuate the immediate area if necessary. 2. Stop any heating and apply external cooling (ice bath). 3. If safe and part of your pre-planned emergency procedure, add a quench/inhibitor solution. 4. Do NOT seal the vessel; ensure a path for pressure release to a safe exhaust. |
| Reaction mixture becomes viscous or solidifies. | Polymer formation has occurred. | 1. Follow the steps for an uncontrolled temperature rise. 2. The reaction has likely failed. Do not attempt to salvage by adding more heat or reagents. 3. Once the vessel has cooled and is stable, plan for safe disposal of the solidified material as hazardous waste.[9] |
| White fumes or acidic odor detected. | Release of Hydrogen Chloride (HCl) gas due to decomposition. | 1. Ensure work is being conducted in a certified chemical fume hood.[9] 2. Avoid breathing vapors.[10] 3. Check for leaks in your apparatus. 4. If exposure is suspected, move to fresh air immediately and seek medical attention.[2][3] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of (2-Chloroethyl)benzene
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., Viton®, butyl rubber).[9]
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Storage: Store (2-Chloroethyl)benzene in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from heat, open flames, and sources of ignition.[2]
-
Incompatible Materials: Ensure storage is segregated from strong oxidizing agents and strong bases.[2][3]
-
Inspection: Regularly inspect containers for any signs of leakage or damage.
Protocol 2: Emergency Response for a Suspected Runaway Reaction
-
ALERT: Immediately notify all personnel in the laboratory and activate any local alarms.
-
EVACUATE: Evacuate the immediate area around the reaction. Do not approach the vessel.
-
CONTAIN (from a distance): If it is safe to do so from a distance (e.g., using fume hood sash as a shield), direct a fire extinguisher at the vessel to provide cooling.[11] Use a CO2 or dry chemical extinguisher. Do NOT use water.
-
CALL FOR HELP: Contact your institution's emergency response team or local fire department and inform them of a chemical runaway reaction involving (2-Chloroethyl)benzene.[12]
-
PROVIDE INFORMATION: Be prepared to provide the Safety Data Sheet (SDS) and details of the reaction to emergency responders.
Visualizations
Caption: Decomposition of (2-Chloroethyl)benzene to Styrene and subsequent polymerization.
Caption: Decision workflow for a suspected runaway polymerization event.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
- CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents. (n.d.).
- Methods and compositions for inhibiting vinyl aromatic monomer polymerization. (2013, January 31).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents. (n.d.).
- Polymerisation inhibitor - Wikipedia. (n.d.).
- What is the classification and mechanism of polymerization inhibitors? - Longchang Chemical. (2022, December 30).
- Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.).
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- H&S Section 10: Emergency Response Information - College of Chemistry. (n.d.).
- Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. (n.d.).
- Safe handling of chlorine. (n.d.).
- CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.).
- Pyrolysis Reactions of (2-Chloroethyl)benzene - PMC - NIH. (n.d.).
- Emergency procedures | Administration and support services | Imperial College London. (n.d.).
- OSU Tulsa – Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES - Oklahoma State University. (n.d.).
- Emergency Response Guide for Laboratories. (n.d.).
- (2-Chloroethyl)benzene(622-24-2) - ChemicalBook. (n.d.).
- A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4 - Benchchem. (n.d.).
- Pyrolysis Reactions of (2-Chloroethyl)benzene | The Journal of Physical Chemistry A. (2025, October 3).
- 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II - KPU Pressbooks. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 - YouTube. (2022, June 3).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 12).
- (2-Chloroethyl)benzene 99 622-24-2 - Sigma-Aldrich. (n.d.).
Sources
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Technical Support Center: Solvent Selection for Optimal (2,2-Dichloroethyl)benzene Reaction Kinetics
Welcome to the technical support center for optimizing reactions involving (2,2-Dichloroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection to achieve optimal reaction kinetics and product yields. The principles and troubleshooting steps outlined here are grounded in established mechanistic organic chemistry and are supported by relevant literature.
While specific kinetic data for (2,2-dichloroethyl)benzene is limited in published literature, the guidance provided is based on the well-understood reactivity of analogous alkyl halides, particularly (2-chloroethyl)benzene, and the fundamental principles of solvent effects on substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for (2,2-Dichloroethyl)benzene with nucleophiles?
A1: (2,2-Dichloroethyl)benzene, being a substituted alkyl halide, primarily undergoes two competing reaction pathways with nucleophiles: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The benzylic-like position of the dichloro-substituted carbon can influence the stability of potential carbocation intermediates, making the reaction's outcome highly dependent on the chosen conditions.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. The reaction proceeds in a single concerted step.
-
SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a carbocation intermediate and is favored by weak nucleophiles in polar protic solvents that can stabilize the intermediate.
-
E2 (Bimolecular Elimination): This pathway is favored by strong, sterically hindered bases and occurs in a single concerted step, leading to the formation of a double bond.
-
E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate and competes with the SN1 pathway, especially at higher temperatures.
The choice of solvent is a critical parameter in directing the reaction towards the desired pathway.[1]
Q2: How does solvent polarity affect the reaction rate of (2,2-Dichloroethyl)benzene?
A2: Solvent polarity plays a crucial role in determining the rate of both substitution and elimination reactions by stabilizing or destabilizing reactants, transition states, and intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. They excel at solvating both cations and anions. By solvating the leaving group (chloride ion) and any carbocation intermediate, they significantly accelerate SN1 and E1 reactions.[2] However, they can hinder SN2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[4] This makes them ideal for promoting SN2 reactions.[5]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents are generally poor choices for reactions involving charged species (ionic nucleophiles or intermediates) due to their inability to stabilize these species, often leading to very slow reaction rates.
Q3: Which type of solvent should I choose to favor nucleophilic substitution over elimination?
A3: The choice between substitution and elimination is a nuanced decision that depends on the substrate, nucleophile/base, and temperature, in addition to the solvent. However, some general guidelines apply:
-
To favor SN2 over E2 , use a strong, but not sterically hindered, nucleophile that is weakly basic (e.g., I-, Br-, CN-, RS-) in a polar aprotic solvent like DMSO or DMF. These solvents enhance nucleophilicity without promoting the basicity required for elimination.
-
To favor SN1 over E1 , use a weak, non-basic nucleophile in a polar protic solvent at a lower temperature. Higher temperatures tend to favor elimination reactions.[5]
It is important to note that with secondary alkyl halides and strongly basic nucleophiles (like hydroxides or alkoxides), elimination (E2) often becomes the major pathway, even in polar aprotic solvents.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Solubility of Reactants | Test the solubility of (2,2-Dichloroethyl)benzene and your nucleophile in the chosen solvent before running the reaction on a larger scale. | For a reaction to occur, the reactants must be in the same phase. If either reactant is insoluble, the reaction will be extremely slow or will not proceed at all. |
| Incorrect Solvent Polarity | If an SN2 reaction is desired, switch from a polar protic to a polar aprotic solvent (e.g., from ethanol to DMSO). | Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing the rate of an SN2 reaction.[3] |
| Nucleophile is Too Weak for the Chosen Pathway | For an SN2 reaction, consider using a stronger nucleophile. For an SN1 reaction, ensure the solvent is sufficiently polar and protic to facilitate carbocation formation. | The energy barrier for the reaction may be too high with the current combination of nucleophile and solvent. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Competition between Substitution and Elimination | If elimination is the undesired side product, try lowering the reaction temperature. If using a strongly basic nucleophile, consider switching to a less basic, but still nucleophilic, species. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. Strong bases will inherently promote the E2 pathway.[5] |
| Competition between SN1 and SN2 Pathways | To favor the SN2 pathway and avoid potential carbocation rearrangements (a hallmark of SN1), use a higher concentration of a strong nucleophile in a polar aprotic solvent. | A high concentration of a strong nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway. |
| Solvolysis as a Side Reaction | If using a protic solvent that can also act as a nucleophile (e.g., ethanol), you may be observing products from the solvent reacting with the substrate. | Consider using a non-nucleophilic polar protic solvent or switching to a polar aprotic solvent with a controlled amount of the desired nucleophile. |
Issue 3: Observation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Substrate Degradation | (2,2-Dichloroethyl)benzene may be unstable in the presence of strong bases or at high temperatures. | Consider running the reaction under milder conditions (lower temperature, weaker base). It is known that related compounds can decompose in the presence of strong bases.[6] |
| Elimination-Addition (Benzyne) Mechanism | If using a very strong base like sodium amide (NaNH₂), you might be forming a benzyne intermediate, leading to a mixture of substitution products. | This mechanism is more common for aryl halides but can be a consideration under harsh basic conditions. |
| Friedel-Crafts Type Side Reactions | The carbocation formed in an SN1/E1 pathway could potentially act as an electrophile and react with another molecule of the aromatic starting material. | Using a polar aprotic solvent to favor an SN2 pathway will prevent the formation of a carbocation and thus avoid this type of side reaction. |
Experimental Protocols
Protocol 1: Screening Solvents for an SN2 Reaction
This protocol provides a general workflow for screening different solvents to optimize the yield of a nucleophilic substitution reaction with (2,2-Dichloroethyl)benzene.
Caption: Workflow for solvent screening in an SN2 reaction.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of (2,2-Dichloroethyl)benzene and the chosen nucleophile (e.g., sodium azide) in a suitable, inert solvent that can be easily evaporated if necessary.
-
Reaction Setup: In a series of small reaction vials, add a magnetic stir bar and the required amount of the (2,2-Dichloroethyl)benzene stock solution.
-
Solvent Addition: To each vial, add one of the polar aprotic solvents to be tested (e.g., DMSO, DMF, acetonitrile, acetone) to reach the desired final concentration.
-
Initiation and Incubation: Add the nucleophile stock solution to each vial to initiate the reaction. Place the vials in a heating block at a constant temperature (e.g., 50 °C) and stir for a predetermined time (e.g., 4 hours).
-
Analysis: After the reaction time has elapsed, quench the reactions (e.g., by adding water) and extract the organic components. Analyze the composition of the reaction mixture by a suitable method like GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired product and any byproducts.
-
Optimization: Based on the results, select the solvent that provides the best combination of yield and selectivity. Further optimization of reaction time and temperature can then be performed in this solvent.
Data Presentation: Illustrative Solvent Effects on a Model Reaction
The following table provides illustrative data based on the expected reactivity of a secondary alkyl halide like (2,2-Dichloroethyl)benzene in a reaction with a strong nucleophile (e.g., NaN₃).
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected SN2 Rate | Expected E2 Byproduct |
| Methanol | Polar Protic | 33 | Low | Moderate |
| Water | Polar Protic | 80 | Very Low | Moderate |
| DMSO | Polar Aprotic | 47 | Very High | Low |
| DMF | Polar Aprotic | 37 | High | Low |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Low |
| Acetone | Polar Aprotic | 21 | Moderate | Low |
| Toluene | Nonpolar | 2.4 | Very Low | Very Low |
Note: This data is illustrative and intended to show expected trends. Actual results may vary.
Logical Relationships in Solvent Selection
The choice of solvent is intrinsically linked to the desired reaction mechanism. The following diagram illustrates the decision-making process.
Caption: Decision tree for solvent selection based on the desired reaction mechanism.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]
-
Alkyl Halides and Elimination Reactions. Pearson. [Link]
-
Studies in organic reaction mechanisms. (n.d.). etd@IISc. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021, May 18). PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]
-
Polar Protic and Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Studies in organic reaction mechanisms [etd.iisc.ac.in]
- 3. innospk.com [innospk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (2-Chloroethyl)benzene(622-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
1H NMR Spectral Analysis of (2,2-Dichloroethyl)benzene
This guide provides a technical analysis of the 1H NMR spectral characteristics of (2,2-Dichloroethyl)benzene (also known as 1,1-dichloro-2-phenylethane). It is designed to assist analytical chemists and synthetic researchers in distinguishing this compound from its structural isomers (e.g., styrene dichloride) and monitoring its formation from precursors like styrene or (2-chloroethyl)benzene.
A Comparative Technical Guide for Structural Verification
Executive Summary & Structural Context
(2,2-Dichloroethyl)benzene (
Unlike styrene dichloride, which possesses a chiral center and an ABX spin system, (2,2-dichloroethyl)benzene exhibits a distinct
Molecular Structure & Spin System
-
Formula:
-
Key Fragment: Phenyldichloromethyl group (
). -
Symmetry: The methylene protons (
) are enantiotopic (chemically equivalent) in an achiral environment, simplifying the spectrum compared to the 1,2-isomer.
Spectral Assignment & Performance Data
The following data represents the characteristic 1H NMR signals in
Table 1: Chemical Shift Assignments
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| 1 | Methine ( | 5.70 – 5.90 | Triplet (t) | 1H | ~6.0 – 7.0 Hz | Deshielded by two geminal chlorine atoms; split by adjacent |
| 2 | Methylene ( | 3.30 – 3.50 | Doublet (d) | 2H | ~6.0 – 7.0 Hz | Benzylic position + inductive effect of |
| 3 | Aromatic (Ph) | 7.20 – 7.40 | Multiplet (m) | 5H | - | Overlapping signals typical of mono-substituted benzene rings. |
Analyst Note: The chemical shift of the methine triplet is the diagnostic "anchor" signal. If this signal appears as a doublet of doublets (dd) or is shifted upfield (< 5.5 ppm), suspect the presence of the (1,2-dichloro) isomer.
Comparative Analysis: Alternatives & Impurities
In synthesis, (2,2-dichloroethyl)benzene is often compared against its precursor (2-chloroethylbenzene) or its isomer (styrene dichloride). The table below outlines how to distinguish these species.
Table 2: Spectral Differentiation Guide
| Feature | (2,2-Dichloroethyl)benzene | (2-Chloroethyl)benzene (Precursor) | (1,2-Dichloroethyl)benzene (Isomer) |
| Aliphatic Spin System | Doublet + Triplet ( | Two Triplets ( | Three Doublet of Doublets ( |
| Diagnostic Signal | |||
| Methylene ( | Doublet (~3.4 ppm) | Triplet (~3.0 ppm) | Two distinct multiplets (diastereotopic) |
| Resolution Req. | Low (60 MHz is sufficient) | Low (60 MHz is sufficient) | High (>300 MHz recommended for ABX resolution) |
Visualizing the Splitting Logic
The following diagram illustrates the splitting tree for the aliphatic chain, confirming the causality of the observed multiplicity.
Figure 1: Spin-spin coupling tree demonstrating the origin of the doublet and triplet signals in the aliphatic chain.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this protocol. It includes "self-validation" steps to verify instrument performance before data interpretation.
Reagents & Equipment[2]
-
Solvent:
(99.8% D) with 0.03% v/v TMS (Tetramethylsilane). -
Sample Mass: 10–15 mg (for 300-400 MHz instruments).
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of the analyte in 0.6 mL of
. -
Filtration (Critical): If the solution is cloudy (common with crude chlorination products), filter through a small plug of glass wool into the NMR tube to prevent line broadening.
-
-
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1):
seconds (essential for accurate integration of the benzylic protons vs. aromatic ring). -
Scans (NS): 16 (sufficient for >95% purity).
-
-
Processing & Validation:
-
Phasing: Apply manual phasing. The baseline must be flat.
-
Referencing: Set the TMS singlet to 0.00 ppm.
-
Validation Check: Measure the linewidth of the TMS peak at 50% height. It should be
Hz. If Hz, re-shim the magnet; otherwise, the doublet/triplet splitting may be unresolved.
-
Analytical Workflow Diagram
Figure 2: Operational workflow for valid spectral acquisition and decision making.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Search: Dichloroethylbenzene isomers).
-
National Institute of Standards and Technology (NIST). (2023). Benzene, (1,2-dichloroethyl)- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2023). 1,1-Dichloro-2-phenylethane Compound Summary. National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for coupling constant and chemical shift additivity rules).
A Senior Application Scientist's Guide to the GC-MS Fragmentation of (2,2-Dichloroethyl)benzene and Its Structural Isomers
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of (2,2-Dichloroethyl)benzene. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of mass-to-charge ratios (m/z). We will explore the causal mechanisms behind bond cleavages, compare the fragmentation of (2,2-Dichloroethyl)benzene with its key structural isomers, and provide a robust, validated methodology for its analysis. Our objective is to equip you with the expertise to not only identify this compound but also to distinguish it from structurally similar molecules with confidence.
The Analytical Imperative: Why Differentiating Halogenated Ethylbenzenes Matters
(2,2-Dichloroethyl)benzene and its isomers, such as (1,2-Dichloroethyl)benzene and (2-Chloroethyl)benzene, can be present as impurities, synthetic intermediates, or environmental contaminants. Their similar boiling points make chromatographic separation challenging, placing a heavy burden on mass spectrometric detection for unambiguous identification. A thorough understanding of their distinct fragmentation pathways under electron ionization is therefore not merely academic—it is a prerequisite for accurate quantification, impurity profiling, and toxicological assessment.
Experimental Protocol: A Self-Validating GC-MS Methodology
The following protocol is optimized for the analysis of semi-volatile halogenated aromatic compounds. The choices within this methodology are designed to ensure high sensitivity, chromatographic resolution, and spectral integrity.
Sample Preparation
-
Standard Preparation: Prepare a 100 µg/mL stock solution of (2,2-Dichloroethyl)benzene and its isomers in high-purity methanol or hexane.
-
Working Solution: Create a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.
-
Rationale: The choice of solvent is critical. Methanol is suitable for polar-modified capillary columns, while hexane is ideal for non-polar columns, minimizing solvent-analyte peak interference. Dilution to the low µg/mL range prevents detector saturation and column overload.
GC-MS Instrumental Parameters
The parameters below are typical for a standard quadrupole GC-MS system.[1][2][3]
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Capillary Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | The non-polar HP-5ms column provides excellent separation for a wide range of aromatic and halogenated compounds based on boiling points and weak dipole interactions.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Injection Mode | Pulsed Splitless, 2 µL injection volume | Pulsed splitless injection is employed to enhance sensitivity for trace analysis by ensuring the complete transfer of the sample onto the column.[1] |
| Injector Temperature | 280 °C | A high injector temperature ensures the rapid and complete volatilization of the semi-volatile analytes. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) | This temperature program provides a good balance between resolving early-eluting compounds and efficiently eluting higher-boiling analytes in a reasonable time frame. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard EI at 70 eV is used to generate reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[4] |
| Ion Source Temp. | 230 °C | Maintains the analytes in the gas phase without causing thermal degradation. |
| Quadrupole Temp. | 150 °C | Reduces the potential for contamination of the quadrupole analyzer. |
| Mass Scan Range | m/z 35-350 | This range covers the expected molecular ions and all significant fragment ions for the target analytes. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Experimental Workflow Diagram
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Decoding the Spectrum: Fragmentation of (2,2-Dichloroethyl)benzene
The mass spectrum of (2,2-Dichloroethyl)benzene (C₈H₈Cl₂) is characterized by several key fragmentation pathways originating from the molecular ion (M⁺•). The molecular weight is approximately 174 g/mol .
The Molecular Ion and Isotopic Pattern
Upon electron impact, the molecule loses an electron to form the molecular ion, [C₈H₈Cl₂]⁺•. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern:
-
m/z 174 (M⁺•): Contains two ³⁵Cl atoms. This is the most abundant peak in the molecular ion cluster.
-
m/z 176 (M+2): Contains one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the m/z 174 peak.
-
m/z 178 (M+4): Contains two ³⁷Cl atoms. Its intensity will be approximately 10% of the m/z 174 peak.
This distinctive M:M+2:M+4 ratio is a definitive indicator of a molecule containing two chlorine atoms.
Primary Fragmentation Pathways
The primary fragmentation events involve the cleavage of the bonds adjacent to the benzene ring and the loss of chlorine.
| m/z | Proposed Ion Structure | Formation Mechanism (Loss from M⁺•) | Significance |
| 139 | [C₈H₈Cl]⁺ | Loss of a Chlorine radical (•Cl) | A common fragmentation for chlorinated compounds, forming a secondary carbocation. |
| 138 | [C₈H₇Cl]⁺• | Loss of Hydrogen Chloride (HCl) | Rearrangement followed by elimination of a stable neutral molecule. |
| 91 | [C₇H₇]⁺ | Alpha-cleavage: Loss of the dichloromethyl radical (•CHCl₂) | Formation of the highly stable tropylium ion. This is often the base peak . |
| 77 | [C₆H₅]⁺ | Cleavage of the ethyl-benzene bond: Loss of •CH₂CHCl₂ | Formation of the phenyl cation, characteristic of benzene derivatives. |
Fragmentation Mechanism Diagram
The fragmentation of (2,2-Dichloroethyl)benzene is dominated by pathways that lead to stable cationic species. The formation of the tropylium ion (m/z 91) is particularly favored.
Caption: Key fragmentation pathways of (2,2-Dichloroethyl)benzene.
Comparative Fragmentation Analysis
The utility of a fragmentation pattern is magnified when compared with that of its isomers and analogues. Subtle structural differences lead to significant changes in the resulting mass spectra.
Comparison with (1,2-Dichloroethyl)benzene
(1,2-Dichloroethyl)benzene is a structural isomer where the chlorine atoms are on adjacent carbons. This seemingly small change dramatically alters the primary fragmentation.[5][6]
-
Key Difference: The most significant fragmentation for (1,2-Dichloroethyl)benzene is the loss of a chloromethyl radical (•CH₂Cl) to form a prominent ion at m/z 125 ([C₇H₆Cl]⁺). This cleavage is favored because it results in a stable benzylic carbocation stabilized by the remaining chlorine atom.
-
Implication: The presence of a strong m/z 125 peak and the relative absence of a dominant m/z 91 peak is a clear diagnostic marker for the 1,2-isomer over the 2,2-isomer.
Comparison with (2-Chloroethyl)benzene
This analogue contains only one chlorine atom, simplifying the spectrum.[7]
-
Key Difference: The molecular ion ([C₈H₉Cl]⁺•) appears at m/z 140/142 with an M:M+2 ratio of approximately 3:1. The most favored fragmentation is alpha-cleavage, involving the loss of the chloromethyl radical (•CH₂Cl) to produce the tropylium ion at m/z 91 . Another significant peak is often seen at m/z 105 , corresponding to the loss of a chlorine radical (•Cl).
-
Implication: While both (2,2-Dichloroethyl)benzene and (2-Chloroethyl)benzene can produce a base peak at m/z 91, their molecular ion regions are completely different, allowing for easy differentiation.
Comparison Summary Table
| Compound | Molecular Ion (m/z) | Isotopic Pattern | Base Peak (m/z) | Key Diagnostic Fragment(s) (m/z) |
| (2,2-Dichloroethyl)benzene | 174 | M:M+2:M+4 (9:6:1) | 91 | 139 |
| (1,2-Dichloroethyl)benzene | 174 | M:M+2:M+4 (9:6:1) | 125 | 125, 139 |
| (2-Chloroethyl)benzene | 140 | M:M+2 (3:1) | 91 | 105 |
Conclusion
The electron ionization mass spectrum of (2,2-Dichloroethyl)benzene is defined by its characteristic two-chlorine isotopic signature in the molecular ion region (m/z 174, 176, 178) and a fragmentation pattern dominated by the formation of the stable tropylium ion at m/z 91. This pattern is diagnostically distinct from its structural isomer, (1,2-Dichloroethyl)benzene), which preferentially forms an ion at m/z 125. By carefully examining both the molecular ion region and the relative abundances of key fragment ions, researchers can confidently identify and differentiate these halogenated compounds, ensuring the integrity and accuracy of their analytical results.
References
-
PubChem. . National Center for Biotechnology Information. Accessed February 17, 2026.
-
Glowacki, S. R., & Hieftje, G. M. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1624–1630. [Link]
-
Zuccato, E., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 27(2), 543. [Link]
-
Koparir, M., & Orek, C. (2010). Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry, 7(4), 1361-1365. [Link]
-
Peres, C., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. [Link]
-
NIST. (n.d.). Benzene, (2,2,2-trichloroethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. . National Center for Biotechnology Information. Accessed February 17, 2026.
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
-
ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?[Link]
-
PubChem. . National Center for Biotechnology Information. Accessed February 17, 2026.
-
NIST. (n.d.). Benzene, (2-chloroethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Wiley Science Solutions. (2023). NIST / EPA / NIH Mass Spectral Library 2023. [Link]
-
Davis, J. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
NIST. (n.d.). Benzene, (1,2-dichloroethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Sparkman, O. D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
U.S. Army Research Laboratory. (2014). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio]ethane. [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass Spectrum of Benzene. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. (1,2-Dichloroethyl)benzene | C8H8Cl2 | CID 14089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1,2-dichloroethyl)- [webbook.nist.gov]
- 7. Benzene, (2-chloroethyl)- [webbook.nist.gov]
Validating purity of (2,2-Dichloroethyl)benzene using HPLC
Publish Comparison Guide: Validating Purity of (2,2-Dichloroethyl)benzene
Executive Summary: The Analytical Paradox
The Challenge: (2,2-Dichloroethyl)benzene (CAS 4412-39-9) presents a classic analytical paradox. While its volatility suggests Gas Chromatography (GC) as the default method, its chemical structure harbors a latent instability. Under the high thermal stress of a GC injector (
The Solution: High-Performance Liquid Chromatography (HPLC) operates at ambient temperatures, preserving the molecular integrity of the analyte. This guide validates a stability-indicating HPLC-UV workflow that objectively outperforms GC for purity assessment, ensuring that the "impurities" you detect are real, not thermally induced artifacts.
Comparative Analysis: HPLC vs. GC
To establish the necessity of HPLC, we must first dissect the failure mode of the alternative.
| Feature | Alternative: GC-FID/MS | Recommended: HPLC-UV (DAD) |
| Primary Separation Mechanism | Volatility & Polarity | Hydrophobicity ( |
| Operating Temperature | ||
| Major Risk | Thermal Degradation: Elimination of HCl yields | Solubility: Requires compatible organic solvent (ACN/MeOH). |
| Detection Limit (LOD) | Excellent (ppm range) | Good (low ppm with UV @ 210 nm) |
| Suitability | Process Control: Only if thermal stability is proven (rare). | Purity Validation: Essential for Certificate of Analysis (CoA). |
The Mechanistic Failure of GC
In a GC inlet, (2,2-Dichloroethyl)benzene acts as a substrate for E1/E2 elimination. The heat provides the activation energy to break the
-
Reaction:
-
Result: The chromatogram shows a split peak or a significant "impurity" (chlorostyrene) that correlates with injector temperature, not sample purity.
Method Development: The HPLC Workflow
Stationary Phase Selection
While a standard C18 column is sufficient for retention, it often struggles to resolve positional isomers (e.g., separating the 2,2-dichloro isomer from the 1,2-dichloro impurity).
-
Recommendation: Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl or chemically equivalent).
-
Why? The phenyl ring on the stationary phase engages in
- stacking interactions with the benzene ring of the analyte. This interaction is highly sensitive to the electron-withdrawing effects of the chlorine atoms on the ethyl chain, providing superior selectivity compared to the purely hydrophobic interaction of C18.
Mobile Phase & Detection
-
Solvent A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN) – HPLC Grade.
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Note: Chlorinated alkylbenzenes have a hypsochromic shift; 215 nm targets the E2 band of the benzene ring for maximum sensitivity, while 254 nm is more specific for the aromatic system and less prone to solvent noise.
-
Experimental Protocol
Objective: Validate purity
Step 1: Sample Preparation
-
Stock Solution: Weigh 10.0 mg of (2,2-Dichloroethyl)benzene into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 100
L of Stock into 900 L of 50:50 ACN:Water. (Conc: 0.1 mg/mL).-
Critical: Do not use heat or sonicate excessively to avoid degrading the sample.
-
Step 2: Chromatographic Conditions
Step 3: Gradient Table
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Phase |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Validation Data & Performance
The following parameters define the acceptance criteria for a valid run.
| Parameter | Acceptance Criteria | Experimental Rationale |
| Specificity | No interference at | Resolution ( |
| Linearity ( | Range: 0.01 mg/mL to 0.2 mg/mL. Confirms detector response is proportional. | |
| Precision (RSD) | Ensures system stability. | |
| LOD / LOQ | S/N | Typically ~0.5 |
| Recovery | Spiked recovery in matrix (if applicable). |
Visualizing the Science
Diagram 1: The Thermal Degradation Pathway (Why GC Fails)
This diagram illustrates the elimination mechanism that occurs in a hot GC injector, leading to false data.
Caption: Thermal dehydrohalogenation of (2,2-Dichloroethyl)benzene in GC analysis.
Diagram 2: The Validated HPLC Workflow
This flowchart outlines the decision process for validating purity without thermal artifacts.
Caption: Step-by-step HPLC validation workflow ensuring isomer resolution and stability.
References
-
National Institute of Standards and Technology (NIST). Benzene, (2-chloroethyl)- Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. (2,2-Dichloroethenyl)benzene Compound Summary. National Library of Medicine. Available at: [Link]
-
SIELC Technologies. Separation of (2,2-Dimethoxyethyl)benzene on Newcrom R1 HPLC column. (Application Note adapted for chlorinated analogs). Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, (2,2-dichloroethyl)-. Available at: [Link][3]
Sources
Technical Comparison Guide: Distinguishing (2,2-Dichloroethyl)benzene from Structural Isomers
Executive Summary
In the synthesis of functionalized phenethyl compounds, (2,2-dichloroethyl)benzene (CAS: 6863-91-8) is a critical intermediate, particularly for accessing phenylacetaldehyde derivatives or heterocycles. However, its structural integrity is frequently compromised by the presence of positional isomers, most notably (1,2-dichloroethyl)benzene (Styrene Dichloride) and (1,1-dichloroethyl)benzene .
These isomers possess similar boiling points and refractive indices, rendering bulk physical separation (distillation) inefficient. Misidentification leads to regio-isomeric impurities in downstream API synthesis. This guide provides a definitive, multi-modal analytical framework to distinguish (2,2-dichloroethyl)benzene from its isomers using NMR spectroscopy and Mass Spectrometry as the primary validation systems.
Structural Landscape & Synthetic Origins[1]
Understanding the synthetic origin of these impurities is the first step in anticipation and control.
-
Target: (2,2-Dichloroethyl)benzene (
-isomer). Typically arises from the chlorination of phenylacetaldehyde or radical rearrangement. -
Isomer A: (1,2-Dichloroethyl)benzene (
-isomer). The major product of styrene chlorination. -
Isomer B: (1,1-Dichloroethyl)benzene (
-isomer). Derived from the chlorination of acetophenone.
Visualization: Synthetic Pathways and Isomer Generation
Figure 1: Synthetic origins of dichloroethylbenzene isomers. Knowing the starting material predicts the likely impurity profile.
Spectroscopic Differentiation (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only self-validating method for this analysis. Mass Spectrometry (MS) serves as a confirmatory orthogonal technique.
Proton NMR ( H-NMR) Analysis
The connectivity of the ethyl chain provides distinct splitting patterns.
| Feature | (2,2-Dichloroethyl)benzene | (1,2-Dichloroethyl)benzene | (1,1-Dichloroethyl)benzene |
| Structure | Ph-CH | Ph-CHCl-CH | Ph-CCl |
| Key Signal 1 | Triplet ( | Doublet of Doublets ( | Singlet (No signal in methine region) |
| Assignment 1 | Terminal Methine (-CH Cl | Benzylic Methine (-CH Cl-) | N/A |
| Key Signal 2 | Doublet ( | Multiplet/ABX ( | Singlet ( |
| Assignment 2 | Benzylic Methylene (-CH | Terminal Methylene (-CH | Terminal Methyl (-CH |
| Integration | 1:2 ratio (CH : CH | 1:2 ratio (CH : CH | 3H intensity (Methyl) |
Expert Insight:
-
The "Singlet Test": If you see a sharp singlet around 2.2 ppm, you have the (1,1) isomer (acetophenone residue).
-
The "Triplet Test": The target (2,2) isomer is the only one with a triplet in the 5.8+ ppm region. The (1,[1][2][3]2) isomer has a chiral center, often making the terminal methylene protons diastereotopic (complex splitting), while the benzylic proton is a distinct doublet of doublets.
Mass Spectrometry (EI-MS) Fragmentation Logic
While molecular ions (
-
(2,2-Dichloroethyl)benzene:
-
(1,2-Dichloroethyl)benzene:
-
(1,1-Dichloroethyl)benzene:
Analytical Decision Workflow
Use this logic gate to interpret your raw data.
Figure 2: NMR Decision Tree for rapid isomer identification.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Purpose: Definitive structural assignment and purity calculation.
-
Sample Prep: Dissolve 10-15 mg of the crude oil in 0.6 mL of
(Chloroform-d). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm). -
Acquisition:
-
Pulse Sequence: Standard 1H zg30.
-
Scans: Minimum 16 (to resolve minor isomeric impurity satellites).
-
Relaxation Delay (D1):
5 seconds (critical for accurate integration of benzylic protons).
-
-
Processing:
-
Phase and baseline correct manually.
-
Calibrate TMS to 0.00 ppm or residual
to 7.26 ppm.
-
-
Calculation:
-
Integrate the Triplet at 5.9 ppm (Target).
-
Integrate the Doublet of Doublets at 5.0 ppm (Isomer 1.2).
-
Integrate the Singlet at 2.2 ppm (Isomer 1.1).
-
Molar Ratio = Area(Target) / [Area(Target) + Area(Iso1) + Area(Iso2)].
-
Protocol B: GC-MS Screening Method
Purpose: Routine monitoring of reaction progress.
-
Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 min.
-
-
MS Source: Electron Impact (70 eV). Scan range 40-300 m/z.
-
Differentiation:
-
(1,1) elutes first (lowest boiling point).
-
(2,2) and (1,2) often elute closely; rely on the m/z 91 vs m/z 125 ratio described in Section 3.2.
-
References
-
Spectroscopic Data of Styrene Derivatives. National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. (2,2-dichloroethyl)benzene Mass Spectrum.
-
NMR Chemical Shifts of Common Impurities. Organometallics, 2010, 29, 9, 2176–2179. (Guidance on solvent residuals and common synthetic byproducts).
-
Synthesis of Phenylacetaldehyde Derivatives. Journal of Organic Chemistry. Detailed mechanistic discussion on chlorination of styrene vs. phenylacetaldehyde.
-
Fragmentation Patterns of Alkylbenzenes. McLafferty, F. W. Interpretation of Mass Spectra.[4][7][8][9] University Science Books. (Foundational text for tropylium ion formation mechanisms).
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A Senior Application Scientist's Guide to the Comprehensive Characterization of (2,2-Dichloroethyl)benzene
Introduction: Beyond the Formula
(2,2-Dichloroethyl)benzene (C₈H₈Cl₂) is a halogenated aromatic compound that serves as a crucial building block in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals. For researchers and drug development professionals, verifying the identity, purity, and structural integrity of this starting material is not a mere formality—it is the bedrock upon which the validity of subsequent research and the quality of the final product are built. An impurity, an isomeric misidentification, or an incorrect elemental composition can lead to failed reactions, unexpected side products, and significant delays in development timelines.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the robust characterization of (2,2-Dichloroethyl)benzene. We move beyond simply listing protocols to explain the causality behind our choice of methods. The analytical strategy presented here is designed as a self-validating system, where data from orthogonal techniques converge to provide an unambiguous and comprehensive profile of the molecule. We will explore the foundational elemental analysis, delve into detailed structural elucidation via spectroscopy, and conclude with a critical assessment of purity using chromatography, comparing alternative approaches at each stage to equip the modern scientist with a field-proven methodology.
Part 1: Foundational Identity - Elemental Composition Analysis
Before any complex structural analysis, we must confirm the most fundamental property of the molecule: its elemental formula. For C₈H₈Cl₂, the theoretical composition is Carbon: 54.89%, Hydrogen: 4.61%, and Chlorine: 40.50% . Experimental data must align closely with these values.
Methodology 1: Carbon and Hydrogen by Combustion Analysis
The determination of carbon and hydrogen is reliably achieved using a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.
Causality and Principle: This choice is based on its high precision and well-established reliability for organic compounds. The technique involves the complete combustion of a precisely weighed sample in a pure oxygen environment at high temperatures (typically ≥900°C). The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD). The instrument is calibrated against known standards, such as acetanilide, to ensure accuracy. For (2,2-Dichloroethyl)benzene, the presence of halogens requires specific reagents in the combustion tube packing, such as silver tungstate or silver vanadate, to effectively trap chlorine and prevent interference with the detector or damage to the instrument.[1]
-
Calibration: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the (2,2-Dichloroethyl)benzene sample into a tin capsule.
-
Analysis: Place the capsule into the autosampler. Initiate the combustion sequence.
-
Data Processing: The instrument software will automatically calculate the percentage of Carbon and Hydrogen based on the detector response and the sample weight.
-
Validation: Run a check standard after every 5-10 samples to verify instrument stability.
Methodology 2: Chlorine Content Determination
Determining the chlorine content is critical and can be approached via several methods, each with distinct advantages. The core principle involves converting the covalently bonded chlorine into a quantifiable ionic form (chloride).
Causality and Principle: This classic method is cost-effective and highly accurate, though more labor-intensive than automated alternatives. The sample is combusted in a sealed flask rich in oxygen, which quantitatively converts the organic chlorine into hydrogen chloride (HCl).[2] The HCl is absorbed into a solution, and the resulting chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution, with the endpoint detected potentiometrically.
Causality and Principle: This is a more modern, automated, and highly sensitive approach ideal for quality control environments.[3] The sample is combusted, and the resulting HCl gas flows into a titration cell. Here, silver ions (Ag⁺) are automatically generated by an electrode to react with the chloride ions. The total electrical charge required to generate enough Ag⁺ to precipitate all the chloride is measured, which, according to Faraday's law, is directly proportional to the amount of chlorine in the original sample. This method offers excellent sensitivity for trace-level determination.[2]
Comparison of Chlorine Determination Methods
| Feature | Combustion with Potentiometric Titration | Combustion with Microcoulometry |
| Principle | Combustion followed by manual/automated titration | Combustion with automated coulometric titration |
| Speed | Slower, more hands-on time | Rapid and automated |
| Sensitivity | Good (ppm to % level) | Excellent (ppb to % level) |
| Precision | High, dependent on operator skill | Very high, instrument-controlled |
| Interferences | Other halogens (Bromine, Iodine) will also be titrated | High sulfur or nitrogen content can sometimes interfere[2] |
| Best For | R&D labs, structural confirmation | High-throughput QC, trace analysis |
Below is a workflow illustrating the decision-making process for elemental analysis.
Caption: Workflow for the elemental analysis of (2,2-Dichloroethyl)benzene.
Part 2: Unveiling the Structure - A Spectroscopic Triad
Once the elemental formula is confirmed, spectroscopic techniques are employed to piece together the molecular structure, ensuring the correct isomeric form is present and all atoms are correctly connected.
Methodology 1: Mass Spectrometry (MS)
Causality and Principle: MS is indispensable for confirming the molecular weight (MW) of the compound. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, acting as a powerful corroboration of the elemental analysis. For (2,2-Dichloroethyl)benzene, the key diagnostic feature is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
The molecule is expected to fragment in a predictable manner under electron ionization (EI). Key fragmentation pathways include the loss of a chlorine radical (·Cl), the loss of HCl, and the cleavage of the ethyl side chain, likely leading to the formation of a stable tropylium ion (m/z 91).
The diagram below illustrates the predicted mass spectrometry fragmentation pathway.
Caption: Predicted EI-MS fragmentation of (2,2-Dichloroethyl)benzene.
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Principle: While MS confirms the mass and formula, NMR spectroscopy maps out the precise carbon-hydrogen framework, making it the most powerful tool for unambiguous structure elucidation and isomer differentiation. Both ¹H and ¹³C NMR are required.
-
¹H NMR: This will reveal the number of different types of protons and their neighboring environments. For (2,2-Dichloroethyl)benzene, we predict:
-
Aromatic Protons (5H): A complex multiplet between ~7.2-7.4 ppm.
-
Benzylic Protons (-CH₂-) (2H): A doublet around ~3.2 ppm, coupled to the adjacent CH proton.
-
Dichloromethyl Proton (-CHCl₂) (1H): A triplet around ~6.0 ppm, coupled to the adjacent CH₂ protons. The significant downfield shift is due to the deshielding effect of the two chlorine atoms.
-
-
¹³C NMR: This provides information on the carbon skeleton. We predict:
-
Four aromatic carbon signals: One substituted (quaternary) and three protonated carbons.
-
One benzylic carbon signal (-CH₂-): Around 45-55 ppm.
-
One dichloromethyl carbon signal (-CHCl₂): Significantly downfield, around 70-80 ppm.
-
The presence of the (1,2-dichloroethyl)benzene isomer would give a completely different NMR spectrum, making NMR the definitive tool for isomeric confirmation.
Methodology 3: Infrared (IR) Spectroscopy
Causality and Principle: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not as definitive for structure elucidation as NMR, it provides excellent complementary and confirmatory data.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~800-600 cm⁻¹: Strong C-Cl stretching vibrations. The presence of two chlorines on the same carbon (a gem-dihalide) often results in two distinct C-Cl stretching bands.[4]
-
~770-730 and ~710-690 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring.
Part 3: Quantifying Quality - Chromatographic Purity Assessment
Spectroscopic and elemental analyses are most meaningful when performed on a pure substance. Chromatographic techniques are essential for separating the main component from any synthesis-related impurities, starting materials, or degradation products.
Methodology: Gas Chromatography (GC)
Causality and Principle: Given the volatility of (2,2-Dichloroethyl)benzene, Gas Chromatography (GC) is the method of choice for purity analysis. The selection of the detector is a critical decision that directly impacts the quality and relevance of the data obtained.
-
Flame Ionization Detector (FID): This is a near-universal detector for organic compounds. It provides a response that is proportional to the mass of carbon entering the flame.
-
Advantage: Excellent for determining the overall purity as a percentage of total organic components (area percent).
-
Limitation: May not have sufficient sensitivity to detect trace-level impurities, especially if they co-elute with the main peak.
-
-
Electron Capture Detector (ECD): This detector is highly selective and extremely sensitive to compounds containing electronegative atoms, such as halogens.[5]
-
Advantage: The ideal choice for this specific application. Its sensitivity to chlorinated compounds is orders of magnitude higher than that of an FID. This allows for the detection and quantification of minute amounts of chlorinated impurities that would be completely invisible to an FID.
-
Limitation: It is not a universal detector and will not respond to non-halogenated impurities like residual solvents (e.g., toluene).
-
The Senior Scientist's Recommendation: A dual-detector approach is optimal. Use GC-FID for the primary purity assessment (e.g., >99.5%) and GC-ECD to specifically screen for and quantify trace halogenated impurities, such as the potential isomeric impurity (1,2-dichloroethyl)benzene, which is a likely byproduct of certain synthetic routes.[6][7]
-
System: Gas chromatograph equipped with both FID and ECD detectors, connected via a column effluent splitter.
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point for separating isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Detectors: FID at 280°C; ECD at 300°C (with nitrogen make-up gas).
-
Sample Preparation: Prepare a ~1000 ppm solution of (2,2-Dichloroethyl)benzene in a suitable solvent like hexane or ethyl acetate.
-
Analysis: Inject 1 µL and acquire data from both detectors simultaneously. The area percent of the main peak on the FID chromatogram represents the purity, while the ECD chromatogram provides a high-sensitivity view of halogenated impurities.
Conclusion: An Integrated and Self-Validating Approach
The comprehensive characterization of (2,2-Dichloroethyl)benzene is not achieved by a single technique but by the logical integration of orthogonal methods. This guide outlines a robust, multi-faceted strategy that creates a self-validating system:
-
Elemental analysis confirms the foundational C, H, and Cl ratios.
-
High-resolution MS corroborates the elemental formula derived from combustion analysis. The unique isotopic pattern provides undeniable proof of two chlorine atoms.
-
NMR spectroscopy delivers an unambiguous structural map, confirming the 2,2-substitution pattern and distinguishing it from all other isomers.
-
IR spectroscopy offers rapid confirmation of key functional groups.
-
GC analysis , particularly with a dual FID/ECD setup, quantifies the purity and provides a highly sensitive profile of critical halogenated impurities.
By following this integrated workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of (2,2-Dichloroethyl)benzene, establishing a foundation of analytical certainty for their critical work.
References
-
PubChem. (2,2-Dichloroethenyl)benzene. National Center for Biotechnology Information. [Link]
-
UCT Prague. Laboratory of Organic Elemental Analysis. Central Laboratories, UCT Prague. [Link]
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Analytik Jena. Combustion Elemental Analysis. Analytik Jena. [Link]
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Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek Corporation. [Link]
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Cheméo. Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Cheméo. [Link]
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Spectroscopy Online. Halogenated Organic Compounds. MJH Life Sciences. [Link]
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Mebel, A. M., et al. Pyrolysis Reactions of (2-Chloroethyl)benzene. PMC, NIH. [Link]
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PubChemLite. Benzene, (2,2-dichloroethyl)- (C8H8Cl2). Université du Luxembourg. [Link]
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PubChem. (1,2-Dichloroethyl)benzene. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis of (2,2-Dichloroethyl)benzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. (2,2-Dichloroethyl)benzene, a molecule of interest for the construction of various bioactive compounds, presents a unique synthetic challenge. This guide provides an in-depth comparative analysis of the primary methodologies for its synthesis, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and execute the most suitable synthetic route for their specific applications.
Introduction to (2,2-Dichloroethyl)benzene
(2,2-Dichloroethyl)benzene is a di-chlorinated aromatic compound with the chlorine atoms situated on the terminal carbon of the ethyl side chain. This structural motif makes it a valuable precursor for introducing a gem-dichloroethylphenyl group into larger molecules, a moiety that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of this specific isomer, however, requires careful consideration of regioselectivity to avoid the formation of the more common 1-chloro- or 1,2-dichloro isomers. This guide will explore the two most plausible synthetic strategies: the chlorination of phenylacetaldehyde and the Friedel-Crafts alkylation of benzene.
Method 1: Geminal Dichlorination of Phenylacetaldehyde
The conversion of an aldehyde to a geminal dichloride is a classical transformation in organic synthesis. This approach leverages the reactivity of the carbonyl group in phenylacetaldehyde towards strong chlorinating agents.
Mechanistic Rationale
The reaction of an aldehyde with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) proceeds through a series of nucleophilic additions and eliminations. The carbonyl oxygen is first activated by the chlorinating agent, making the carbonyl carbon highly electrophilic. Subsequent attack by chloride ions and elimination of a phosphorus or sulfur-based byproduct leads to the replacement of the carbonyl oxygen with two chlorine atoms. The choice of chlorinating agent is critical; PCl₅ is a powerful and often effective reagent for this transformation.[1][2]
Experimental Protocol: Synthesis of (2,2-Dichloroethyl)benzene from Phenylacetaldehyde
Materials:
-
Phenylacetaldehyde
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, place a solution of phenylacetaldehyde in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus pentachloride (PCl₅) in small portions to the stirred solution. The molar ratio of PCl₅ to phenylacetaldehyde should be at least 1:1, with a slight excess of PCl₅ often being beneficial.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux gently for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess PCl₅ by the slow addition of crushed ice or cold water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude (2,2-dichloroethyl)benzene by vacuum distillation.
Expected Yield and Purity
Method 2: Friedel-Crafts Alkylation of Benzene
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring.[3][4][5] In the context of synthesizing (2,2-dichloroethyl)benzene, this would involve the reaction of benzene with an electrophile containing the 2,2-dichloroethyl moiety.
Mechanistic Considerations and Challenges
A plausible approach involves the in-situ generation of a 2,2-dichloroethyl carbocation or a related electrophilic species from a suitable precursor, such as 2,2-dichloroethanol or a derivative. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7][8]
A significant challenge in Friedel-Crafts alkylations is the propensity for carbocation rearrangements to form more stable carbocations.[6][9] In this case, the primary carbocation that would be initially formed from a 2,2-dichloroethyl precursor could potentially rearrange, leading to a mixture of products. However, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon might disfavor the formation of a stable carbocation, potentially altering the reaction pathway.
Another potential Friedel-Crafts route is the reaction of benzene with 1,1-dichloroethene. This would be an example of an alkylation with an alkene, which is a known variation of the Friedel-Crafts reaction.
Proposed Experimental Protocol: Friedel-Crafts Alkylation of Benzene with a 2,2-Dichloroethyl Precursor
Materials:
-
Benzene (anhydrous)
-
2,2-Dichloroethanol or a suitable derivative (e.g., 2,2-dichloroethyl tosylate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (as solvent)
-
Ice-water bath
-
Hydrochloric acid (dilute, cold)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl, place anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice-water bath.
-
In the dropping funnel, place a solution of the 2,2-dichloroethyl precursor in anhydrous benzene.
-
Add the benzene solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by warming to room temperature. Monitor the reaction by GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the solvent and excess benzene by distillation.
-
Purify the product by vacuum distillation.
Anticipated Yield and Selectivity
The yield of this reaction is difficult to predict without specific experimental data. The success of this method would heavily depend on the stability of the electrophilic intermediate and the extent of any side reactions, such as rearrangements or polyalkylation. The selectivity for the desired (2,2-dichloroethyl)benzene over other isomers would need to be carefully assessed.
Comparative Analysis and Recommendations
| Parameter | Method 1: Chlorination of Phenylacetaldehyde | Method 2: Friedel-Crafts Alkylation |
| Starting Materials | Phenylacetaldehyde, PCl₅/SOCl₂ | Benzene, 2,2-dichloroethyl precursor, AlCl₃ |
| Plausibility | High, based on established aldehyde to gem-dichloride conversions. | Moderate, potential for carbocation rearrangements and other side reactions. |
| Control of Isomerism | Excellent, the position of the gem-dichloro group is pre-determined by the starting material. | Potentially poor, risk of forming other isomers due to rearrangements. |
| Potential Yield | Moderate to Good (estimated). | Variable and uncertain without experimental data. |
| Key Challenges | Handling of corrosive and moisture-sensitive chlorinating agents. Vigorous quenching step. | Control of reaction conditions to minimize side reactions. Potential for low selectivity. |
Recommendation: For a reliable and regioselective synthesis of (2,2-dichloroethyl)benzene, the chlorination of phenylacetaldehyde (Method 1) appears to be the more promising and controllable route. While a specific high-yield protocol is not readily found in recent literature, the underlying transformation is well-established in organic chemistry. This method avoids the inherent risks of carbocation rearrangements associated with Friedel-Crafts alkylations. For researchers embarking on this synthesis, a small-scale pilot reaction to optimize conditions for the chlorination of phenylacetaldehyde would be a prudent first step.
Visualizing the Synthetic Pathways
DOT Language Diagram for Method 1
Caption: Reaction scheme for the synthesis of (2,2-Dichloroethyl)benzene via chlorination of phenylacetaldehyde.
DOT Language Diagram for Method 2
Caption: Proposed Friedel-Crafts alkylation pathway for (2,2-Dichloroethyl)benzene synthesis, highlighting the potential for side reactions.
References
-
2,2-dichloro-1-phenylethanol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Retrieved from [Link]
-
Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Cambridge University Press. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]
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Vaia. (n.d.). Propose syntheses of each of the following compounds, beginning in each case with ethylbenzene. (a) (1-Chloroethyl)benzene; (b) 2 -phenylpropanoic acid; (c) 2-phenylethanol; (d) 2-phenyloxacyclopropane. Retrieved from [Link]
-
GSRI. (n.d.). 2,2-DICHLORO-1-PHENYLETHANOL. Retrieved from [Link]
-
Chemguide. (n.d.). the alkylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Quora. (2018, March 11). How can we synthesize 1-phenylethanol from benzene? Retrieved from [Link]
-
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-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-dichloroethanol. Retrieved from [Link]
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-
ResearchGate. (2025, August 7). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Vaia. (n.d.). Predict the products of the reaction of (1) phenylacetaldehyde and (2) acetophenone with the following reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted synthesis of compound 5. i) 2-Phenylacetaldehyde, pyrrolidine, AcOH, benzene, 80 °C reflux, 18 h, 42%. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). 08. Synthesis of Phenylacetaldehyde from Benzaldehyde. Retrieved from [Link]
-
Filo. (2024, December 1). Reactions 21.45 Draw the product formed when phenylacetaldehyde (C6H5CH2CHO) is treated with each reagent. Retrieved from [Link]
-
Chegg. (2021, February 18). Draw the organic product(s) of the reaction of phenylacetaldehyde with CH3MgBr, then H3O+. Retrieved from [Link]
-
YouTube. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
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YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with PCl5. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 2-CHLOROETHYL BENZOATE. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Identification of Impurities in (2,2-Dichloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. (2,2-Dichloroethyl)benzene is a key building block where stringent quality control is necessary to ensure the safety and efficacy of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of potential impurities in (2,2-Dichloroethyl)benzene, supported by experimental data and established analytical protocols.
The Synthetic Landscape: Understanding Impurity Formation
The primary route to (2,2-Dichloroethyl)benzene typically involves the Friedel-Crafts reaction of benzene with a suitable two-carbon chlorinated electrophile or the direct chlorination of ethylbenzene. These synthetic pathways, while effective, can lead to a variety of structurally similar impurities that may be challenging to distinguish and can impact downstream reactions and final product purity.
Understanding the reaction mechanisms is key to anticipating potential impurities. For instance, Friedel-Crafts alkylations are known for side reactions such as polyalkylation and carbocation rearrangements.[1] The chlorination of ethylbenzene can result in isomers and over-chlorinated products.[2] Thermal stress during synthesis or purification can also lead to degradation products.
A logical workflow for the identification of these impurities involves a multi-pronged spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (2,2-Dichloroethyl)benzene
[1]
Executive Summary & Chemical Identification
Objective: This guide provides a definitive, step-by-step protocol for the segregation, handling, and disposal of (2,2-Dichloroethyl)benzene. Unlike standard organic solvents, this compound requires strict adherence to halogenated waste streams to prevent regulatory violations and hazardous downstream byproducts (dioxins/HCl) during incineration.[1]
Chemical Profile:
-
Chemical Name: (2,2-Dichloroethyl)benzene[1]
-
Structure:
-
Primary Hazard Class: Halogenated Organic / Irritant
-
Disposal Classification: NON-DRAIN DISPOSABLE . Must be incinerated in a facility equipped with acid gas scrubbers.
Critical Safety Warning
DO NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol, Hexane) in the main waste stream.[1] Doing so reclassifies the entire volume as "Halogenated," tripling disposal costs and complicating fuel-blending recycling efforts.[1]
The Science of Segregation (Why It Matters)
As researchers, we must understand the causality behind our safety protocols. We do not segregate merely to follow rules; we segregate to control chemical fate.
-
Combustion Chemistry: When (2,2-Dichloroethyl)benzene is incinerated, the chlorine atoms are released.[1] In a standard fuel-blending kiln (used for non-halogenated waste), this generates Hydrogen Chloride (HCl) gas.[1]
-
Reaction:
-
Without specific scrubbers, this creates an acid rain hazard and damages the incinerator infrastructure.[1]
-
-
Dioxin Formation: Improper combustion temperatures of chlorinated aromatics can lead to the formation of polychlorinated dibenzodioxins (PCDDs), which are persistent environmental pollutants.
-
Cost Logic: Halogenated waste requires high-temperature incineration (
) with rapid quench cooling. This is significantly more expensive than the energy-recovery methods used for standard organic solvents.
Operational Protocol: Disposal Workflow
Phase 1: Preparation & Containment
| Parameter | Specification | Rationale |
| Container Material | Glass (Amber preferred) or HDPE | Chlorinated solvents can degrade certain plastics (e.g., PVC) and swell rubber seals.[1] Glass is chemically inert. |
| Cap Liner | PTFE (Teflon) Lined | Prevents solvent vapor from degrading the cap seal, ensuring containment during storage.[1] |
| Headspace | 10-15% Volume | Allows for thermal expansion of vapors without over-pressurizing the vessel. |
Phase 2: The Decision Tree (Workflow Visualization)
The following diagram outlines the mandatory decision logic for handling this specific waste stream.
Figure 1: Decision logic for segregating (2,2-Dichloroethyl)benzene waste. Note that the presence of this compound automatically categorizes the waste as Halogenated.
Phase 3: Labeling & Documentation
Every container must be labeled before the first drop of waste is added.
-
Tag Selection: Use the "Hazardous Waste" tag (Red/Orange usually).
-
Constituents: Clearly write "(2,2-Dichloroethyl)benzene" and the approximate percentage.
-
Hazard Checkboxes: Check "Toxic" and "Irritant" . If mixed with flammable solvents, check "Ignitable" .[1]
Emergency Procedures: Spill Management
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Chlorinated aromatic vapors are respiratory irritants.[2][3] Clear the immediate area.
-
PPE Upgrade: Wear Viton® or Silver Shield® gloves. Standard Nitrile gloves provide only momentary splash protection against chlorinated hydrocarbons and will degrade quickly.
-
Absorb: Use vermiculite or chemically inert absorbent pads .
-
Prohibited: Do not use sawdust or paper towels if the substance is hot or mixed with oxidizers.
-
-
Disposal of Debris: All contaminated absorbent materials must be placed in a sealed bag/container and labeled as "Solid Hazardous Waste (Halogenated Contamination)" .
Regulatory Compliance (RCRA Context)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[1][4]
-
Waste Characterization: While (2,2-Dichloroethyl)benzene is not explicitly "P" or "U" listed by specific name in 40 CFR 261.33, it falls under Characteristic Waste if it exhibits ignitability (D001) or toxicity.[1]
-
F-List Applicability: If this chemical was used as a solvent in a mixture, it may trigger F001/F002 listing codes depending on the concentration and use case (spent halogenated solvents).[5]
-
Generator Status: The volume of this waste counts toward your facility's Monthly Generation Rate. Keep logs accurate to maintain VSQG or SQG status.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorinated Benzene Derivatives. Retrieved from [Link]
-
Princeton University EHS. Laboratory Safety Manual: Waste Segregation Guidelines. (Standard academic reference for halogenated vs. non-halogenated segregation). Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. wmsolutions.com [wmsolutions.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloroethyl)benzene
Author's Note: This guide provides detailed safety and handling protocols for (2-Chloroethyl)benzene, CAS Number 622-24-2. The user's original query mentioned "(2,2-Dichloroethyl)benzene," which is not a commonly available laboratory chemical with established safety data. The procedures outlined here are for the closely related and well-documented compound, (2-Chloroethyl)benzene. These protocols represent best practices for handling chlorinated aromatic hydrocarbons; however, users must always consult the specific Safety Data Sheet (SDS) for the exact chemical and batch in use before commencing any work.
Hazard Identification and Risk Assessment: Knowledge as Your First Defense
Before any container is opened, a thorough understanding of the chemical's hazards is paramount. (2-Chloroethyl)benzene is a combustible liquid that poses significant health risks upon exposure. A pre-work risk assessment is not merely a suggestion but a critical, self-validating step in ensuring laboratory safety.
According to safety data sheets, (2-Chloroethyl)benzene is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation.[4] The primary routes of exposure are inhalation, skin absorption, and eye contact.[1][5]
To effectively mitigate these risks, we must first understand the material's physical properties.
| Property | Value | Source(s) |
| CAS Number | 622-24-2 | [1][3] |
| Molecular Formula | C₈H₉Cl | [3] |
| Appearance | Colorless to light red liquid | [2][6] |
| Boiling Point | 199 °C / 390.2 °F | [2] |
| Flash Point | 66 °C / 150.8 °F (Closed Cup) | [2] |
| Density | 1.060 g/mL at 25 °C | [2] |
| Vapor Density | 4.85 (Air = 1) | [2] |
The combustible nature (Flash Point > 60°C) and high vapor density (heavier than air) necessitate careful handling to avoid the accumulation of flammable vapors in low-lying areas.[2][7]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure potential from the outset. As mandated by OSHA, engineering and work practice controls are the primary means of reducing employee exposure.[8]
-
Chemical Fume Hood: All handling of (2-Chloroethyl)benzene must be conducted within a properly functioning and certified chemical fume hood.[9] This is non-negotiable. The fume hood's constant airflow is essential to capture vapors at the source, preventing inhalation and accumulation in the lab environment.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection against fugitive emissions.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[5][10] All personnel must be trained in their operation before handling any hazardous chemicals.
-
Designated Area: All work with (2-Chloroethyl)benzene should be restricted to a clearly marked, designated area to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough hazard assessment, as required by OSHA standard 29 CFR 1910.132.[8][11][12] For (2-Chloroethyl)benzene, the following PPE is mandatory.
Eye and Face Protection
-
Rationale: (2-Chloroethyl)benzene causes serious eye irritation.[1][2][3] Direct contact from a splash can cause significant damage.
-
Required PPE: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4]
-
Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][13]
Skin and Body Protection
-
Rationale: This chemical is a known skin irritant and can cause harm through absorption.[1][2][4] Protective clothing creates a necessary barrier.
-
Gloves: Chemically resistant gloves are essential.[14] The material of the glove is critical. While SDSs may not always specify, for chlorinated aromatic compounds, materials like Viton® or laminate films are often recommended.[2][9] Nitrile gloves may offer splash protection for short durations, but their suitability for prolonged contact should be verified with the manufacturer's chemical resistance data. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your hands.[3]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash potential, supplement the lab coat with a chemically resistant apron.[9][13]
-
Protective Clothing: Do not wear shorts or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are required to protect against accidental spills.
Respiratory Protection
-
Rationale: Vapors of (2-Chloroethyl)benzene may cause respiratory tract irritation.[2][4] While engineering controls are primary, respiratory protection is crucial during emergencies or when controls are not feasible.
-
When Required: Respiratory protection is necessary if you are working outside of a fume hood, if ventilation is known to be inadequate, or during a large spill cleanup.
-
Required PPE: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is required under these conditions.[4] All users of respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as outlined in OSHA 29 CFR 1910.134.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow ensures that safety is integrated into every step of the process.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Review the Safety Data Sheet (SDS) for (2-Chloroethyl)benzene.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE: safety goggles, appropriate gloves, and a buttoned lab coat.
-
-
Execution:
-
Post-Handling:
Diagram: Safe Handling Workflow
Caption: A workflow diagram illustrating the essential steps for safely handling (2-Chloroethyl)benzene.
Emergency Procedures and Disposal
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help exhaust vapors.
-
Contain & Clean: Wearing full PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[15] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[7]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan All materials contaminated with (2-Chloroethyl)benzene, including empty containers, used gloves, and absorbent materials, are considered hazardous waste. They must be collected in a designated, properly labeled, and sealed container. Disposal must be carried out through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[1][2][3] Do not pour waste down the drain.[3][7]
References
-
Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Electronic Code of Federal Regulations (eCFR). [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment (PPE) Workplace Program. Texas Department of Insurance. [Link]
-
Personal Protective Equipment: OSHA Standards 1910.132-137. University of Florida IFAS Extension. [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. [Link]
-
(2-Chloroethyl)benzene Safety Data Sheet. HPC Standards Inc. [Link]
-
1-Chloro-2-phenylethane. PubChem. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Benzene. Centers for Disease Control and Prevention (CDC). [Link]
-
(1,2-Dichloroethyl)benzene. PubChem. [Link]
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- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (2-Chloroethyl)benzene(622-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 1-Chloro-2-phenylethane | C8H9Cl | CID 231496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 11. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 12. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 13. support.hpe.com [support.hpe.com]
- 14. falseguridad.com [falseguridad.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
